Pomalidomide
Description
Properties
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893458 | |
| Record name | Pomalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL) | |
| Record name | Pomalidomide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid yellow powder | |
CAS No. |
19171-19-8 | |
| Record name | Pomalidomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19171-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomalidomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pomalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pomalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POMALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pomalidomide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a critical therapeutic agent in the management of relapsed and refractory multiple myeloma. Its mechanism of action is multifaceted, extending beyond direct cytotoxicity to encompass profound immunomodulation and modulation of the tumor microenvironment. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's efficacy. Central to its activity is the binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), which triggers a cascade of events culminating in the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This leads to the disruption of critical survival pathways in myeloma cells, including the downregulation of IRF4 and c-Myc, and a potent stimulation of anti-tumor immunity. This document details these core mechanisms, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism: Cereblon-Mediated Protein Degradation
This compound's primary mode of action involves its function as a "molecular glue" that repurposes the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By binding to Cereblon, this compound alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
This compound Binding to Cereblon
This compound binds to a specific pocket on the Cereblon protein. This interaction is crucial for all its downstream effects. The binding affinity of this compound to Cereblon is a key determinant of its potency.
Caption: this compound binding to the Cereblon E3 ligase complex.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
Upon this compound binding, the CRL4-CRBN complex recruits Ikaros and Aiolos, leading to their polyubiquitination and subsequent degradation by the proteasome.[3][4] This degradation is a rapid and pivotal event in this compound's mechanism of action.[4]
Caption: this compound-induced degradation of Ikaros and Aiolos.
Downstream Effects on IRF4 and c-Myc
The degradation of Ikaros and Aiolos leads to the transcriptional downregulation of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[5] Subsequently, the expression of the oncogene c-Myc, a downstream target of IRF4, is also reduced.[5][6] This disruption of the IRF4-c-Myc axis is a key contributor to the direct anti-myeloma effects of this compound.
Caption: Downstream signaling cascade of this compound in myeloma cells.
Immunomodulatory Effects
A hallmark of this compound's mechanism of action is its ability to enhance the patient's own immune response against multiple myeloma.
T-Cell Co-stimulation and Cytokine Production
This compound enhances T-cell proliferation and effector function.[7][8] The degradation of Ikaros and Aiolos, which act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene, leads to increased IL-2 production.[3] this compound also boosts the secretion of other pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[7][8]
Natural Killer (NK) Cell Activation
This compound enhances the cytotoxic activity of Natural Killer (NK) cells against myeloma cells.[7][9] This is achieved through increased expression of activation markers on NK cells, such as CD16, CD56, and NKG2D, and by promoting the production of IFN-γ.[7]
Direct Anti-Myeloma and Anti-Angiogenic Effects
Beyond its immunomodulatory actions, this compound exerts direct effects on multiple myeloma cells and their microenvironment.
Anti-proliferative and Pro-apoptotic Activity
By downregulating IRF4 and c-Myc, this compound inhibits the proliferation of multiple myeloma cells and induces apoptosis.[2][6]
Anti-Angiogenic Properties
This compound exhibits anti-angiogenic effects by inhibiting the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) from both myeloma and bone marrow stromal cells.[1][10][11] This disrupts the formation of new blood vessels that are essential for tumor growth and survival.
Quantitative Data Summary
| Parameter | Effect of this compound | Cell Line/System | Quantitative Value | Reference(s) |
| Cell Viability | Inhibition | RPMI8226 | IC50: 8 µM (48h) | [2] |
| OPM2 | IC50: 10 µM (48h) | [2] | ||
| Cereblon Binding | Binding Affinity | MM1S cells | IC50: 1.2 µM (TR-FRET assay) | [10] |
| Ikaros/Aiolos Degradation | Degradation | B cells | IC50 (Aiolos): <1 nM | [12] |
| B cells | IC50 (Ikaros): 1.8 nM | [12] | ||
| T cells | IC50 (Aiolos): <1 nM | [12] | ||
| T cells | IC50 (Ikaros): 1 nM | [12] | ||
| Cytokine Production | IL-2 Secretion | MM-BMMCs | ~4.5-fold increase | [8] |
| IFN-γ Secretion | MM-BMMCs | ~2.5-fold increase | [8] | |
| TNF-α Inhibition | Inhibition | Human PBMCs (LPS-stimulated) | IC50: 13 nM | [13] |
| Human whole blood (LPS-stimulated) | IC50: 25 nM | [13] | ||
| NK Cell Activity | Cytotoxicity | Daudi cells (5:1 E:T ratio) | Significant increase (p < 0.05) with 1 µM and 10 µM | [14] |
| T-Cell Activation | ICAM-1 Expression | MT-2 cells | 1.6-fold increase (1 µM) | [14] |
| B7-2 Expression | MT-2 cells | 1.5-fold increase (1 µM) | [14] | |
| Anti-Angiogenesis | VEGF/bFGF Secretion | Myeloma and stroma cells | Inhibition | [10] |
Experimental Protocols
Cereblon (CRBN) Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the CRBN-DDB1 complex.
Principle: This assay measures the ability of this compound to compete with a known fluorescently labeled CRBN ligand for binding to the recombinant CRBN-DDB1 complex. The change in fluorescence polarization is inversely proportional to the binding affinity of the test compound.
Caption: Workflow for a Cereblon competitive binding assay.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the fluorescently labeled thalidomide probe at a fixed concentration to all wells.
-
Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.
-
Add the diluted this compound to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Plot the change in fluorescence polarization against the this compound concentration and calculate the IC50 value using non-linear regression.
Western Blot Analysis of Ikaros and Aiolos Degradation
Objective: To quantify the degradation of Ikaros and Aiolos in response to this compound treatment.
Principle: Multiple myeloma cells are treated with this compound for various durations and at different concentrations. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting to detect and quantify the levels of Ikaros and Aiolos proteins.
Caption: Workflow for Western blot analysis of Ikaros/Aiolos degradation.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed multiple myeloma cells and allow them to adhere (if applicable).
-
Treat the cells with varying concentrations of this compound for different time points.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
T-Cell Activation Assay by Flow Cytometry
Objective: To assess the activation of T-cells following this compound treatment.
Principle: Peripheral blood mononuclear cells (PBMCs) are co-cultured with multiple myeloma cells in the presence of this compound. The expression of T-cell activation markers (e.g., CD69, CD25) on CD4+ and CD8+ T-cells is then measured by multi-color flow cytometry.
Materials:
-
PBMCs from healthy donors
-
Multiple myeloma cell line
-
This compound
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD69, CD25
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Co-culture PBMCs with multiple myeloma cells at a specific effector-to-target ratio.
-
Add this compound at various concentrations to the co-cultures.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Harvest the cells and stain with the antibody cocktail.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD3+ T-cell population, followed by CD4+ and CD8+ subsets, and then quantifying the percentage of cells expressing CD69 and CD25.
Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in multiple myeloma cells by this compound.
Principle: This flow cytometry-based assay utilizes Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Multiple myeloma cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat multiple myeloma cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[15][16][17][18]
Conclusion
This compound's mechanism of action in multiple myeloma is a paradigm of targeted protein degradation and immunomodulation. Its ability to hijack the CRL4-CRBN E3 ubiquitin ligase complex to eliminate key survival factors in myeloma cells, coupled with its potent stimulation of anti-tumor immunity, underscores its clinical efficacy. A thorough understanding of these intricate molecular pathways is essential for the continued development of novel therapies and for optimizing the use of this compound in the treatment of multiple myeloma. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of myeloma therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with this compound along with velcade and dexamethasone and its association with improved progression-free survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cereblon-Dependent Degradation by Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has emerged as a critical therapeutic agent in the management of relapsed and refractory multiple myeloma. Its potent anti-neoplastic and immunomodulatory activities are primarily driven by its function as a "molecular glue." this compound selectively binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event re-engineers the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of the CRL4^CRBN^ complex. The principal neosubstrates implicated in the therapeutic effects of this compound are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors initiates a cascade of downstream events, including direct anti-proliferative and pro-apoptotic effects in myeloma cells, as well as stimulation of the host anti-tumor immune response. This guide provides a comprehensive technical overview of the core mechanism of Cereblon-dependent degradation by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.
Core Mechanism of Action: this compound as a Molecular Glue
This compound's mechanism of action is a prime example of targeted protein degradation. It functions by hijacking the ubiquitin-proteasome system to eliminate proteins crucial for cancer cell survival and proliferation. The key steps in this process are:
-
Binding to Cereblon (CRBN) : this compound binds to a specific pocket on CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This complex also includes Cullin 4 (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[2][3]
-
Altered Substrate Specificity : The binding of this compound to CRBN creates a novel protein interface. This altered surface has a high affinity for the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]
-
Neosubstrate Recruitment : The newly formed interface recruits IKZF1 and IKZF3 to the CRL4^CRBN^ complex.[5][6]
-
Ubiquitination : The close proximity of the recruited neosubstrates to the E3 ligase machinery facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on IKZF1 and IKZF3.[7] This results in the formation of a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated IKZF1 and IKZF3 are recognized and degraded by the 26S proteasome.[7][8]
-
Downstream Effects : The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, leads to two major therapeutic outcomes:
-
Direct Anti-Myeloma Effects : The loss of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for multiple myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[9]
-
Immunomodulatory Effects : In T-cells, Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2). Their degradation leads to increased IL-2 production, which in turn enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells, bolstering the anti-tumor immune response.[7][10]
-
Quantitative Data
The following tables summarize key quantitative data related to the binding of this compound to Cereblon and its efficacy in inducing the degradation of its neosubstrates and inhibiting myeloma cell growth.
Table 1: Binding Affinities of this compound to Cereblon (CRBN)
| Compound | Assay Type | Cell Line/System | IC50/Kd | Reference |
| This compound | Competitive Bead-Based Assay | U266 Myeloma Cells | ~2 µM | |
| This compound | Fluorescence Polarization | Recombinant CRBN/DDB1 | 153.9 nM | |
| This compound | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | 12.5 µM | [11] |
| This compound | Fluorescence Resonance Energy Transfer (FRET) | C-terminal domain of CRBN | 2.1 µM (Ki) | [11] |
Table 2: this compound-Induced Degradation and Anti-Proliferative Activity
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 (Cell Viability) | RPMI8226 | 8 µM (at 48h) | MTT Assay | [4] |
| IC50 (Cell Viability) | OPM2 | 10 µM (at 48h) | MTT Assay | [4] |
| Degradation Kinetics (IKZF1/IKZF3) | Primary Human T-cells | Observed as early as 1 hour | Western Blot | [2][7] |
| DC50 (IKZF1 Degradation) | Not explicitly stated, but potent degradation observed at low µM concentrations | Western Blot | [8] | |
| DC50 (IKZF3 Degradation) | Not explicitly stated, but potent degradation observed at low µM concentrations | Western Blot | [8] |
Signaling Pathways and Experimental Workflows
This compound-Induced Degradation Pathway
Caption: this compound binds to CRBN, inducing the recruitment of neosubstrates for polyubiquitination and proteasomal degradation.
Experimental Workflow for Western Blotting
Caption: A generalized workflow for assessing this compound-induced protein degradation via Western blotting.
Experimental Protocols
Protocol 1: Western Blotting for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
Objective: To quantify the time- and concentration-dependent degradation of IKZF1 and IKZF3 in response to this compound treatment.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI8226, OPM2)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Proteasome inhibitor (e.g., MG-132)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for various time points (e.g., 1, 3, 6, 24 hours).[12]
-
For a proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 30-60 minutes prior to this compound treatment.[7]
-
-
Cell Lysis:
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1 and IKZF3 using densitometry software.
-
Normalize the target protein band intensities to the corresponding loading control.
-
Express the data as a percentage of the protein level in the vehicle-treated control cells.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-Substrate Interaction
Objective: To demonstrate the this compound-induced interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.
Materials:
-
HEK-293T cells
-
Expression vectors for tagged proteins (e.g., Flag-CRBN, HA-IKZF1, HA-IKZF3)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40) with protease inhibitors
-
Anti-Flag M2 affinity gel
-
Wash buffer (same as lysis buffer)
-
Elution buffer (e.g., 3xFlag peptide)
-
SDS-PAGE and Western blotting reagents and antibodies (as in Protocol 1, plus anti-Flag and anti-HA)
Methodology:
-
Cell Transfection and Treatment:
-
Co-transfect HEK-293T cells with expression vectors for Flag-CRBN and either HA-IKZF1 or HA-IKZF3.
-
48 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or DMSO for 1-4 hours.[7]
-
-
Cell Lysis:
-
Harvest and lyse the cells in Co-IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation to pull down Flag-CRBN and its interacting partners.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the HA-tag (to detect IKZF1/IKZF3) and the Flag-tag (to confirm CRBN pulldown). An increase in the HA-tagged protein signal in the this compound-treated sample compared to the control indicates a drug-dependent interaction.[6][7]
-
Protocol 3: In Vitro Ubiquitination Assay
Objective: To demonstrate that this compound directly induces the ubiquitination of a target neosubstrate in a reconstituted, cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant target protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE sample buffer
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, CRL4^CRBN^ complex, target protein, and ubiquitin in the reaction buffer.
-
Add this compound or DMSO (vehicle control).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin. A ladder of higher molecular weight bands in the this compound-treated lane indicates polyubiquitination of the target protein.
-
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226, OPM2)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control.[4]
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.[4]
-
Conclusion
This compound's elegant mechanism of action, which involves the hijacking of the cellular protein degradation machinery, represents a paradigm shift in cancer therapy. By acting as a molecular glue between Cereblon and its neosubstrates, Ikaros and Aiolos, this compound effectively eliminates key drivers of multiple myeloma pathogenesis. The in-depth understanding of this Cereblon-dependent degradation pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the ongoing development of novel protein-degrading therapeutics and for optimizing the clinical application of this compound and other IMiDs. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Pomalidomide's effects on the tumor microenvironment
An In-depth Technical Guide to Pomalidomide's Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Pomalyst®) is a third-generation immunomodulatory drug (IMiD) with a pleiotropic mechanism of action that has demonstrated significant efficacy in the treatment of hematologic malignancies, particularly relapsed and refractory multiple myeloma (MM).[1][2][3] A derivative of thalidomide, this compound exhibits more potent anti-myeloma and immunomodulatory effects than its predecessors.[4][5] Its multifaceted activity extends beyond direct tumor cytotoxicity to profoundly reshape the tumor microenvironment (TME), transforming it from an immunosuppressive niche into one that is conducive to anti-tumor immunity. This technical guide provides a detailed examination of this compound's core mechanisms, its impact on various cellular components of the TME, and the experimental basis for these findings.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of this compound's action is its function as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[6][7][8] By binding to a shallow hydrophobic pocket on CRBN, this compound induces a conformational change that recruits neosubstrate proteins, which are not the natural targets of this complex.[7][9][10]
The key neosubstrates responsible for this compound's immunomodulatory and anti-neoplastic effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][] The binding of this compound to CRBN facilitates the interaction between CRL4CRBN and Ikaros/Aiolos, leading to their polyubiquitination and subsequent degradation by the proteasome.[11][13][14] The degradation of these transcriptional repressors is a critical initiating event that unleashes a cascade of downstream effects.[1][11] In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[8][15]
Figure 1: this compound's core mechanism via the CRL4-CRBN E3 ligase complex.
Immunomodulatory Effects on the TME
This compound's most profound impact is on the cellular components of the immune system within the TME. By eliminating the Ikaros and Aiolos repressors, it stimulates both innate and adaptive immunity.
T-Cell and Natural Killer (NK) Cell Activation
The degradation of Ikaros and Aiolos in T lymphocytes de-represses the promoter for Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[6][11] This leads to enhanced T-cell proliferation, particularly of CD4+ and CD8+ T cells, and increased production of Th1-type pro-inflammatory cytokines such as IL-2 and Interferon-gamma (IFN-γ).[4][6][16] This co-stimulatory effect boosts the ability of cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.[16][17]
Similarly, this compound enhances the cytotoxic activity of Natural Killer (NK) cells.[18][19] This is achieved both indirectly through increased IL-2 production by T cells and directly by triggering granzyme B and NK cytotoxicity via the CRBN-IKZF3 axis.[4][15] this compound also increases the expression of co-stimulatory molecules like B7-2 (CD86) and ICAM-1 on tumor cells, rendering them more susceptible to NK cell-mediated killing.[20]
Inhibition of Immunosuppressive Cells
This compound actively counteracts the immunosuppressive elements of the TME.
-
T Regulatory Cells (Tregs): this compound inhibits the proliferation and suppressor function of FOXP3+ T regulatory cells.[18][21] This effect is associated with a reduction in the expression of the key Treg transcription factor, FOXP3.[18][21] By diminishing the influence of these immunosuppressive cells, this compound helps to restore an effective anti-tumor immune response.[21]
-
Myeloid-Derived Suppressor Cells (MDSCs): An accumulation of MDSCs is linked to disease progression and treatment resistance in MM.[22][23] this compound potently inhibits the induction of monocytic MDSCs.[22][23] This is achieved through a dual mechanism: downregulating the secretion of C-C motif chemokine ligand 5 (CCL5) and macrophage migration inhibitory factor (MIF) by myeloma cells, and modulating key pathways in peripheral blood mononuclear cells (PBMCs).[22][23][24]
-
Tumor-Associated Macrophages (TAMs): In the context of solid tumors such as pancreatic cancer, this compound can induce a polarization switch in TAMs from an immunosuppressive, pro-fibrotic M2 phenotype to an inflammatory, anti-tumor M1 phenotype.[25] This remodeling helps to reduce fibrosis and create a more immune-responsive TME.[25]
Modulation of Immune Checkpoints
This compound enhances anti-tumor immunity by inhibiting the expression of the immune checkpoint ligand PD-L1 on tumor cells.[26][27] PD-L1 expression on cancer cells allows them to evade immune surveillance by binding to the PD-1 receptor on activated T cells, which inhibits T-cell function.[27] this compound has been shown to inhibit IFN-γ-inducible PD-L1 expression, thereby promoting CTL activity and preventing T-cell tolerance.[26][27] This mechanism provides a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors.[26][28]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[6] this compound exerts potent anti-angiogenic effects, primarily by inhibiting the production of Vascular Endothelial Growth Factor (VEGF) from both myeloma and bone marrow stromal cells.[6][][29] It is significantly more potent at inhibiting VEGF-driven angiogenesis than thalidomide.[29][30] By disrupting the tumor's blood supply, this compound hinders its growth and survival.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's bioactivity.
Table 1: Potency and Cellular Effects
| Parameter | Value | Cell Type / Context | Reference |
|---|---|---|---|
| TNF-α Inhibition (IC50) | 13 nM | LPS-stimulated PBMCs | [31] |
| IL-2 Inhibition (EC50) | 8 nM | T-cells | [31] |
| Treg Proliferation Inhibition | Up to 50% | IL-2-mediated generation from PBMCs | [18] |
| Treg Reduction in vivo | ~25-40% | Draining lymph nodes (mouse model) | [18][21] |
| Potency vs. Thalidomide | 300–1,200 times more potent | For T-cell proliferation and cytokine induction |[4] |
Table 2: Drug Concentrations in Preclinical Studies
| Concentration | Experiment | Cell Lines / Model | Reference |
|---|---|---|---|
| 0.1 - 1.0 µM | PD-L1 expression analysis | KMS-11, MM.1S, OPM-2 MM cells | [32] |
| 1.0 µM | Aiolos/Ikaros degradation (24h) | Primary T-cells | [14] |
| 5.0 µM | Inhibition of MDSC induction | Co-culture of HMCLs and PBMCs | [22] |
| 0.5 - 10 µM | Immune surface marker expression | HTLV-1-infected T-cell lines | [20] |
| 50 mg/kg | In vivo Treg reduction | Balb/C mice |[21] |
Key Experimental Protocols
Protocol 1: T Regulatory Cell Suppression Assay
-
Objective: To assess the effect of this compound on the generation and suppressor function of T regulatory cells.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Treg Generation: PBMCs are cultured in complete RPMI-1640 medium supplemented with IL-2 to induce the expansion of CD4+CD25highFOXP3+ Tregs. This compound or a vehicle control (DMSO) is added at various concentrations at the start of the culture.
-
Flow Cytometry Analysis: After a period of incubation (e.g., 5-7 days), cells are harvested and stained with fluorescently-labeled antibodies against CD4, CD25, CTLA-4, and FOXP3 to quantify the Treg population.
-
Suppressor Function Assay:
-
CD4+CD25high Tregs are isolated from the initial culture using magnetic-activated cell sorting (MACS).
-
Autologous CD4+CD25- responder T cells are labeled with a proliferation-tracking dye like CFSE.
-
Responder T cells are stimulated with anti-CD3 antibodies in the presence or absence of the isolated Tregs at different ratios (e.g., 1:1, 1:2 Treg:responder).
-
After 3-4 days, the proliferation of responder cells is measured by the dilution of the CFSE dye using flow cytometry. Inhibition of proliferation indicates Treg suppressor function.
-
-
-
Reference: This protocol is based on the methodologies described in Galustian et al.[18][21]
Figure 2: Experimental workflow for assessing this compound's effect on Tregs.
Protocol 2: Cereblon-Dependent Degradation of Ikaros/Aiolos
-
Objective: To demonstrate that this compound induces the CRBN-dependent degradation of Ikaros and Aiolos in T cells.
-
Methodology:
-
Cell Culture and Treatment: Primary human T cells or a T-cell line (e.g., Jurkat) are cultured. Cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 1, 3, 6, 24 hours). To confirm proteasome dependence, a separate group of cells is pre-treated with a proteasome inhibitor (e.g., MG-132) for 30-60 minutes before this compound addition.
-
siRNA Knockdown (for CRBN dependence): To confirm CRBN is required, T cells are transfected with siRNA specifically targeting CRBN or a non-targeting control siRNA 24-48 hours prior to drug treatment.
-
Western Blotting: Following treatment, cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted using primary antibodies specific for Ikaros, Aiolos, CRBN, and a loading control (e.g., Actin).
-
Analysis: The intensity of the protein bands is quantified using densitometry. A decrease in Ikaros/Aiolos protein levels following this compound treatment, which is rescued by MG-132 pre-treatment or CRBN knockdown, confirms the mechanism.
-
-
Reference: This protocol is based on the methodologies described in studies by Kronke et al. and Lu et al.[11][14]
Conclusion: A Multi-Pronged Assault on the TME
This compound's efficacy is derived from its ability to launch a multi-pronged attack on both the tumor and its supportive microenvironment. Its core mechanism—the CRBN-mediated degradation of Ikaros and Aiolos—initiates a powerful cascade of immunomodulatory events. This compound simultaneously enhances the activity of cytotoxic effector cells (T cells, NK cells), dismantles the network of immunosuppressive cells (Tregs, MDSCs), and disrupts the tumor's vascular supply. Furthermore, its ability to inhibit immune checkpoint pathways highlights its potential as a powerful component of combination immunotherapy strategies. This comprehensive remodeling of the TME from a state of immune tolerance to one of active anti-tumor immunity is central to the clinical success of this compound.
Figure 3: Summary of this compound's pleiotropic effects on the TME.
References
- 1. This compound in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: new immunomodulatory agent with potent antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or this compound [pubs.sciepub.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]
- 16. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 19. myeloma.org [myeloma.org]
- 20. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Lenalidomide and this compound potently interfere with induction of myeloid-derived suppressor cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The immune suppressive tumor microenvironment in multiple myeloma: The contribution of myeloid-derived suppressor cells [frontiersin.org]
- 25. This compound-induced changes in the pancreatic tumor microenvironment and potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Inhibits PD-L1 Induction to Promote Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ashpublications.org [ashpublications.org]
- 29. This compound is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 32. researchgate.net [researchgate.net]
The Discovery and Development of Pomalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (formerly CC-4047; brand name Pomalyst®) is a third-generation immunomodulatory imide drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma (MM). A structural analog of thalidomide (B1683933), this compound exhibits a distinct and more potent pleiotropic mechanism of action, encompassing direct anti-myeloma effects, significant immunomodulatory properties, and inhibition of angiogenesis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It includes detailed experimental protocols for key assays, comprehensive tables of quantitative data, and visualizations of critical signaling pathways and experimental workflows to support further research and development in this area.
Introduction: The Evolution from Thalidomide
The journey to this compound began with its predecessor, thalidomide, a drug with a notorious history due to its teratogenic effects. However, the discovery of thalidomide's anti-angiogenic properties in 1994 sparked renewed interest in its therapeutic potential for cancer.[1] This led to its eventual FDA approval for the treatment of multiple myeloma. Subsequent structure-activity relationship (SAR) studies aimed at enhancing the anti-tumor activity and improving the safety profile of thalidomide led to the development of its analogs, including lenalidomide (B1683929) and the more potent this compound.[1]
This compound is chemically distinguished from thalidomide by the addition of an amino group at the 4th position of the phthaloyl ring.[] This modification significantly enhances its biological activity. This compound was approved by the U.S. Food and Drug Administration (FDA) in February 2013 for the treatment of patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression on or within 60 days of completion of the last therapy.[3] Its development has provided a critical therapeutic option for a patient population with advanced disease.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common approach involves a three-step process starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) hydrochloride, resulting in a high-purity product.[4] Another described method commences with the reaction of commercially available Boc-L-glutamine with N-hydroxysuccinimide and N,N′-Diisopropylcarbodiimide.[] The resulting N-Boc glutarimide (B196013) ring is then deprotected and condensed with 4-nitrophthalic anhydride (B1165640) to form a 4-nitro-substituted thalidomide derivative, which is subsequently reduced to yield this compound.[]
Mechanism of Action: A Multi-pronged Attack on Multiple Myeloma
This compound's efficacy stems from its multifaceted mechanism of action, which includes direct anti-tumor effects, immunomodulation, and anti-angiogenesis.[][5]
Direct Anti-Tumor Effects via Cereblon-Mediated Protein Degradation
The primary molecular target of this compound is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[6] this compound binds to a specific pocket on CRBN, effectively acting as a "molecular glue" to recruit neosubstrates to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[7]
The key neosubstrates for the this compound-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] These transcription factors are critical for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of downstream targets, including interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately induces cell cycle arrest and apoptosis in myeloma cells.[][9]
Immunomodulatory Effects
This compound significantly enhances the host's anti-tumor immunity through several mechanisms:
-
T-cell and NK Cell Activation: It enhances the activation and proliferation of T cells and Natural Killer (NK) cells, crucial components of the adaptive and innate immune systems, respectively.[5][9] this compound increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are key cytokines for T-cell and NK cell function.[5]
-
Inhibition of Regulatory T cells (Tregs): this compound inhibits the proliferation and suppressive function of regulatory T cells, which can dampen the anti-tumor immune response.[10]
-
Inhibition of Pro-inflammatory Cytokines: Paradoxically, while stimulating an anti-tumor immune response, this compound also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[6][11] This anti-inflammatory effect is also dependent on its interaction with Cereblon.[11]
Anti-Angiogenic Properties
This compound inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] It achieves this by downregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[5]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potent and varied biological activities.
Table 1: Cereblon Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Cereblon Binding Affinity (Kd) | 264 ± 18 nM | Surface Plasmon Resonance | [6] |
| Cereblon Binding Affinity (Ki) | 156.60 nM | Fluorescence Polarization | [12] |
| Cereblon Binding IC50 | 153.9 nM | Fluorescence Polarization | [13] |
| Anti-proliferative IC50 | 8 µM | RPMI8226 Multiple Myeloma Cells | [14] |
| Anti-proliferative IC50 | 10 µM | OPM2 Multiple Myeloma Cells | [14] |
| Anti-proliferative IC50 | 128 nM | MM1S Multiple Myeloma Cells | [6] |
| Treg Proliferation Inhibition IC50 | ~1 µM | IL-2 stimulated PBMCs | [15] |
Table 2: TNF-α Inhibition by this compound
| System | IC50 Value | Reference |
| LPS-stimulated Human PBMCs | 13 nM | [16] |
| LPS-stimulated Human Whole Blood | 25 nM | [16] |
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation, primarily in patients with relapsed and refractory multiple myeloma. The pivotal phase II (MM-002) and phase III (MM-003) trials established its efficacy and safety profile.
Key Clinical Trials
-
MM-002 (Phase II): This randomized, open-label study compared this compound plus low-dose dexamethasone (B1670325) (Pom-dex) to this compound alone in patients with RRMM who had failed lenalidomide and bortezomib. The combination therapy demonstrated a superior overall response rate (ORR) and progression-free survival (PFS).[17][18]
-
MM-003 (Phase III): This large, randomized, open-label trial compared Pom-dex to high-dose dexamethasone in a similar patient population. The study met its primary endpoint, showing a significant improvement in PFS and overall survival (OS) for the Pom-dex arm.[1][17]
Table 3: Efficacy Results from the Phase II (MM-002) Clinical Trial
| Outcome | This compound + Low-Dose Dexamethasone | This compound Alone |
| Overall Response Rate (ORR) | 29.2% | 7.4% |
| Median Duration of Response | 7.4 months | Not Reached |
| Median Progression-Free Survival (PFS) | 4.2 months | 2.7 months |
| Median Overall Survival (OS) | 16.5 months | 13.6 months |
| Data from references[17][18]. |
Table 4: Efficacy Results from the Phase III (MM-003) Clinical Trial
| Outcome | This compound + Low-Dose Dexamethasone (n=302) | High-Dose Dexamethasone (n=153) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 4.0 months | 1.9 months | 0.48 (0.39-0.60) | <0.0001 |
| Median Overall Survival (OS) | 12.7 months | 8.1 months | 0.74 (0.56-0.98) | 0.0285 |
| Overall Response Rate (ORR) | 31% | 10% | - | <0.0001 |
| Data from reference[17]. |
Safety Profile
The most common grade 3/4 adverse events observed in clinical trials with this compound in combination with low-dose dexamethasone include neutropenia, anemia, and thrombocytopenia.[17] Infections are also a notable side effect.[17]
Table 5: Common Grade 3/4 Adverse Events in the MM-003 Trial (Pom-dex arm)
| Adverse Event | Percentage of Patients |
| Neutropenia | 48% |
| Anemia | 33% |
| Thrombocytopenia | 22% |
| Pneumonia | 13% |
| Data from reference[17]. |
Key Experimental Protocols
Detailed methodologies are crucial for the continued investigation of this compound and the development of novel analogs. Below are representative protocols for key assays.
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of this compound to Cereblon by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide analog (e.g., Bodipy-thalidomide)[13]
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the this compound dilutions.
-
Add the fluorescently labeled thalidomide analog to all wells at a fixed concentration (typically at its Kd for CRBN).
-
Initiate the binding reaction by adding the CRBN/DDB1 complex to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Inhibition Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
Ikaros and Aiolos Degradation Assay (Western Blot)
Objective: To assess the time- and dose-dependent degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate multiple myeloma cells and allow them to adhere or grow to a suitable density.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.
Conclusion
This compound represents a significant advancement in the treatment of multiple myeloma, born from a rational drug design approach that built upon the complex biology of thalidomide. Its discovery and development have not only provided a vital therapeutic option for patients with advanced disease but have also deepened our understanding of the molecular mechanisms of IMiDs. The central role of Cereblon in mediating the pleiotropic effects of this compound has opened new avenues for the development of novel protein-degrading therapies. The detailed technical information provided in this guide is intended to facilitate further research into this important class of drugs and to aid in the development of the next generation of therapies for multiple myeloma and other malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - New synthesis route for the preparation of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. This compound, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Pomalyst (this compound): A New Third-Generation Immunomodulatory Drug for Relapsed and/or Refractory Multiple Myeloma [ahdbonline.com]
Pomalidomide: A Third-Generation Immunomodulatory Drug for Advanced Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pomalidomide, marketed under the brand name Pomalyst®, is a third-generation immunomodulatory drug (IMiD) that represents a significant advancement in the treatment of certain hematological cancers.[1][2][3] It is an analog of thalidomide (B1683933) with a more potent and refined mechanism of action.[4] The U.S. Food and Drug Administration (FDA) approved this compound in 2013 for the treatment of patients with relapsed and refractory multiple myeloma (RRMM) who have received at least two prior therapies, including lenalidomide (B1683929) and a proteasome inhibitor.[1][2][3][5][6] Its approval was based on its ability to provide a meaningful clinical benefit in a heavily pretreated patient population, overcoming resistance to previous lines of therapy.[2][5][6] this compound is also approved for AIDS-related Kaposi sarcoma.[7] This guide provides a detailed overview of its core mechanism, clinical efficacy, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: A Molecular Glue Approach
This compound exerts its therapeutic effects through a pleiotropic mechanism that includes direct anti-tumor activity, potent immunomodulation, and inhibition of angiogenesis.[3][8][] Its primary molecular target is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4-CRBN).[][10]
This compound acts as a "molecular glue," binding to a specific pocket on CRBN.[11] This binding event alters the substrate specificity of the E3 ligase complex, inducing the recruitment of neo-substrates that are not normally targeted. The principal neo-substrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][12][13][14]
Upon recruitment to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for subsequent degradation by the 26S proteasome.[][13][15] The degradation of these master transcription factors triggers a cascade of downstream events:
-
Direct Anti-Myeloma Effects: Ikaros and Aiolos are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenic proteins, including c-Myc and Interferon Regulatory Factor 4 (IRF4), which culminates in cell cycle arrest and apoptosis of malignant plasma cells.[16]
-
Immunomodulatory Effects: In immune cells, particularly T cells and Natural Killer (NK) cells, the degradation of Ikaros and Aiolos removes their repressive effect on the interleukin-2 (B1167480) (IL-2) promoter.[13][14][15] This results in enhanced T-cell proliferation and co-stimulation, increased production of pro-inflammatory cytokines like IL-2 and interferon-gamma (IFN-γ), and ultimately boosts the cytotoxic activity of T cells and NK cells against tumor cells.[1][8][17][18][19]
-
Anti-Angiogenic Effects: this compound inhibits the formation of new blood vessels, a process crucial for tumor growth and survival, by downregulating factors such as vascular endothelial growth factor (VEGF).[1][8]
Clinical Efficacy in Multiple Myeloma
This compound, typically in combination with low-dose dexamethasone (B1670325) (Pd), has demonstrated significant efficacy in patients with relapsed and refractory multiple myeloma. Its effectiveness is maintained even in patients whose disease has become resistant to both lenalidomide and bortezomib.[20]
| Clinical Trial / Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Phase III (MM-003) [5] | This compound + Low-Dose Dexamethasone (Pd) | RRMM, refractory to lenalidomide and bortezomib | 31% | 4.0 | 12.7 |
| Phase III (MM-003) [5] | High-Dose Dexamethasone | RRMM, refractory to lenalidomide and bortezomib | 10% | 1.9 | 8.1 |
| Phase II (MM-002) [2][20] | This compound + Low-Dose Dexamethasone (Pd) | RRMM, refractory to lenalidomide and bortezomib | 29.2% - 31% | 3.8 - 4.2 | 13.4 - 16.5 |
| Phase II (MM-002) [2][20] | This compound Monotherapy | RRMM, refractory to lenalidomide and bortezomib | 7.4% | 2.7 | 13.6 |
| POSEIDON (Real-World) [21] | This compound + Dexamethasone (Pd) | RRMM, pretreated with lenalidomide and bortezomib | N/A | 6.3 | 12.9 |
| Systematic Review [22] | This compound + Dexamethasone (Doublet Regimens) | RRMM | 33.3% | 8.29 (pooled median) | 19.43 (pooled median) |
| Systematic Review [22] | This compound + Dexamethasone + Third Agent (Triplet Regimens) | RRMM | 66% | 8.29 (pooled median) | 19.43 (pooled median) |
Data compiled from multiple clinical trials and reviews. RRMM: Relapsed/Refractory Multiple Myeloma.
Experimental Protocols
Protocol 1: Cereblon Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled ligand.[23][24]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
This compound (as a positive control and test article)
-
Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration is 100 µM with 1:3 dilutions.
-
Reagent Preparation: Dilute the CRBN-DDB1 complex and the fluorescent probe to their optimal working concentrations in Assay Buffer, as determined by preliminary titration experiments.
-
Assay Plate Setup:
-
Add 5 µL of serially diluted this compound or control (buffer for 'no inhibition', high concentration of unlabeled thalidomide for 'max inhibition') to the wells.
-
Add 10 µL of the CRBN-DDB1 complex solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for binding.
-
Add 5 µL of the fluorescent probe to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization (FP) of each well using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., Cy5).
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
Protocol 2: Ikaros/Aiolos Degradation Assay (Western Blot)
This protocol is used to visually confirm the this compound-induced, CRBN-dependent degradation of Ikaros and Aiolos in T lymphocytes.[13][25]
Materials:
-
Primary human CD3+ T cells or a suitable T-cell line (e.g., Jurkat)
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Rabbit anti-CRBN, Mouse anti-Actin (loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture and Treatment: Culture T cells to a density of 1x10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. The degradation of Ikaros and Aiolos is confirmed by the reduction or absence of their respective bands in this compound-treated samples compared to the DMSO control. Actin serves as a loading control to ensure equal protein loading.
Mechanisms of Resistance
Resistance to this compound can develop through various mechanisms. The most well-characterized intrinsic mechanism is the downregulation or mutation of its primary target, Cereblon.[10][26] Reduced CRBN expression prevents this compound from effectively engaging the E3 ligase complex, thereby precluding the degradation of Ikaros and Aiolos and rendering the drug ineffective.[26] Other CRBN-independent pathways, such as the activation of NF-κB and MEK/ERK signaling pathways, have also been implicated in mediating resistance.[27]
Conclusion
This compound is a cornerstone therapy for relapsed and refractory multiple myeloma, distinguished by its unique "molecular glue" mechanism of action that hijacks the cellular protein degradation machinery. By inducing the targeted degradation of the key lymphoid transcription factors Ikaros and Aiolos, this compound unleashes a powerful dual assault of direct cytotoxicity against myeloma cells and robust, broad-based immune system activation. The quantitative clinical data underscore its significant impact on progression-free and overall survival in a challenging patient population. A thorough understanding of its molecular pharmacology, guided by the detailed experimental protocols presented herein, is critical for drug development professionals seeking to build upon the success of this third-generation IMiD and develop the next wave of targeted protein degraders.
References
- 1. myeloma.org [myeloma.org]
- 2. Pomalyst (this compound): A New Third-Generation Immunomodulatory Drug for Relapsed and/or Refractory Multiple Myeloma [ahdbonline.com]
- 3. This compound in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the new immunomodulatory agent for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Multiple Myeloma - NCI [cancer.gov]
- 6. This compound for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 16. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 17. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulatory Drugs Exert Anti-Leukemia Effects in Acute Myeloid Leukemia by Direct and Immunostimulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 20. ashpublications.org [ashpublications.org]
- 21. This compound plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound combined with dexamethasone for the treatment of relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 25. researchgate.net [researchgate.net]
- 26. Multi-omics investigation of the resistance mechanisms of this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide's Molecular Landscape Beyond Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its primary mechanism of action is mediated through its binding to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the drug's anti-neoplastic and immunomodulatory effects.
However, emerging evidence suggests that the molecular activities of this compound extend beyond its interaction with Cereblon. This technical guide provides an in-depth exploration of these non-Cereblon-mediated molecular targets and pathways, offering a valuable resource for researchers and professionals in drug development. A key focus is a novel Cereblon-independent pathway involving the degradation of Methyl-CpG binding domain protein 3 (MBD3), a component of the nucleosome remodeling and deacetylase (NuRD) complex.
While our understanding of these alternative mechanisms is still evolving, this guide synthesizes the current knowledge, presenting available data, detailed experimental methodologies for further investigation, and visual representations of the implicated signaling pathways and experimental workflows.
Cereblon-Independent Degradation of MBD3
Recent studies have identified a novel pathway where this compound can induce the degradation of MBD3 in a manner that is independent of Cereblon. This discovery is particularly significant as it suggests an alternative mechanism for this compound's therapeutic effects, especially in the context of resistance to CRBN-dependent therapies.
The Role of the TRIM27/29 E3 Ligase Complex
The degradation of MBD3 induced by this compound is proposed to be mediated by the tripartite motif-containing (TRIM) E3 ubiquitin ligase complex, specifically TRIM27 and TRIM29. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may act as a "molecular glue" to facilitate the interaction between MBD3 and the TRIM27/29 complex, leading to the ubiquitination and subsequent proteasomal degradation of MBD3.
Quantitative Data on this compound-Induced MBD3 Degradation
Quantitative data, such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for this compound-induced MBD3 degradation, are not yet extensively available in the public domain. The primary evidence for this phenomenon comes from qualitative and semi-quantitative methods like immunoblotting and immunohistochemistry, which have demonstrated a marked decrease in MBD3 protein levels in multiple myeloma cells following this compound treatment, even in cells with depleted Cereblon.[1]
Table 1: Summary of Qualitative Data on this compound-Induced MBD3 Degradation
| Experimental System | Observation | Cereblon Dependence | Reference |
| Multiple Myeloma Cell Lines | Significant reduction in MBD3 protein levels upon this compound treatment. | Independent | [1] |
| CRBN Knockout/Knockdown Myeloma Cells | This compound continues to induce MBD3 degradation. | Independent | [1] |
| Patient-derived Myeloma Cells | Depletion of MBD3 observed in residual myeloma cells after this compound therapy. | Not explicitly determined, but consistent with CRBN-independent mechanism. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the Cereblon-independent degradation of MBD3 by this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Induced Interaction between MBD3 and TRIM27/29
This protocol aims to determine if this compound promotes the interaction between MBD3 and the TRIM27/29 E3 ligase complex.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound (and DMSO as vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-MBD3, anti-TRIM27, anti-TRIM29, and appropriate IgG isotype controls
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture multiple myeloma cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with this compound (e.g., 1 µM) or DMSO for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
Couple anti-TRIM27 or anti-TRIM29 antibody (or IgG control) to fresh Protein A/G magnetic beads according to the manufacturer's instructions.
-
Add the antibody-coupled beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-MBD3 antibody to detect co-immunoprecipitated MBD3.
Co-immunoprecipitation workflow.
Quantitative Proteomics to Identify this compound-Induced Degradation Events in CRBN-Null Cells
This protocol uses Tandem Mass Tag (TMT)-based quantitative mass spectrometry to identify proteins that are degraded upon this compound treatment in a Cereblon-knockout cell line.
Materials:
-
CRBN knockout multiple myeloma cell line (generated using CRISPR/Cas9) and parental wild-type cell line
-
This compound (and DMSO as vehicle control)
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: Culture both wild-type and CRBN-knockout cells. Treat each cell line with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
TMT Labeling: Label the resulting peptides from each condition with the appropriate TMT reagent.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase HPLC.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between this compound- and DMSO-treated CRBN-knockout cells to identify proteins that are significantly downregulated by this compound in a Cereblon-independent manner.
Quantitative proteomics workflow.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathways for both Cereblon-dependent and -independent actions of this compound.
This compound signaling pathways.
Conclusion and Future Directions
The identification of a Cereblon-independent pathway for this compound-induced degradation of MBD3 opens new avenues for understanding the drug's complete mechanism of action and for developing novel therapeutic strategies. While the involvement of the TRIM27/29 E3 ligase complex is a compelling hypothesis, further research is required to definitively establish this link and to elucidate the precise molecular interactions.
Future research should focus on:
-
Quantitative Characterization: Determining the binding affinities, DC50, and Dmax values for the this compound-MBD3-TRIM27/29 axis.
-
Structural Biology: Solving the crystal structure of the ternary complex of this compound, MBD3, and TRIM27/29 to understand the molecular basis of the interaction.
-
Functional Genomics: Utilizing genome-wide screening techniques in CRBN-null cells to identify other potential Cereblon-independent targets of this compound.
-
Clinical Relevance: Investigating the clinical significance of this Cereblon-independent pathway, particularly in patients who have developed resistance to IMiD therapies.
A deeper understanding of the molecular targets of this compound beyond Cereblon will be instrumental in optimizing its therapeutic use and in the rational design of next-generation protein degraders with improved efficacy and safety profiles.
References
Unveiling the Anti-Angiogenic Potential of Pomalidomide: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. Beyond its well-documented immunomodulatory and direct anti-tumor effects, this compound exhibits potent anti-angiogenic properties, a crucial mechanism in controlling tumor growth and metastasis. This technical guide provides an in-depth overview of the in vitro anti-angiogenic effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Anti-Angiogenic Mechanisms of this compound
This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily by targeting key mediators of blood vessel formation. The primary mechanism involves the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[1] By reducing the expression of these critical proteins, this compound effectively inhibits the signaling cascades that drive endothelial cell proliferation, migration, and tube formation, the fundamental processes of angiogenesis.
The molecular basis of this compound's activity is intrinsically linked to its binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of downstream targets. However, the precise role of CRBN in mediating the anti-angiogenic effects of this compound is an area of active investigation, with some studies suggesting the existence of CRBN-independent pathways.[4][5]
Quantitative Analysis of this compound's Anti-Angiogenic Activity In Vitro
The following tables summarize the quantitative data on the inhibitory effects of this compound on key angiogenic processes in vitro. It is important to note that a direct inhibitory concentration (IC50) on endothelial cell proliferation has been a subject of conflicting reports, with some studies suggesting no direct anti-proliferative effect at high concentrations.[6]
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | Assay Method | This compound Concentration | % Inhibition of Proliferation | Reference |
| HUVEC | Not Specified | Up to 100 µM | No direct effect observed | [6] |
Table 2: Effect of this compound on Endothelial Tube Formation
| Cell Line | Assay Method | This compound Concentration | Observation | Reference |
| HUVEC | ECMatrix gel assay | 60 µg/mL (219 µM) | No significant effect on tube formation | [7] |
Table 3: Effect of this compound on Pro-Angiogenic Factor Secretion
| Cell Line | Factor Measured | This compound Concentration | % Reduction in Secretion | Reference |
| Not Specified | VEGF | Not Specified | Downregulation Observed | [2][4] |
| Not Specified | FGF | Not Specified | Downregulation Observed | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro angiogenesis assays to assess the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of endothelial cells, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 103 cells/well in EGM-2 and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in EGM-2. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
Basement membrane matrix (e.g., Matrigel® or Geltrex™)
-
This compound (dissolved in DMSO)
-
24-well or 96-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix at a density of 1.5-2 x 104 cells/well (for a 96-well plate).
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the migratory capacity of endothelial cells in response to chemoattractants, a key process in the directional growth of new blood vessels.
Materials:
-
HUVECs
-
EGM-2 (serum-free for starvation)
-
Chemoattractant (e.g., VEGF or FBS)
-
Transwell inserts (with 8 µm pore size)
-
24-well plates
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Light microscope
Protocol:
-
Pre-coat the top and bottom of the Transwell insert membrane with fibronectin.
-
Seed HUVECs in the upper chamber of the Transwell insert in serum-free EGM-2.
-
Add EGM-2 containing a chemoattractant to the lower chamber.
-
Add various concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a light microscope.
Signaling Pathways and Visualizations
This compound's anti-angiogenic effects are mediated through the modulation of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions.
Caption: this compound's Anti-Angiogenic Signaling Pathway.
References
- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Reply to D’Amato et al. and Zeldis et al.: Screening of thalidomide derivatives in chicken and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pomalidomide's Impact on T-Cell and NK-Cell Function: A Technical Guide
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD), a derivative of thalidomide (B1683933), with significant therapeutic efficacy in hematological malignancies, most notably relapsed and refractory multiple myeloma.[1][2] Its mechanism of action is pleiotropic, encompassing direct anti-tumor effects, modulation of the tumor microenvironment, and potent immunomodulatory activities.[3][4] This technical guide provides an in-depth analysis of this compound's core impact on the function of two critical immune effector populations: T-cells and Natural Killer (NK) cells. The focus is on the molecular pathways, functional outcomes, and experimental methodologies relevant to researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Cereblon-Mediated Degradation
The primary molecular target of this compound is Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] this compound binds to CRBN, altering the ligase's substrate specificity. This drug-induced interaction facilitates the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4-CRBN complex.[5][7][8] Ikaros and Aiolos are subsequently polyubiquitinated and targeted for proteasomal degradation.[9][10] The degradation of these key repressors is the central event that initiates the cascade of immunomodulatory effects on T-cells and NK-cells.[6][11]
Impact on T-Cell Function
This compound significantly enhances T-cell-mediated anti-tumor immunity through direct co-stimulation and modulation of cytokine profiles.[12] This effect is critically dependent on the degradation of Ikaros and Aiolos, which function as repressors of key T-cell activation genes.[5][7]
T-Cell Co-stimulation, Proliferation, and Cytokine Production
The degradation of Ikaros and Aiolos de-represses the promoter for Interleukin-2 (IL-2), leading to a marked increase in its transcription and secretion by CD4+ T-cells.[5][] IL-2 is a potent cytokine that promotes the proliferation and survival of T-cells. This compound and lenalidomide (B1683929) have been reported to be 300–1,200 times more potent than thalidomide at inducing T-cell proliferation and cytokine production.[14] This T-cell activation also requires a primary signal through the T-cell receptor (TCR).[15]
In addition to IL-2, this compound boosts the production of other Th1-type cytokines, notably Interferon-gamma (IFN-γ), which plays a crucial role in anti-tumor immunity.[3][14] The therapy-induced activation of CD8+ T-cells, characterized by increased IFN-γ and TNF-α production, has been shown to correlate with clinical response in patients.[16]
Modulation of Regulatory T-Cells (Tregs)
This compound can inhibit the proliferation and suppressor function of regulatory T-cells (Tregs; CD4+CD25+FOXP3+).[17][18] By reducing the number and function of these immunosuppressive cells, this compound further lowers the barrier to effective anti-tumor T-cell responses.[3][18]
References
- 1. This compound: a review of its use in patients with recurrent multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncoscience.us [oncoscience.us]
- 7. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 18. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Pomalidomide: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a potent therapeutic agent, particularly in the treatment of relapsed and refractory multiple myeloma. Its complex mechanism of action, involving direct anti-tumor effects and significant immunomodulation, has been the subject of extensive preclinical investigation. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various preclinical models, offering valuable insights for researchers and drug development professionals. The information presented herein is compiled from a comprehensive review of publicly available scientific literature.
Pharmacokinetics: The Journey of this compound in Preclinical Models
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species, providing a foundation for understanding its disposition in vivo.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound observed in different preclinical models.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 2 mg/kg | 4 | - | - | 13 | [1] |
| Mouse | 10 mg/kg (i.p.) | 0.5 | 2210 ± 160 | - | - | [1] |
Note: Data for Cmax and AUC were not always available in the reviewed literature for all species and doses. i.p. = intraperitoneal administration.
Table 2: Distribution and Plasma Protein Binding of this compound in Preclinical Models
| Species | Parameter | Value | Reference |
| Rat | Tissue Distribution | Widely distributed, with highest concentrations in the GI tract, renal cortex, and urinary bladder. | [1] |
| Mouse | Brain/Plasma Ratio | 0.71 | [1] |
| Human, Monkey, Rat, Mouse, Rabbit | Plasma Protein Binding | 12-44% | [2][3] |
Experimental Protocols: Pharmacokinetic Studies
Oral Gavage Administration in Mice:
A standard protocol for oral administration of this compound to mice involves the use of a gavage needle.
-
Vehicle Preparation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose.[4]
-
Dosing: The appropriate volume of the this compound suspension, calculated based on the animal's body weight (typically 5-10 mL/kg), is drawn into a syringe fitted with a gavage needle.[5]
-
Administration: The mouse is securely restrained, and the gavage needle is gently inserted into the esophagus. The suspension is then slowly administered.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via methods such as tail vein or cardiac puncture to determine plasma drug concentrations.
Pharmacodynamics: Unraveling the Multifaceted Actions of this compound
This compound's pharmacodynamic effects are pleiotropic, encompassing direct anti-cancer activity and potent immunomodulatory functions. These effects are primarily mediated through its binding to the protein cereblon (CRBN).
Mechanism of Action: The Cereblon-Mediated Degradation Pathway
This compound's primary mechanism of action involves its binding to cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8] The degradation of these transcription factors is a critical event that underlies both the anti-proliferative and immunomodulatory effects of this compound.[6][8]
Caption: this compound's core mechanism of action.
Pharmacodynamic Effects in Preclinical Models
1. Anti-proliferative and Pro-apoptotic Activity:
This compound directly inhibits the proliferation of multiple myeloma cells and induces apoptosis.[9][10]
-
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with various concentrations of this compound or vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).[11][12][13][14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[11][12][13][14]
-
2. Immunomodulatory Effects:
This compound enhances the activity of T cells and Natural Killer (NK) cells, leading to an improved anti-tumor immune response.[10][15] It can increase the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while inhibiting the production of the anti-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Experimental Protocol: TNF-α ELISA
-
Sample Collection: Collect cell culture supernatants or plasma from this compound-treated and control animals.
-
ELISA Procedure: Use a commercial TNF-α ELISA kit.[16][17][18] Briefly, coat a 96-well plate with a capture antibody specific for TNF-α. Add standards and samples to the wells and incubate. After washing, add a detection antibody conjugated to an enzyme (e.g., HRP). Finally, add a substrate and measure the resulting color change using a plate reader. The concentration of TNF-α in the samples is determined by comparison to a standard curve.[16][17][18]
-
3. Anti-angiogenic Effects:
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[19][20]
-
Experimental Protocol: In Vitro Endothelial Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).[21][22]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the coated plate.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation and Imaging: Incubate the plate to allow for the formation of tube-like structures. Capture images of the tube networks using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.[21][22]
-
In Vivo Efficacy Studies
Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy of this compound in a whole-organism context.
-
Experimental Protocol: Murine Multiple Myeloma Xenograft Model
-
Cell Implantation: Subcutaneously inject a human multiple myeloma cell line (e.g., MOPC-315) into immunodeficient mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule.[9]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
Caption: A typical workflow for a preclinical in vivo efficacy study.
Conclusion
The preclinical evaluation of this compound has provided a robust understanding of its pharmacokinetic properties and multifaceted pharmacodynamic effects. Its unique mechanism of action, centered on the cereblon-mediated degradation of Ikaros and Aiolos, underpins its potent anti-tumor and immunomodulatory activities. The data and protocols summarized in this guide offer a valuable resource for the ongoing research and development of this compound and next-generation IMiDs, facilitating the design of future preclinical studies and ultimately contributing to the advancement of cancer therapy.
References
- 1. This compound Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antimyeloma Activity of Dendritic Cells and this compound in a Murine Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. wjgnet.com [wjgnet.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. This compound is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TNF Inhibitor this compound Sensitizes Glioblastoma Cells to EGFR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Induced Apoptosis Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in various hematological malignancies, most notably multiple myeloma. Its mechanism of action is multifaceted, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenesis. A cornerstone of its anti-cancer activity is the induction of apoptosis in malignant cells. This technical guide provides an in-depth exploration of the molecular pathways governing this compound-induced apoptosis, detailed experimental protocols for their investigation, and a quantitative summary of its effects. The core mechanism hinges on the this compound-mediated hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of key transcription factors and subsequent activation of apoptotic cascades.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound's primary mode of action involves its function as a "molecular glue," binding to the CRBN protein, which serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of neosubstrates that are not typically targeted by this E3 ligase.[1]
The most critical neosubstrates in the context of this compound's anti-cancer effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] Upon their recruitment to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for proteasomal degradation.[3][4]
The degradation of Ikaros and Aiolos has two major downstream consequences that contribute to apoptosis in cancer cells:
-
Downregulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc: Ikaros and Aiolos are essential for the expression of IRF4, a transcription factor critical for the survival of multiple myeloma cells.[5] IRF4, in turn, regulates the expression of the proto-oncogene c-Myc.[4] The degradation of IKZF1 and IKZF3 leads to a subsequent decrease in both IRF4 and c-Myc levels, resulting in cell cycle arrest and the induction of apoptosis.[4]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells leads to enhanced production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), promoting T cell and Natural Killer (NK) cell proliferation and activation.[6] This bolstered anti-tumor immunity contributes to the elimination of cancer cells.
Signaling Pathways in this compound-Induced Apoptosis
The degradation of the aforementioned transcription factors initiates a cascade of events culminating in programmed cell death. The primary apoptotic pathway activated by this compound appears to be the extrinsic pathway, involving the activation of initiator caspases, followed by the executioner caspases.
Caspase Activation
This compound treatment has been shown to induce the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[7][8] The activation of caspase-8 subsequently leads to the cleavage and activation of downstream executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Involvement of the Intrinsic Pathway
While the extrinsic pathway appears to be predominant, some studies suggest a potential role for the intrinsic, or mitochondrial, pathway in this compound-induced apoptosis. This can be synergistic with other treatments.
Below is a diagram illustrating the core signaling pathway of this compound-induced apoptosis.
Quantitative Data on this compound's Effects
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data regarding its anti-proliferative and pro-apoptotic effects.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| RPMI8226 | Multiple Myeloma | 8 | 48 |
| OPM2 | Multiple Myeloma | 10 | 48 |
| MM1.S | Multiple Myeloma | Dose-dependent inhibition | 72 |
| Raji | Burkitt's Lymphoma | ~18.3 (5 µg/mL) | 24-48 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | > 36.6 (>10 µg/mL) | 24-48 |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | > 36.6 (>10 µg/mL) | 24-48 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (h) | Apoptosis Rate (% of cells) | Assay Method |
| MM1.S | 40 µM | 72 | Increased | Annexin V-FITC/PI |
| MM1.S | 80 µM | 72 | Significantly Increased | Annexin V-FITC/PI |
| PANC-1 (in combination with Gem/S1) | 0.5 mg/kg (in vivo) | - | ~24.6% (sub-G1) | Cell Cycle Analysis |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect and quantify apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in a multi-well plate.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Include positive and negative controls for apoptosis.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.
-
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to each well.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm using a microplate reader.
-
For the fluorometric assay, measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The caspase activity is proportional to the signal generated.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.
Protocol:
-
Protein Extraction and Quantification:
-
Prepare cell lysates from this compound-treated and control cells as described for the caspase assay.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-8, cleaved caspase-3, cleaved PARP, IKZF1, IKZF3, IRF4, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or cleavage.
-
Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1/IKZF3 Interaction
Co-IP is used to demonstrate the this compound-dependent interaction between CRBN and its neosubstrates.[2]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or a tag if using overexpressed proteins) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against IKZF1 and IKZF3 to detect their presence in the CRBN immunoprecipitate. The presence of IKZF1/3 in the this compound-treated sample but not in the control demonstrates a drug-dependent interaction.
-
Conclusion
This compound's ability to induce apoptosis in cancer cells is a critical component of its therapeutic efficacy. This process is initiated by the specific binding of this compound to CRBN, leading to the proteasomal degradation of the key transcription factors Ikaros and Aiolos. The subsequent downregulation of the IRF4/c-Myc axis and activation of the caspase cascade culminates in programmed cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the intricate molecular mechanisms underlying this compound's pro-apoptotic activity, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - this compound - activates - apoptotic process [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Ikaros and Aiolos in Pomalidomide's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of multiple myeloma (MM), particularly in relapsed and refractory settings. Its mechanism of action is multifaceted, involving direct anti-tumor effects and potent immunomodulation. Central to this mechanism is the targeted degradation of two lymphoid transcription factors: Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3). This technical guide provides an in-depth examination of the molecular events orchestrated by this compound, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent degradation of Ikaros and Aiolos. We will detail the downstream consequences of this degradation, including the disruption of critical oncogenic pathways in myeloma cells and the enhancement of anti-tumor immunity. This document summarizes key quantitative data, provides detailed experimental protocols for studying this mechanism, and uses visualizations to illustrate the core signaling pathways and workflows.
Core Mechanism: this compound as a Molecular Glue
This compound exerts its therapeutic effects by functioning as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] The primary target of this compound is Cereblon (CRBN), which serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2]
Upon binding to CRBN, this compound alters its substrate specificity, inducing the recruitment of the neosubstrates Ikaros and Aiolos to the E3 ligase complex.[1][3] This induced proximity facilitates the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the 26S proteasome.[4][5] This targeted protein degradation is the pivotal event that initiates the downstream anti-myeloma and immunomodulatory effects of the drug.[4][6]
Downstream Effects on Multiple Myeloma Cells
Ikaros and Aiolos are critical transcription factors for the survival and proliferation of multiple myeloma cells.[7] Their degradation by this compound leads to potent, direct anti-tumor effects through the disruption of a key oncogenic transcriptional network.
Disruption of the IRF4-MYC Axis
In multiple myeloma, Ikaros and Aiolos are part of a positive feedback loop that sustains high expression levels of two critical oncogenes: Interferon Regulatory Factor 4 (IRF4) and c-Myc.[2][6] The degradation of Ikaros and Aiolos leads to the sequential downregulation of c-Myc and subsequently IRF4.[4][8] The loss of these key survival factors inhibits cell proliferation and induces apoptosis in myeloma cells.[5] Kinetic analyses have shown that the rate of Ikaros and Aiolos degradation correlates with the efficacy of growth inhibition, with this compound inducing a more rapid and profound degradation than earlier-generation IMiDs like lenalidomide (B1683929).[5][8]
Immunomodulatory Effects
Beyond its direct tumoricidal activity, this compound significantly enhances the patient's anti-tumor immune response. This is primarily achieved by targeting Ikaros and Aiolos within immune effector cells, particularly T cells and Natural Killer (NK) cells.
T Cell Co-stimulation
In T cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL2) gene.[9][10] The this compound-induced degradation of these repressors leads to increased IL2 transcription and secretion.[10] IL-2 is a critical cytokine for T cell proliferation, activation, and survival. This T cell co-stimulation enhances the ability of cytotoxic T lymphocytes (CTLs) to recognize and eliminate myeloma cells.[9][11] this compound has been shown to increase the number and functionality of CD4+ and CD8+ T cells in patients.[11]
NK Cell Activation
This compound treatment also enhances the cytotoxic function of NK cells.[12] This is achieved through multiple mechanisms, including the IL-2-mediated activation from T cells and the downregulation of Ikaros/Aiolos in NK cells, which relieves the repression of genes involved in cytotoxicity, such as Granzyme B.[4] Furthermore, this compound can increase the expression of NK cell activating ligands on the surface of myeloma cells, making them more susceptible to NK-mediated killing.[4]
Quantitative Data Summary
The efficacy of this compound is concentration-dependent. The following tables summarize key quantitative parameters related to its biological activity.
Table 1: this compound Anti-proliferative and Degradation Activity
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| IC₅₀ (Proliferation) | RPMI-8226 (MM) | 8 µM | [13] |
| IC₅₀ (Proliferation) | OPM2 (MM) | 10 µM | [13] |
| IC₅₀ (TNF-α release) | Human PBMCs | 13 nM | [14] |
| DC₅₀ (Aiolos Degradation) | MM-1S (MM) | ~8.7 nM (this compound Analogue) | [15] |
| Dₘₐₓ (Aiolos Degradation) | MM-1S (MM) | >95% (this compound Analogue) |[15] |
Table 2: this compound Effect on Downstream Targets
| Target | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| c-Myc Protein | BCWM.1 | This compound (48h) | Significant Decrease | [16] |
| IRF4 Protein | MM.1S | This compound (48h) | Significant Decrease | [16] |
| IRF4 mRNA | MM.1S | This compound (48h) | ~2.5x Lower Expression | [16] |
| IKZF1 Protein | Hematopoietic Progenitors | this compound (1µM) | >70% Reduction |[17] |
Detailed Experimental Protocols
Protocol: Ikaros/Aiolos Degradation Assay by Western Blot
This protocol details the steps to assess the this compound-induced degradation of Ikaros and Aiolos in a cellular context.[18][19]
1. Cell Culture and Treatment:
-
Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).
-
For a positive control for proteasome inhibition, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour before adding this compound.
2. Cell Lysis:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for Ikaros and Aiolos using densitometry software.
-
Normalize these values to the corresponding loading control for each lane.
-
Express the data as a percentage of the protein level in the vehicle-treated control cells.
Protocol: In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade to directly demonstrate that this compound induces the ubiquitination of Ikaros/Aiolos in a CRL4^CRBN^-dependent manner.[20][21]
1. Reagents:
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant CRL4^CRBN^ E3 Ligase Complex
-
Recombinant Human Ubiquitin
-
Recombinant substrate protein (e.g., full-length or zinc-finger domain of IKZF1 or IKZF3)
-
ATP solution
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
2. Reaction Setup (Final volume ~25 µL):
-
On ice, prepare a master mix containing reaction buffer (1X), Ubiquitin (~100 µM), ATP (~10 mM), E1 enzyme (~100 nM), E2 enzyme (~1 µM), and the substrate protein (~5-10 µM).
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the CRL4^CRBN^ E3 ligase (~200 nM) to the reaction tubes.
-
Add this compound to the desired final concentration (e.g., 10 µM). For the negative control, add an equivalent volume of DMSO.
-
Prepare additional controls by omitting E1, E2, or E3 ligase in separate reactions to ensure the ubiquitination is dependent on all components.
3. Incubation and Termination:
-
Incubate the reaction mixtures in a 37°C water bath for 60-120 minutes.
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boiling the samples at 95-100°C for 5 minutes.
4. Analysis:
-
Analyze the reaction products by Western Blot as described in Protocol 5.1.
-
Probe one membrane with an anti-ubiquitin antibody to detect the formation of a high-molecular-weight smear or laddering pattern, indicative of polyubiquitination.
-
Probe a separate, identical membrane with an antibody against the substrate (Ikaros or Aiolos) to confirm that the ubiquitinated species are indeed the target protein.
Conclusion
The targeted degradation of the transcription factors Ikaros and Aiolos is the central mechanism underpinning the therapeutic efficacy of this compound in multiple myeloma. By acting as a molecular glue between these proteins and the CRBN E3 ubiquitin ligase, this compound triggers a cascade of events that result in both direct cancer cell death and a robust, T-cell-driven anti-tumor immune response. This dual mechanism of action highlights the power of targeted protein degradation as a therapeutic strategy. A thorough understanding of this pathway, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for the continued development of next-generation protein degraders and for optimizing their clinical application in oncology and beyond.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CK1α and IRF4 are essential and independent effectors of immunomodulatory drugs in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Role of aiolos and ikaros in the antitumor and immunomodulatory activity of imids in multiple myeloma: better to lose than to find them [iris.uniroma1.it]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide's Effect on Cytokine Production (IL-2, IFN-γ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which pomalidomide modulates the production of key T-cell cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This compound, a third-generation immunomodulatory drug (IMiD), exerts potent anti-neoplastic and immunomodulatory effects, which are critically linked to its ability to enhance T-cell function. This document details the core signaling pathways, summarizes quantitative data on cytokine induction, and provides comprehensive experimental protocols for use in a research setting.
Core Mechanism of Action: Cereblon-Mediated Degradation
This compound's primary mechanism of action involves its function as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of neo-substrates that are not typically targeted by this complex.
In T-lymphocytes, the key neo-substrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These proteins are known transcriptional repressors of the IL2 gene.[3] Upon recruitment to the CRL4^CRBN^ complex by this compound, Ikaros and Aiolos are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[3][5][6] The degradation of these repressors alleviates the suppression of the IL2 gene promoter, leading to increased IL-2 transcription and protein secretion.[3] The subsequent rise in IL-2 levels provides a powerful autocrine and paracrine signal that promotes T-cell proliferation, activation, and the production of other key cytokines, most notably IFN-γ.[7][8][9]
This activity is significantly enhanced in the presence of T-cell receptor (TCR) and CD28 co-stimulation, positioning this compound as a potent co-stimulator of T-cell activation.[7][10]
Data Presentation: Quantitative Effects on Cytokine Production
This compound treatment results in a significant, dose-dependent increase in IL-2 and IFN-γ production by T-cells. The following tables summarize key quantitative findings from published research.
Table 1: Comparative Potency of this compound
| Compound | Relative Potency in Inducing T-Cell Proliferation and IL-2/IFN-γ Production | Reference(s) |
| Thalidomide | Baseline (1x) | [7][11] |
| This compound | 300 - 1200x more potent than Thalidomide | [7][11] |
| Lenalidomide (B1683929) | 300 - 1200x more potent than Thalidomide | [7][11] |
Table 2: this compound-Induced Cytokine Production in T-Cell Subsets (in vitro)
Data derived from peripheral blood mononuclear cells (PBMCs) from multiple myeloma patients, stimulated with anti-CD3 antibody and treated with this compound.
| Cytokine | T-Cell Subset | Average Fold Increase vs. Control | Reference |
| Intracellular IL-2 | CD4+ T-Cells | ~2.0-fold | [8] |
| CD8+ T-Cells | ~1.9-fold | [8] | |
| Secreted IL-2 | Mixed Lymphocytes | ~4.5-fold | [8] |
| Secreted IFN-γ | Mixed Lymphocytes | ~2.5-fold | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the core effects of this compound on Ikaros/Aiolos degradation and subsequent cytokine production.
Protocol 1: Western Blot Analysis of Ikaros and Aiolos Degradation
This protocol is designed to qualitatively and quantitatively measure the this compound-induced degradation of Ikaros and Aiolos proteins in T-cells.
A. Experimental Workflow
B. Detailed Steps
-
Cell Preparation and Treatment:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use a human T-cell line (e.g., Jurkat).
-
Resuspend cells in complete RPMI-1640 medium. For primary T-cells, stimulate with anti-CD3/CD28 beads (1:1 bead-to-cell ratio) for 24-48 hours prior to treatment.[12]
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or a single concentration (e.g., 1 µM) for a time-course (e.g., 0, 1, 3, 6, 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Ikaros, anti-Aiolos, and a loading control like anti-β-Actin or anti-GAPDH).
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of Ikaros and Aiolos bands to the corresponding loading control bands.[13]
-
Protocol 2: Flow Cytometry Analysis of Intracellular IL-2 and IFN-γ
This protocol allows for the quantification of IL-2 and IFN-γ production within specific T-cell subsets (e.g., CD4+ and CD8+) following this compound treatment.
A. Experimental Workflow
B. Detailed Steps
-
Cell Preparation and Stimulation:
-
Isolate human PBMCs as described in Protocol 1.
-
Plate 1 x 10^6 cells per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Add this compound at desired concentrations.
-
For the final 4-5 hours of culture, stimulate the cells to induce robust cytokine production. A common method is using Phorbol 12-Myristate 13-Acetate (PMA) (50 ng/mL) and Ionomycin (500 ng/mL).[10][14]
-
Concurrently with stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin/GolgiStop) to the culture. This prevents cytokine secretion and causes them to accumulate inside the cell, making them detectable.[10]
-
-
Surface Marker Staining:
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Stain for surface markers by incubating cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark. Include a viability dye to exclude dead cells from analysis.[10]
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., Cytofix/Cytoperm solution) and incubate for 20 minutes at 4°C.
-
Wash the cells with a permeabilization buffer (e.g., Perm/Wash buffer).
-
-
Intracellular Cytokine Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-IL-2 and anti-IFN-γ antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a multi-color flow cytometer.
-
Using analysis software (e.g., FlowJo), gate on live, single lymphocytes.
-
From the lymphocyte gate, identify CD3+ T-cells, and then further gate on CD4+ and CD8+ subsets.
-
Within each subset, quantify the percentage of cells positive for IL-2 and/or IFN-γ.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
In Vivo Efficacy of Pomalidomide in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic activity in various hematological malignancies, most notably in relapsed and refractory multiple myeloma. Its multifaceted mechanism of action, which includes direct anti-tumor effects, immunomodulation, and inhibition of angiogenesis, makes it a subject of extensive preclinical investigation. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in key xenograft models, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Core Mechanisms of this compound Action
This compound exerts its anti-cancer effects through a pleiotropic mechanism, primarily initiated by its binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is a central event that triggers downstream anti-tumor and immunomodulatory effects.[1][2]
Beyond its direct impact on tumor cells, this compound also modulates the tumor microenvironment. It exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[1][3] Furthermore, this compound enhances the adaptive and innate immune responses by stimulating T-cells and Natural Killer (NK) cells.[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for evaluating its in vivo efficacy in xenograft models.
Quantitative Data on In Vivo Efficacy
The following tables summarize the quantitative efficacy of this compound in various xenograft models, focusing on tumor growth inhibition and survival outcomes.
Table 1: Efficacy of this compound in Multiple Myeloma Xenograft Models
| Cell Line | Animal Model | This compound Dose | Combination Agent | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| NCI-H929 | SCID Mice | 10 mg/kg, p.o., daily | Dexamethasone (B1670325) | Synergistically inhibited tumor growth compared to single agents.[4] | Not specified | [4] |
| MM1.S | NOD/SCID Mice | Not specified | Dexamethasone | Acquired resistance observed with continuous treatment.[5] | Not specified | [5] |
| NCI-H929 | BALB/c nude mice | 10 mg/kg, p.o., daily | - | 80.1% TGI after 10 days of treatment.[6] | Not specified | [6] |
Table 2: Efficacy of this compound in Lymphoma Xenograft Models
| Cell Line | Animal Model | This compound Dose | Tumor Growth Inhibition | Median Survival | Reference |
| Raji | Not specified | 0.3 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 24 days (vs. 21 days control) | [2] |
| Raji | Not specified | 3 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 28 days (vs. 21 days control) | [2] |
| Raji | Not specified | 10 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 27 days (vs. 21 days control) | [2] |
| Raji | Not specified | 30 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 31 days (vs. 21 days control) | [2] |
| OCI-Ly10 | Not specified | 3 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 32 days (vs. 26 days control) | [2] |
| OCI-Ly10 | Not specified | 10 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 37 days (vs. 26 days control) | [2] |
| OCI-Ly10 | Not specified | 30 mg/kg, p.o., daily | Significant reduction in tumor growth rate.[2] | 40 days (vs. 26 days control) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for conducting in vivo efficacy studies of this compound in common xenograft models.
Multiple Myeloma Xenograft Model (NCI-H929)
1. Cell Culture:
-
Culture NCI-H929 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase for implantation.
2. Animal Model:
-
Use female severe combined immunodeficient (SCID) or NOD/SCID mice, typically 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Resuspend harvested NCI-H929 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject 5 x 10^6 NCI-H929 cells subcutaneously into the right flank of each mouse.[7]
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 80-100 mm³, randomize mice into treatment and control groups.[6]
-
Prepare this compound for oral gavage administration. A common vehicle is a solution of 10% DMSO, 10% PEG300, 5% Tween 80, and 75% water.[6]
-
Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) daily for the duration of the study (e.g., 18-21 days).[6][8]
-
For combination studies, dexamethasone can be administered as specified in the study design.
-
The control group should receive the vehicle alone.
5. Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like Ki67 or Western blot for protein expression).[6]
CNS Lymphoma Xenograft Model (Raji)
1. Cell Culture:
-
Culture Raji human Burkitt's lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For in vivo imaging, cells can be transduced with a luciferase-expressing vector.
2. Animal Model:
-
Use immunodeficient mice such as NOD/SCID.
3. Tumor Implantation (Intracerebral):
-
Anesthetize the mice.
-
Using a stereotactic frame, inject approximately 25,000 Raji cells in a small volume (e.g., 2-5 µL) of sterile PBS into the brain.[2]
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth using bioluminescence imaging (BLI) if luciferase-expressing cells are used.[2]
-
Randomize mice into treatment groups based on the initial BLI signal.[2]
-
Administer this compound by oral gavage daily at various doses (e.g., 0.3, 3, 10, 30 mg/kg) for a specified duration (e.g., 28 days).[2]
-
The control group receives the vehicle.
5. Endpoint Analysis:
-
The primary endpoint is typically overall survival, defined as the time from tumor implantation to the development of neurological symptoms or a predetermined endpoint.[2]
-
Tumor growth can be quantified by measuring the bioluminescence signal over time.[2]
-
At the endpoint, brain tissue can be harvested for immunohistochemical analysis of immune cell infiltration (e.g., macrophages, NK cells) and other biomarkers.[9]
Conclusion
This compound demonstrates significant in vivo efficacy in xenograft models of multiple myeloma and lymphoma. Its anti-tumor activity is driven by a complex interplay of direct effects on cancer cells through the CRBN-IKZF1/3 axis, and indirect effects on the tumor microenvironment, including the inhibition of angiogenesis and modulation of the immune response. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers designing and interpreting preclinical studies of this compound. Further investigation into combination therapies and mechanisms of resistance in these models will continue to be crucial for optimizing its clinical application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights in Anti-Angiogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and this compound in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunomodulatory drugs lenalidomide and this compound enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. This compound is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide's Impact on Bone Marrow Stromal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a critical therapeutic agent in the management of multiple myeloma. Its efficacy is attributed to a multi-faceted mechanism of action that extends beyond direct cytotoxicity to tumor cells, profoundly impacting the bone marrow microenvironment. A key component of this microenvironment is the bone marrow stromal cell (BMSC), which plays a pivotal role in supporting myeloma cell proliferation, survival, and drug resistance. This technical guide provides an in-depth analysis of the direct effects of this compound on BMSCs, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the underlying molecular pathways.
This compound's primary molecular target is the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). While the degradation of these factors in myeloma and immune cells is well-characterized, the downstream consequences of CRBN engagement in BMSCs are an area of active investigation and are central to understanding the full spectrum of this compound's activity.
Core Mechanisms of Action in Bone Marrow Stromal Cells
This compound exerts its influence on BMSCs through several key mechanisms:
-
Modulation of Cytokine and Growth Factor Secretion: this compound alters the secretome of BMSCs, reducing the production of pro-myeloma and pro-inflammatory cytokines while in some contexts boosting immune-stimulatory ones.
-
Inhibition of Angiogenesis: The drug curtails the pro-angiogenic signaling from BMSCs, contributing to the inhibition of new blood vessel formation that is essential for tumor growth.
-
Alteration of Adhesion Molecule Expression: this compound can downregulate the expression of adhesion molecules on BMSCs, thereby disrupting the critical cell-cell interactions that protect myeloma cells from therapy.
-
Impact on Osteogenic and Adipogenic Differentiation: this compound influences the differentiation potential of mesenchymal stem cells (a subset of BMSCs), with implications for bone homeostasis in the myeloma niche.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various functions of bone marrow stromal cells as reported in preclinical studies.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Cytokine Secretion | ||||
| IL-6 | Human BMSCs (in co-culture with MM cells) | Not specified | Decreased secretion | [1] |
| TNF-α | Human PBMCs (as a proxy for microenvironment) | Not specified | Potent inhibition | [2][3] |
| IL-2 | Human PBMCs | Not specified | Increased secretion | [4] |
| IFN-γ | Human PBMCs | Not specified | Increased secretion | [4] |
| Adhesion Molecules | ||||
| VCAM-1 | Human | Not specified | Reduction in circulating levels | [5] |
| ICAM-1 | Human | Not specified | Reduction in circulating levels | [5] |
| Osteoclastogenesis Regulation | ||||
| RANKL/OPG Ratio | Human Osteoprogenitors (co-cultured with MM cells) | In vivo relevant concentrations | Normalization (reduction) | [2][6] |
| Cell Viability | ||||
| Myeloma Cell Lines (RPMI8226, OPM2) | Human | 8 µM, 10 µM (IC50 at 48h) | Reduced viability | [7] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action via Cereblon
Caption: this compound binds to Cereblon, leading to the degradation of IKZF1/3 and downstream effects.
Impact on NF-κB and STAT3 Signaling in the Bone Marrow Microenvironment
Caption: this compound inhibits NF-κB and STAT3 signaling in BMSCs, reducing pro-myeloma cytokine secretion.
Experimental Workflow for Assessing this compound's Effect on BMSC-Mediated Angiogenesis
Caption: Workflow for evaluating the anti-angiogenic effects of this compound-treated BMSC secretome.
Detailed Experimental Protocols
BMSC Viability Assay
Objective: To determine the direct cytotoxic effect of this compound on bone marrow stromal cells.
Methodology:
-
Cell Culture: Plate primary human BMSCs or a BMSC cell line (e.g., HS-5) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., ranging from 0.01 µM to 50 µM) in complete culture medium.[7] Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Analysis of Cytokine Secretion by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) secreted by BMSCs following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed BMSCs in a 6-well plate and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until use.[4]
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add diluted standards and collected culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution. Incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Assessment of Osteogenic and Adipogenic Differentiation
Objective: To evaluate the impact of this compound on the differentiation potential of mesenchymal stem cells into osteoblasts and adipocytes.
Methodology for Osteogenic Differentiation (Alizarin Red S Staining):
-
Induction of Differentiation: Culture MSCs to confluency in a 6-well plate and then switch to an osteogenic differentiation medium in the presence or absence of this compound. Culture for 14-21 days, changing the medium every 2-3 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde or 10% formalin for 30 minutes at room temperature.[8][9]
-
Staining:
-
Visualization and Quantification:
-
Visualize the red-orange calcium deposits under a microscope.
-
For quantification, elute the stain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.[9]
-
Methodology for Adipogenic Differentiation (Oil Red O Staining):
-
Induction of Differentiation: Culture MSCs in an adipogenic differentiation medium with or without this compound for 14-21 days.
-
Fixation: Wash with PBS and fix with 10% formalin for at least 30-60 minutes.[1][11]
-
Staining:
-
Wash the cells with water and then with 60% isopropanol (B130326) for 5 minutes.
-
Allow the wells to dry completely and then add freshly prepared Oil Red O working solution for 10-15 minutes.[1][11]
-
Wash away excess stain with water.
-
Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.
-
-
Visualization: Observe the red-stained lipid droplets within the cells using a microscope.
Conclusion
This compound's therapeutic efficacy in multiple myeloma is intricately linked to its ability to modulate the bone marrow microenvironment, with BMSCs being a key target. This technical guide has outlined the direct effects of this compound on these stromal cells, including the alteration of cytokine secretion, inhibition of angiogenesis, and modulation of differentiation pathways. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the complex mechanisms of this compound and to develop novel therapeutic strategies that target the supportive niche of multiple myeloma. A thorough understanding of the interplay between this compound and BMSCs is crucial for optimizing current treatment regimens and for the rational design of next-generation therapies.
References
- 1. cellntec.com [cellntec.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased circulating VCAM-1 correlates with advanced disease and poor survival in patients with multiple myeloma: reduction by post-bortezomib and lenalidomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory drugs lenalidomide and this compound inhibit multiple myeloma-induced osteoclast formation and the RANKL/OPG ratio in the myeloma microenvironment targeting the expression of adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellntec.com [cellntec.com]
- 9. oricellbio.com [oricellbio.com]
- 10. promocell.com [promocell.com]
- 11. Oil Red O Staining [protocols.io]
Methodological & Application
Application Notes and Protocols: Pomalidomide In Vitro Assays for Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has become a crucial therapeutic agent for relapsed and refractory multiple myeloma (MM).[1] Its mechanism of action is primarily mediated through the binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event re-engineers the ligase's substrate specificity, leading to the targeted ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these "neosubstrates" results in direct anti-proliferative and pro-apoptotic effects on myeloma cells and stimulates an anti-tumor immune response.[3][] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of this compound in multiple myeloma cell lines.
Mechanism of Action: The Cereblon Pathway
This compound exerts its anti-myeloma effects by acting as a "molecular glue."[1] It binds to CRBN, altering the surface of the E3 ligase complex. This alteration facilitates the recruitment of Ikaros and Aiolos, proteins essential for MM cell survival and proliferation.[1][5] Once recruited, they are polyubiquitinated and subsequently degraded by the proteasome. The degradation of Ikaros and Aiolos leads to the sequential downregulation of critical oncogenic transcription factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4), culminating in cell cycle arrest and apoptosis.[3][6]
Experimental Design and Workflow
A typical workflow for assessing this compound's in vitro activity involves cell culture, drug treatment, and subsequent endpoint analysis. It is crucial to include a vehicle control (e.g., DMSO) in all experiments.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| RPMI-8226 | MTT | 48 hours | ~8 µM | [7] |
| OPM2 | MTT | 48 hours | ~10 µM | [7] |
| MM.1S | CCK-8 | 72 hours | Dose-dependent inhibition noted up to 80 µM | [8] |
| U266 | CRBN Binding | N/A | ~2 µM | [9][10] |
Table 1: Summary of reported this compound efficacy in various multiple myeloma cell lines.
Experimental Protocols
Materials and Reagents
| Item | Recommended Supplier (Example) |
| Cell Lines | |
| MM.1S, RPMI-8226, OPM2, U266 | ATCC |
| Reagents | |
| This compound | Selleck Chemicals, BenchChem |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin | Gibco / Thermo Fisher Scientific |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| CCK-8 (Cell Counting Kit-8) | Dojindo Molecular Technologies |
| Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit | BD Biosciences / Thermo Fisher Scientific |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Roche / Thermo Fisher Scientific |
| Primary Antibodies (Ikaros, Aiolos, c-Myc, IRF4, PARP, Caspase-3, GAPDH) | Cell Signaling Technology / Santa Cruz Biotechnology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology / Jackson ImmunoResearch |
| ECL Western Blotting Substrate | Bio-Rad / Thermo Fisher Scientific |
Table 2: Key materials and reagents for this compound in vitro assays.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, OPM2, MM.1S) in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations (e.g., 0.01 µM to 50 µM).[7] Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
Assay:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Read absorbance at 450 nm.[8]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.[8]
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate. Treat with this compound at various concentrations (e.g., 1 µM, 10 µM) and a vehicle control for 48-72 hours.
-
Cell Harvesting: Collect the cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cell populations.
Protocol 3: Western Blot for Ikaros and Aiolos Degradation
This protocol measures the this compound-induced degradation of target proteins.[1]
-
Cell Culture and Treatment: Seed 5 x 10⁶ cells in a T-25 flask or 10 cm dish. Treat with this compound (e.g., 1 µM) for various time points (e.g., 1, 3, 6, 24 hours) alongside a vehicle control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the reduction in protein levels relative to the loading control.
Conclusion
This compound's potent anti-myeloma activity is driven by its ability to hijack the CRL4-CRBN E3 ligase complex, leading to the degradation of Ikaros and Aiolos. The protocols outlined in these application notes provide robust and reproducible methods for researchers to investigate the cellular and molecular effects of this compound on multiple myeloma cell lines. These assays are fundamental for preclinical evaluation, mechanism-of-action studies, and the development of novel therapeutic strategies targeting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effect of this compound on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide Dose-Response in RPMI-8226 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is an immunomodulatory agent with potent anti-myeloma activity. It is a structural analog of thalidomide (B1683933) with a similar, but more potent, mechanism of action. A key molecular target of this compound is the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] By binding to CRBN, this compound alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These transcription factors are essential for the survival of multiple myeloma cells. Their degradation results in the downregulation of key oncogenes, including c-Myc and IRF4, ultimately leading to cell cycle arrest and apoptosis.[2]
These application notes provide a detailed protocol for determining the dose-response curve of this compound in the RPMI-8226 human multiple myeloma cell line using a colorimetric MTT assay. The provided data and methodologies are intended to guide researchers in assessing the cytotoxic effects of this compound and understanding its mechanism of action.
Data Presentation
The following table summarizes the quantitative data for the dose-response of this compound in RPMI-8226 cells. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population after a 48-hour incubation period.
| Cell Line | Compound | Incubation Time (hours) | Concentration Range (µM) | IC50 (µM) | Assay Method |
| RPMI-8226 | This compound | 48 | 0.01 - 50 | 8 | MTT Assay[4] |
Mandatory Visualizations
This compound Signaling Pathway in Multiple Myeloma
Caption: this compound binds to CRBN, leading to the degradation of Ikaros and Aiolos, and subsequent downregulation of c-Myc and IRF4, inhibiting myeloma cell survival.
Experimental Workflow: this compound Dose-Response Assay
Caption: Workflow for assessing this compound's effect on RPMI-8226 cell viability.
Experimental Protocols
Cell Culture and Maintenance of RPMI-8226 Cells
-
Cell Line: RPMI-8226 (human multiple myeloma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh culture medium.
This compound Dose-Response Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
RPMI-8226 cells
-
Complete RPMI-1640 culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest RPMI-8226 cells in their logarithmic growth phase. b. Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%). c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microplate. e. Include wells with medium only to serve as a blank control. f. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
This compound Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 50 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent-induced toxicity. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. d. Add 100 µL of culture medium containing the same concentration of DMSO to the vehicle control wells. e. Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Assay: a. After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[5] b. Incubate the plate for an additional 4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals. c. After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] d. Gently pipette up and down to ensure complete solubilization of the crystals. e. Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each this compound concentration using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. e. Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability. This can be calculated using non-linear regression analysis software (e.g., GraphPad Prism).
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Application Notes and Protocols for Pomalidomide Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide is a potent immunomodulatory agent with significant anti-neoplastic and anti-angiogenic properties. Its clinical and preclinical applications necessitate standardized protocols for the preparation of stock solutions to ensure experimental reproducibility and accuracy. This document provides a detailed methodology for preparing this compound stock solutions for in vitro cell culture experiments, including solubility data, storage recommendations, and safety precautions. Additionally, it outlines this compound's mechanism of action and provides a workflow for its application in cell-based assays.
Introduction
This compound, a thalidomide (B1683933) analogue, is an FDA-approved treatment for multiple myeloma.[1] Its mechanism of action is multifaceted, involving direct anti-tumor effects and modulation of the tumor microenvironment.[][3] this compound binds to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[1][][3] This binding event triggers the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][][4] The degradation of these factors leads to apoptosis in myeloma cells and stimulates the immune system by enhancing T-cell and Natural Killer (NK) cell activity while inhibiting pro-inflammatory cytokines such as TNF-α.[1][5][6] Given its potent biological activities, the accurate preparation of this compound solutions is critical for reliable experimental outcomes.
Mechanism of Action Signaling Pathway
Caption: this compound's mechanism of action in myeloma cells.
Materials and Equipment
-
This compound powder (CAS: 19171-19-8)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Chemical fume hood or ventilated balance enclosure
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): two pairs of chemical-resistant nitrile gloves, disposable gown, safety goggles, and a NIOSH-approved respirator.[7]
Quantitative Data Summary
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.24 g/mol [8] |
| Appearance | Solid yellow powder[9] |
| Storage (Solid) | -20°C, desiccated[1] |
| Stability (Solid) | 24 months under proper storage[1] |
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15-50 mg/mL[1][10][11] | The recommended solvent for preparing high-concentration stock solutions. Variations in reported solubility may be due to different experimental conditions.[11] |
| Dimethylformamide (DMF) | ~10 mg/ml[10] | An alternative organic solvent. |
| Ethanol | Insoluble[11] | Not suitable for dissolving this compound. |
| Water / Aqueous Buffers | Sparingly soluble (~0.01 mg/mL)[9][10] | For aqueous solutions, first dissolve in DMSO and then dilute with the buffer. Do not store aqueous solutions for more than one day.[10] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL[10] | Provides a reference for solubility in a mixed solvent system. |
Recommended Working Concentrations
| Cell-Based Assay | Typical Concentration Range | Notes |
| Immunomodulatory Effects | 0.1 - 1.0 µM[12] | For studying effects on T-cells, NK cells, and cytokine production. |
| Myeloma Cell Proliferation | 0.1 - 10 µM[10] | Effective range for inhibiting proliferation in U266 myeloma cells.[10] IC50 values of 8 µM and 10 µM have been reported for other lines.[13] |
| General Screening | 0.01 - 50 µM[13] | A broad range to establish dose-response curves. |
Experimental Protocols
Safety Precautions
WARNING: this compound is a known teratogen and may cause harm to an unborn child.[1] Strict adherence to safety protocols is mandatory.
-
Handling: All handling of this compound, especially in its powder form, must be conducted within a certified chemical fume hood, ventilated balance enclosure, or a glove box.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a disposable gown, and safety goggles.[7] A NIOSH-approved respirator is required when handling the powder to prevent inhalation.[7]
-
Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous waste according to institutional guidelines.[7]
Protocol for Preparing a 15 mM this compound Stock Solution in DMSO
This protocol is adapted from manufacturer recommendations to yield a high-concentration, stable stock solution.[1]
-
Preparation: Before starting, ensure the work area within the chemical fume hood is clean. Prepare all necessary materials.
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 5 mg of this compound powder directly into the tube.
-
-
Calculating Solvent Volume:
-
To prepare a 15 mM stock solution from 5 mg of this compound (MW: 273.24 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.015 mol/L * 273.24 g/mol ) = 0.00122 L
-
Required DMSO Volume = 1.22 mL
-
-
-
Dissolving this compound:
-
Add 1.22 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the 15 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can reduce potency.[1]
-
Store the aliquots at -20°C. The stock solution is stable for up to one month when stored correctly.[1] Lyophilized this compound should be stored at -20°C and is stable for 24 months.[1]
-
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 15 mM this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Application: Add the final working solutions to your cell cultures and proceed with the experiment.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. This compound | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Pomalidomide Treatment for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of pomalidomide in mouse models, a critical aspect of preclinical research in oncology and immunology. This document outlines detailed protocols for drug preparation and administration, summarizes various treatment schedules from published studies, and illustrates the key signaling pathways affected by this compound.
I. Introduction
This compound is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic and anti-inflammatory properties.[1][2] It is an analog of thalidomide (B1683933) and is approved for the treatment of multiple myeloma.[][4] this compound's mechanism of action is multifaceted, primarily involving the binding to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[1][2][][5] This interaction leads to the ubiquitination and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in both direct cytotoxic effects on tumor cells and a broad immunomodulatory response.[2][][6] Preclinical in vivo studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound and its derivatives.
II. Quantitative Data Summary
The following tables summarize various this compound treatment schedules and pharmacokinetic parameters reported in in vivo mouse and rat studies.
Table 1: this compound Dosing Regimens in Murine Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Study Focus | Reference |
| CNS Lymphoma (Raji & OCI-LY10) | 0.3, 3, 10, 30 mg/kg | Oral Gavage | Daily | 28 days | Therapeutic Activity | [7] |
| Myeloma (MOPC-315) | 0.06 mg/kg | Oral | Daily for 11 days, 3-day break, then daily for 14 days | 25 days | Antitumor Efficacy (Combination Therapy) | [8] |
| Multiple Myeloma (H929) | 0.1, 0.3, 1, 3 mg/kg | Oral | Daily | 20 days | Tumor Growth Inhibition | [9] |
| Multiple Myeloma (MM.1S) | 25 mg/kg | Oral | 5 days on, 2 days off | Not Specified | Tumor Growth Inhibition | [9] |
| TNF-α Over-expressing Transgenic Mice | 50 mg/kg | Intraperitoneal | Daily | 21 days | Tolerance and Anti-inflammatory Effects | [10][11] |
| NCI-H929 Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Combination Therapy with AMG 701 | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Mice | Oral | 100 mg/kg | ~1500 | ~2 | ~2.5 | [13] |
| Rats | Oral | 50 mg/kg | 2051 ± 653 | 4 | 6.8 ± 1.2 | [13] |
| Rats | IV | 5 mg/kg | Not Specified | Not Specified | Not Specified | [7] |
| Rats | PO | 50 mg/kg | Not Specified | Not Specified | Not Specified | [7] |
III. Experimental Protocols
A. Formulation of this compound for In Vivo Administration
This compound has low aqueous solubility, requiring a suitable vehicle for in vivo administration.[4]
1. Suspension in Carboxymethylcellulose (CMC)
-
Materials: this compound powder, 0.5% or 1% (w/v) carboxymethylcellulose (CMC) in sterile water, sterile mortar and pestle or homogenizer.
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Levigate the this compound powder with a small amount of the 0.5% or 1% CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Ensure the suspension is continuously mixed (e.g., using a stir plate) during dosing to maintain homogeneity.
-
2. Solubilization using a Co-solvent System
This formulation is often used for PROTACs derived from this compound but can be adapted for this compound itself, particularly for intraperitoneal injections.[13]
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween 80, Sterile saline (0.9% NaCl) or 5% dextrose solution.
-
Protocol:
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 of the final volume.[13]
-
Slowly add the this compound-DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add the sterile saline or dextrose solution to reach the final desired volume and concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13]
-
Vortex thoroughly to ensure a clear solution or a fine, uniform suspension.
-
B. Administration of this compound to Mice
1. Oral Gavage
-
Materials: Formulated this compound, appropriate gauge gavage needles (e.g., 20-22 gauge, curved or straight), syringes.
-
Protocol:
-
Ensure the mouse is properly restrained.
-
Measure the correct volume of the this compound formulation based on the animal's body weight and the target dose.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
2. Intraperitoneal (IP) Injection
-
Materials: Formulated this compound, sterile syringes with appropriate gauge needles (e.g., 25-27 gauge).
-
Protocol:
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Lift the animal's hindquarters to allow the abdominal organs to shift cranially.
-
Insert the needle into either the left or right lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (e.g., blood, urine) is drawn back, then inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
C. In Vivo Efficacy Study Workflow
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID, BALB/c nude) are commonly used for xenograft studies with human cancer cell lines.
-
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 NCI-H929 cells) into the flank of the mice.[12]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., ~125-260 mm³).[9][12]
-
Randomization: Randomize mice into treatment and control (vehicle) groups with equivalent average tumor volumes.
-
Treatment Administration: Administer this compound or vehicle according to the chosen schedule (dose, route, frequency, duration).
-
Data Collection:
-
Study Endpoint: Euthanize animals when tumors reach a predetermined size, at the end of the study period, or if signs of excessive toxicity are observed.
-
Tissue Collection: Collect tumors, blood, and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for target protein degradation, immunohistochemistry).[13]
-
IV. Visualizations
A. Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study.
B. This compound Signaling Pathway Diagram
Caption: this compound's mechanism of action and effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 4. Nanocrystals as an effective strategy to improve this compound bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. This compound Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antimyeloma Activity of Dendritic Cells and this compound in a Murine Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunomodulatory drugs lenalidomide and this compound enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Pomalidomide in T-cell Co-stimulation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide, an immunomodulatory agent (IMiD), has demonstrated potent activity in enhancing T-cell function, making it a valuable tool for immunology research and therapeutic development. These application notes provide a comprehensive overview and detailed protocols for employing this compound in T-cell co-stimulation assays. This compound exerts its effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN).[1][2][3][4] This binding event triggers the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][][6][7] As Ikaros and Aiolos are transcriptional repressors of Interleukin-2 (IL-2), their degradation leads to increased IL-2 production, enhanced T-cell proliferation, and overall T-cell activation.[1][3]
This document outlines the core mechanism of this compound-mediated T-cell co-stimulation, provides detailed experimental protocols for assessing its activity, and presents data in a structured format for clear interpretation.
Mechanism of Action: this compound-Induced T-cell Co-stimulation
This compound's primary mechanism for T-cell co-stimulation involves the targeted degradation of Ikaros and Aiolos.[1][][6] In the absence of this compound, these transcription factors repress the expression of key genes involved in T-cell activation, including the gene encoding for IL-2.[1][3] Upon administration, this compound binds to CRBN, altering the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. This drug-induced proximity leads to the specific recognition, ubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos in T lymphocytes.[1][3][7] The removal of these repressors derepresses the IL-2 promoter, leading to enhanced IL-2 transcription and secretion.[1] IL-2 is a critical cytokine for T-cell proliferation and effector function. Consequently, this compound acts as a potent co-stimulatory agent in the presence of T-cell receptor (TCR) stimulation (e.g., via anti-CD3 antibodies).[8][9]
Data Presentation
The following tables summarize quantitative data from representative T-cell co-stimulation experiments with this compound.
Table 1: Effect of this compound on Ikaros and Aiolos Protein Levels in Primary Human T-cells
| Treatment | Concentration (µM) | Duration (hours) | Ikaros Degradation (%) | Aiolos Degradation (%) |
| DMSO (Control) | - | 24 | 0 | 0 |
| This compound | 1 | 6 | ~40 | ~60 |
| This compound | 1 | 24 | >80 | >90 |
| Lenalidomide (B1683929) | 10 | 24 | ~60 | ~70 |
Data are representative and compiled from literature.[1][10] Degradation is relative to DMSO-treated control cells.
Table 2: this compound-induced IL-2 Production in anti-CD3 Stimulated Primary Human T-cells
| Treatment | Concentration (µM) | Stimulation | IL-2 Production (pg/mL) |
| Unstimulated | - | None | < 50 |
| DMSO (Control) | - | anti-CD3 | 250 ± 50 |
| This compound | 0.1 | anti-CD3 | 800 ± 150 |
| This compound | 1 | anti-CD3 | 1500 ± 300 |
Data are representative and compiled from literature.[1][2] Values are mean ± SD.
Table 3: Effect of this compound on T-cell Proliferation
| Cell Type | Treatment | Concentration (µM) | Stimulation | Proliferation Index |
| Primary CD4+ T-cells | DMSO (Control) | - | anti-CD3/CD28 | 2.5 ± 0.4 |
| Primary CD4+ T-cells | This compound | 1 | anti-CD3/CD28 | 4.8 ± 0.7 |
Data are representative and compiled from literature.[9][11] Proliferation index measured by CFSE dilution.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation of Primary Human T-cells
This protocol describes the isolation of primary T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash PBMCs twice with PBS.
-
Isolate T-cells from PBMCs using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's protocol.[1]
-
Resuspend purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
Protocol 2: In Vitro T-cell Co-stimulation Assay
This protocol details the treatment of primary T-cells with this compound and subsequent analysis of activation markers.
Materials:
-
Purified primary human T-cells
-
96-well flat-bottom culture plates
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble) (optional)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed purified T-cells at a density of 1-2 x 105 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 to 10 µM.[10] Also, prepare a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions or DMSO control to the respective wells.
-
For some experiments, soluble anti-CD28 antibody (e.g., 1-2 µg/mL) can be added to the culture for enhanced co-stimulation.[12]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the desired endpoint.
Protocol 3: Western Blot Analysis of Ikaros and Aiolos Degradation
This protocol is for assessing the degradation of Ikaros and Aiolos in T-cells following this compound treatment.
Materials:
-
Treated T-cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest T-cells after treatment (e.g., 6 and 24 hours) and wash with cold PBS.[10]
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 4: Measurement of IL-2 Secretion by ELISA
This protocol describes the quantification of secreted IL-2 in the culture supernatant.
Materials:
-
Supernatants from the T-cell co-stimulation assay
-
Human IL-2 ELISA kit
Procedure:
-
After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.[12]
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in each sample based on a standard curve.
Protocol 5: T-cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation by dye dilution.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Purified primary T-cells
-
Flow cytometer
Procedure:
-
Label purified T-cells with CFSE (e.g., 1-5 µM) in PBS for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Set up the T-cell co-stimulation assay as described in Protocol 2.
-
After 72-96 hours, harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the CFSE fluorescence of the cells by flow cytometry.
-
Determine the proliferation index based on the progressive halving of CFSE fluorescence in daughter cells.
Troubleshooting
-
High background in Western blots: Ensure complete washing steps and use a fresh blocking buffer.
-
Low IL-2 production: Confirm the activity of the anti-CD3 antibody and the health of the primary T-cells. Ensure this compound is used at an effective concentration.
-
Variability in primary cell assays: Use cells from multiple donors to account for donor-to-donor variability.[13] Maintain consistent cell culture conditions.
-
Unexpected cytotoxicity: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay duration.[13]
By following these detailed protocols and understanding the underlying mechanism of action, researchers can effectively utilize this compound as a tool to investigate T-cell co-stimulation and its immunomodulatory effects.
References
- 1. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Ikaros and Aiolos with this compound fails to reactivate or induce apoptosis of the latent HIV reservoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for NK Cell Cytotoxicity Assay with Pomalidomide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Pomalidomide on Natural Killer (NK) cell-mediated cytotoxicity. This compound is an immunomodulatory drug (IMiD) known to enhance anti-tumor immune responses.[][2] This document outlines the principles of NK cell cytotoxicity assays, the mechanism of action of this compound in modulating NK cell function, and step-by-step protocols for conducting these experiments.
Principle of the Assay
Natural Killer (NK) cells are a critical component of the innate immune system, capable of recognizing and eliminating malignant or virally infected cells without prior sensitization.[3] Their cytotoxic function is a key mechanism in cancer immunosurveillance. This compound has been shown to enhance NK cell activity through various mechanisms, including increasing the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are vital for NK cell proliferation and activation.[4][5]
This compound's primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][8][9] The degradation of these repressors in T cells leads to increased IL-2 production, which in turn enhances NK cell-mediated cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).[5] this compound can also directly impact NK cells by increasing the expression of granzyme B and activating the ZAP-70 signaling pathway, further boosting their cytotoxic potential.[10]
This protocol describes methods to quantify the cytotoxic capacity of NK cells against target tumor cells following treatment with this compound. The assays measure the ability of effector cells (NK cells) to lyse target cells, providing a quantitative measure of this compound's immunomodulatory effect.
Data Presentation
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity of Daudi Cells
| This compound Concentration | Effector-to-Target (E:T) Ratio | Percent Specific Lysis (%) (Mean ± SD) | p-value (vs. DMSO control) |
| DMSO (Control) | 5:1 | 15 ± 3 | - |
| 1 µM | 5:1 | 25 ± 4 | < 0.05 |
| 10 µM | 5:1 | 35 ± 5 | < 0.05 |
Data summarized from a study by Hsu et al. (2017), where Daudi cells were treated with this compound for 48 hours before co-culture with YTS NK cells.[11]
Table 2: this compound-Induced Changes in NK Cell Activation Markers in Multiple Myeloma Patients
| Treatment Group | Timepoint | Marker | Percent Positive Cells (Mean) | Change from Baseline |
| PVd (this compound, Bortezomib, Dexamethasone) | Cycle 1, Day 8 | CD16+ on NK cells | Increased | Not specified |
| PVd (this compound, Bortezomib, Dexamethasone) | Cycle 1, Day 8 | CD56+ on NK cells | Increased | Not specified |
| PVd (this compound, Bortezomib, Dexamethasone) | Cycle 1, Day 8 | NKG2D+ on NK cells | Increased | Not specified |
Data derived from a study by Siegel et al. (2022) on relapsed/refractory multiple myeloma patients. The study showed that the addition of this compound to the treatment regimen led to an increase in NK cell activation markers.[12][13]
Experimental Protocols
Two primary methods for assessing NK cell cytotoxicity are provided: the classic Chromium-51 Release Assay and a non-radioactive, fluorescence-based assay.
Protocol 1: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay is considered the "gold standard" for measuring cell-mediated cytotoxicity.[3][14] It quantifies the release of radioactive ⁵¹Cr from lysed target cells.
Materials:
-
Effector Cells: Human NK cells (e.g., isolated from Peripheral Blood Mononuclear Cells (PBMCs) or NK cell lines like NK-92).
-
Target Cells: A tumor cell line susceptible to NK cell lysis (e.g., K562).
-
This compound (dissolved in DMSO).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Sodium Chromate (Na₂⁵¹CrO₄).
-
Triton X-100 or SDS (for maximum release control).
-
96-well round-bottom plates.
-
Gamma counter.
Procedure:
-
Effector Cell Preparation and this compound Treatment:
-
Isolate NK cells from healthy donor PBMCs using a negative selection kit.
-
Culture NK cells in complete RPMI-1640 medium supplemented with 10% FBS and a low concentration of IL-2 (e.g., 10-100 U/mL).
-
Treat NK cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 24-48 hours.
-
-
Target Cell Labeling:
-
Harvest target cells (e.g., K562) and wash them.
-
Resuspend approximately 1 x 10⁶ target cells in 50 µL of media and add 50-100 µCi of ⁵¹Cr.
-
Incubate for 1-2 hours at 37°C, mixing gently every 20-30 minutes.[15]
-
Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.[15]
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture Setup:
-
Plate 100 µL of the labeled target cell suspension (1 x 10⁴ cells/well) into a 96-well round-bottom plate.
-
Add 100 µL of the pre-treated effector NK cells at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[14]
-
Prepare control wells:
-
-
Incubation and Measurement:
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 2 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to tubes suitable for a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each sample.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 [16]
-
Protocol 2: Non-Radioactive Calcein-AM Release Assay
This assay offers a safer and more convenient alternative to the ⁵¹Cr release assay by using a fluorescent dye.[3][17]
Materials:
-
Effector Cells, Target Cells, and this compound (as in Protocol 1).
-
Calcein-AM.
-
96-well U-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Effector Cell Preparation and this compound Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Target Cell Labeling:
-
Harvest and wash target cells.
-
Resuspend the cells in serum-free medium and add Calcein-AM to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture Setup:
-
Follow the same co-culture setup as in Protocol 1, plating labeled target cells and pre-treated effector cells at various E:T ratios.
-
Include spontaneous and maximum release controls.
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the same formula as in the ⁵¹Cr release assay, substituting CPM with fluorescence intensity values.
-
Mandatory Visualizations
Caption: Experimental Workflow for NK Cell Cytotoxicity Assay with this compound Treatment.
Caption: this compound's Mechanism of Action in Enhancing NK Cell Function.
References
- 2. Facebook [cancer.gov]
- 3. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or this compound [pubs.sciepub.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory drugs activate NK cells via both Zap-70 and cereblon-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with this compound along with velcade and dexamethasone and its association with improved progression-free survival [frontiersin.org]
- 13. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. revvity.com [revvity.com]
- 17. revvity.com [revvity.com]
Application Note: Quantification of Pomalidomide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma, particularly in patients who have become refractory to other treatments.[1] It is a potent derivative of thalidomide (B1683933) with significant anti-neoplastic, anti-angiogenic, and immunomodulatory activities.[2] Accurate quantification of this compound in human plasma is essential for pharmacokinetic (PK) and bioequivalence (BE) studies, as well as for therapeutic drug monitoring (TDM) to optimize dosage and ensure patient safety.[3] This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle
This method utilizes Liquid Chromatography (LC) to separate this compound from endogenous plasma components, followed by Tandem Mass Spectrometry (MS/MS) for sensitive and selective detection. A stable isotope-labeled internal standard (IS), this compound-D5, is used to ensure high accuracy and precision by correcting for variability during sample preparation and instrument analysis.[3][4] Quantification is achieved by Multiple Reaction Monitoring (MRM), which measures specific precursor-to-product ion transitions for both this compound and its internal standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
This compound-D5 certified reference standard (Internal Standard)[3]
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-D5 by dissolving the accurately weighed compounds in DMSO.[3]
-
Working Stock Solutions: Prepare intermediate working stock solutions by serially diluting the primary stock solutions in a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate this compound working stock solutions to achieve the desired concentration range (e.g., 1 - 500 ng/mL).[1]
-
Internal Standard (IS) Working Solution: Dilute the this compound-D5 primary stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and efficient protein precipitation method.[1][3]
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma sample, add 150 µL of the IS working solution in acetonitrile.[3]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[3]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3]
-
Inject a 5-10 µL aliquot of the supernatant into the LC-MS/MS system.[3]
Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed using solvents like ethyl acetate (B1210297) or methyl tertiary butyl ether for sample clean-up.[5][6][7]
LC-MS/MS Instrumental Conditions
The following are typical instrument conditions that can be optimized for specific systems.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | U-HPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[5][3] |
| Elution | Gradient elution (e.g., start at 10% B, increase to 90% B over 3-5 minutes, then re-equilibrate)[3] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5-10 µL[3] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][3] |
| MRM Transitions | This compound: m/z 274.2 → 163.1[5][3] This compound-D5 (IS): m/z 279.2 → 163.1[3] |
| Collision Energy | Optimize for the specific instrument (typically 15-30 eV)[3] |
| Source Temperature | 325 °C[4][8][9] |
Method Validation and Performance
The method was validated according to regulatory guidelines. The results for linearity, accuracy, precision, and recovery are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 500.0 ng/mL[1] | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.999 | - |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Signal-to-Noise > 10 |
| Mean Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the stable isotope-labeled IS | Within acceptable range |
Table 4: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3.0 | < 15% | < 15% | 85 - 115% |
| Medium QC | 100.0 | < 15% | < 15% | 85 - 115% |
| High QC | 400.0 | < 15% | < 15% | 85 - 115% |
| (Data presented are representative values based on typical method performance)[3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in human plasma.
This compound Mechanism of Action
Caption: this compound's mechanism via CRBN-mediated degradation.
The LC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings, enabling precise analysis for pharmacokinetic assessments and therapeutic drug monitoring of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive and validated LC-MS/MS method for high-throughput determination of this compound in human plasma and pharmacokinetic studies [html.rhhz.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Absorption, metabolism and excretion of [14C]this compound in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pomalidomide's Immunomodulatory Effects on Immune Cells: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunomodulatory effects of Pomalidomide, a thalidomide (B1683933) analogue with potent anti-neoplastic and immunomodulatory activities. The accompanying protocols offer detailed, step-by-step guidance for the analysis of immune cell populations and their functional status using multi-color flow cytometry following this compound treatment.
Introduction
This compound is an immunomodulatory drug (IMiD) that has demonstrated significant clinical efficacy in the treatment of various hematological malignancies, most notably multiple myeloma.[1][2] Its mechanism of action is multifaceted, involving direct anti-tumor effects and a profound modulation of the immune system.[2][3] this compound exerts its immunomodulatory functions primarily through its binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[2][4] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] The degradation of these T-cell repressors results in enhanced T-cell and Natural Killer (NK) cell function, contributing to the overall anti-tumor immune response.[1][5]
Flow cytometry is an indispensable tool for dissecting the complex effects of this compound on the immune system. It allows for the precise quantification of various immune cell subsets, as well as the characterization of their activation status, memory phenotype, and cytotoxic potential. These detailed analyses are crucial for understanding the drug's mechanism of action, identifying predictive biomarkers of response, and optimizing combination therapies.
Data Presentation: Effects of this compound on Immune Cell Populations
The following tables summarize the key quantitative changes observed in various immune cell populations following this compound treatment, as determined by flow cytometry.
Table 1: this compound-Induced Changes in T-Cell Subsets
| T-Cell Subset | Marker Profile | Observed Effect of this compound Treatment | Reference |
| CD4+ T Cells | CD3+CD4+ | Variable; some studies report a decrease in frequency, while others show an increase in expansions in later treatment stages. | [6][7] |
| Increase in central memory (CD45RO+CD27+) and activated (CD38+/HLA-DR+) populations. | [8] | ||
| Decrease in effector (CD45RO-CD27-) and senescent (CD57+) populations. | [8] | ||
| CD8+ T Cells | CD3+CD8+ | General increase in frequency and activation. | [6][9] |
| Increase in central memory (CD45RO+CD27+) and activated (CD38+/HLA-DR+) populations. | [8] | ||
| Decrease in senescent (CD57+) population. | [8] | ||
| Increased expression of the cytotoxic molecule perforin (B1180081). | [9] | ||
| Regulatory T Cells (Tregs) | CD4+CD25hiFOXP3hi | No significant change or a slight increase has been reported. | [6][9] |
Table 2: this compound-Induced Changes in NK and B-Cell Subsets
| Immune Cell Subset | Marker Profile | Observed Effect of this compound Treatment | Reference |
| Natural Killer (NK) Cells | CD3-CD56+ | Increased frequency and activation. | [9] |
| Increased expression of activation markers CD16, CD56, and NKG2D. | [9] | ||
| Increased expression of the cytotoxic molecule granzyme. | [9] | ||
| B Cells | CD19+ | Decrease in frequency. | [9] |
| Regulatory B Cells (Bregs) | Decrease in abundance. | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for the flow cytometric analysis of immune cells.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood, which is the starting material for most immune cell analyses.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash. Centrifuge at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Immunophenotyping of T and NK Cells by Flow Cytometry
This protocol provides a general framework for the surface and intracellular staining of PBMCs to identify T-cell and NK-cell subsets. Antibody panels should be optimized based on the specific research question and the available flow cytometer configuration.
Materials:
-
Isolated PBMCs
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies for surface markers (see Table 3 for a suggested panel)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)
-
Fluorochrome-conjugated antibodies for intracellular markers (see Table 3)
-
96-well U-bottom plates or FACS tubes
-
Centrifuge with a plate rotor (if using plates)
Table 3: Suggested Antibody Panel for T and NK Cell Analysis
| Target | Fluorochrome | Cell Population |
| CD3 | e.g., FITC | T Cells |
| CD4 | e.g., PE | Helper T Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| CD56 | e.g., APC | NK Cells |
| CD16 | e.g., PE-Cy7 | NK Cell Subset |
| CD45RO | e.g., BV421 | Memory T Cells |
| CD27 | e.g., BV510 | Memory T Cell Subsets |
| CD38 | e.g., Alexa Fluor 700 | Activated T Cells |
| HLA-DR | e.g., APC-R700 | Activated T Cells |
| Perforin | e.g., PE | Cytotoxic Granules |
| Granzyme B | e.g., Alexa Fluor 647 | Cytotoxic Granules |
| FOXP3 | e.g., Pacific Blue | Regulatory T Cells |
| Live/Dead Stain | e.g., Zombie Aqua™ | Viability Marker |
Procedure:
A. Surface Staining:
-
Adjust the PBMC concentration to 1-2 x 107 cells/mL in cold FACS buffer.
-
Add 100 µL of the cell suspension (1-2 x 106 cells) to each well of a 96-well plate or FACS tube.
-
Add the Live/Dead stain according to the manufacturer's instructions and incubate in the dark.
-
Wash the cells with FACS buffer.
-
Add Fc Receptor Blocking solution and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
B. Intracellular Staining (if required):
-
After the final wash from the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells once with 200 µL of 1X Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in the residual volume and add the cocktail of fluorochrome-conjugated intracellular antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition on the flow cytometer.
Protocol 3: Gating Strategy for Data Analysis
A sequential gating strategy is essential for accurately identifying the immune cell populations of interest.
-
Singlet Gate: Gate on single cells using FSC-A vs FSC-H to exclude doublets.
-
Live/Dead Gate: Gate on the live cell population based on the viability dye staining.
-
Lymphocyte Gate: Gate on the lymphocyte population based on FSC-A and SSC-A.
-
T-Cell and NK-Cell Identification:
-
From the lymphocyte gate, create a plot of CD3 vs. CD56.
-
Gate on CD3+ cells to identify T cells.
-
Gate on CD3-CD56+ cells to identify NK cells.
-
-
T-Cell Subset Analysis:
-
From the CD3+ T-cell gate, create a plot of CD4 vs. CD8 to identify CD4+ helper T cells and CD8+ cytotoxic T cells.
-
Further analyze CD4+ and CD8+ populations for memory (CD45RO, CD27) and activation (CD38, HLA-DR) markers.
-
Within the CD4+ gate, analyze the expression of CD25 and FOXP3 to identify regulatory T cells.
-
-
NK-Cell Subset Analysis:
-
From the CD3-CD56+ NK-cell gate, analyze the expression of CD16 to distinguish between CD56brightCD16dim/- and CD56dimCD16+ subsets.
-
-
Analysis of Cytotoxic Markers:
-
Analyze the expression of perforin and granzyme B within the CD8+ T-cell and NK-cell gates.
-
By following these detailed protocols and utilizing the provided data summaries and diagrams, researchers can effectively investigate and understand the intricate immunomodulatory effects of this compound, ultimately contributing to the advancement of cancer immunotherapy.
References
- 1. Flow cytometry assay and cell staining protocol [protocols.io]
- 2. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunophenotypic Analysis in Participants with Kaposi Sarcoma Following this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with this compound along with velcade and dexamethasone and its association with improved progression-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Flow Cytometry Protocols [bdbiosciences.com]
Pomalidomide in CRISPR-Cas9 Mediated Cereblon Knockout Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), is a cornerstone in the treatment of multiple myeloma. Its mechanism of action is critically dependent on the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This compound acts as a "molecular glue," inducing the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex for ubiquitination and subsequent proteasomal degradation.[1][2] This degradation cascade leads to direct anti-myeloma effects and immunomodulatory responses.[2]
The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool to investigate the precise role of Cereblon in this compound's efficacy. By generating CRBN knockout (KO) cell lines, researchers can definitively establish the CRBN-dependency of this compound's effects and study the mechanisms of drug resistance. These studies have confirmed that the loss of CRBN renders cells highly resistant to this compound.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound in conjunction with CRISPR-Cas9 mediated CRBN knockout studies. Detailed protocols for key experiments are provided, along with structured data presentation and visualizations to facilitate experimental design and data interpretation.
Data Presentation: this compound Activity in Wild-Type vs. CRBN Knockout Cells
The following tables summarize the quantitative effects of this compound on cell viability and neosubstrate degradation in Cereblon wild-type (WT) and knockout (KO) multiple myeloma cell lines.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Genotype | This compound IC50 (µM) | Reference |
| U266 | Parental (WT) | ~2 | [6] |
| U266 | CRBN Knockdown (60%) | >10 | [5] |
| U266 | CRBN Knockdown (75%) | >10 | [5] |
| MM1.S | Wild-Type (WT) | Not explicitly stated, but sensitive | [7] |
| MM1.S | CRBN Knockout (KO) | No viability response | [7] |
Table 2: this compound-Induced Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
| Cell Line | Genotype | This compound Conc. (µM) | Treatment Time (hours) | Ikaros Degradation (% of control) | Aiolos Degradation (% of control) | Reference |
| MM Cell Lines | Wild-Type (WT) | Varies | 48 | Significant Degradation | Significant Degradation | [8] |
| CD4+ T cells | Wild-Type (WT) | 0.25, 2, 10 | 24 | Potent Degradation | Potent Degradation | [9] |
| KMS11 | Wild-Type (WT) | 1 | 24 | Degradation observed | Degradation observed | [7] |
| KMS11 | CRBN Knockout (KO) | 1 | 24 | No degradation | No degradation | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced Neosubstrate Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. addgene.org [addgene.org]
- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
In Vitro Model for Unraveling Pomalidomide Resistance in Multiple Myeloma
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction: Pomalidomide, a potent immunomodulatory agent (IMiD), is a cornerstone in the treatment of relapsed and refractory multiple myeloma (MM). However, the development of resistance remains a significant clinical challenge, limiting its long-term efficacy. Understanding the molecular mechanisms underpinning this compound resistance is crucial for the development of novel therapeutic strategies to overcome it. This document provides a comprehensive guide to establishing and utilizing an in vitro model of this compound resistance in MM, complete with detailed experimental protocols and data interpretation guidelines.
Core Concepts of this compound Action and Resistance
This compound exerts its anti-myeloma effects primarily by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis in myeloma cells.
Resistance to this compound can arise through two main avenues:
-
CRBN-dependent mechanisms: These involve alterations in the CRBN pathway, such as mutations in the CRBN gene that prevent this compound binding, decreased CRBN expression, or alternative splicing of CRBN transcripts.[1][2][3][4][5]
-
CRBN-independent mechanisms: Myeloma cells can also develop resistance by activating pro-survival signaling pathways that bypass the need for IKZF1 and IKZF3. These include the NF-κB, MEK/ERK, and IL-6/STAT3 pathways.[6][7][8]
Establishing a this compound-Resistant Multiple Myeloma Cell Line Model
A robust in vitro model is the foundation for studying drug resistance. This is typically achieved by generating a this compound-resistant cell line from a sensitive parental line through continuous or stepwise exposure to increasing concentrations of the drug.
Experimental Workflow for Developing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Experimental Protocols
Protocol for Developing this compound-Resistant Cell Lines
Materials:
-
This compound-sensitive MM cell line (e.g., MM.1S, H929, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well plates and other cell culture flasks
-
MTT or CellTiter-Glo reagents
Procedure:
-
Determine the initial IC50: Culture the parental MM cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (see Protocol 2).
-
Initial continuous exposure: Culture the parental cells in complete medium supplemented with this compound at the determined IC50 concentration.
-
Monitor cell growth: Closely monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.
-
Passage and expand: When the cells resume proliferation and reach approximately 80% confluency, passage them into fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells have adapted and are growing steadily at the initial IC50 concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).
-
Repeat and stabilize: Repeat steps 3-5 for several months, progressively increasing the this compound concentration. The goal is to establish a stable cell line that can proliferate in a high concentration of this compound (e.g., 1-10 µM).
-
Establish the resistant line: Once a stable resistant line is established, it should be maintained in culture medium containing a maintenance dose of this compound to retain the resistant phenotype.
-
Characterization: Characterize the resistant cell line by comparing its IC50 for this compound to the parental line and analyzing the expression of key proteins and genes involved in this compound resistance.
Cell Viability Assay (MTT Assay)
Materials:
-
Parental and this compound-resistant (Pom-R) MM cells
-
96-well plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Drug treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Protein Expression
Materials:
-
Parental and Pom-R MM cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRBN, anti-IKZF1, anti-c-Myc, anti-IRF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell lysis: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., CRBN, IKZF1, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| c-MYC | TCAAGAGGTGCCACGTCTCC | TCTTGGCAGCAGGATAGTCCTT |
| IKZF1 | GCTGCCACAACTACTTGGAAGC | AGTCTGTCCAGCACGAGAGATC |
Procedure:
-
RNA extraction: Extract total RNA from parental and Pom-R cells.
-
cDNA synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using the appropriate master mix and primers.
-
Data analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Parental and Pom-R MM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Cell harvesting and washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow cytometry analysis: Analyze the stained cells using a flow cytometer.
-
Data interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Data Presentation and Interpretation
Table 1: this compound Sensitivity in Parental and Resistant MM Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| MM.1S (Parental) | 0.5 - 2.0 | 1 |
| MM.1S (Pom-R) | > 10 | > 5-20 |
| H929 (Parental) | 1.0 - 5.0 | 1 |
| H929 (Pom-R) | > 20 | > 4-20 |
| RPMI-8226 (Parental) | ~8.0[9] | 1 |
| RPMI-8226 (Pom-R) | > 50 | > 6 |
Note: IC50 values are approximate and can vary between laboratories and specific experimental conditions.
Table 2: Molecular Characterization of this compound-Resistant Cells
| Marker | Parental Cells | Pom-R Cells (Expected Change) |
| CRBN Protein Expression | High | Low or absent |
| CRBN mRNA Expression | High | Low |
| IKZF1 Protein Expression | Present | Unchanged or slightly increased |
| c-Myc Protein Expression | High | Unchanged or slightly increased |
| p-ERK Expression | Low | High |
| p-STAT3 Expression | Low | High |
Table 3: Apoptotic Response to this compound Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MM.1S (Parental) | Vehicle (DMSO) | < 5% |
| This compound (1 µM) | 20-40% | |
| MM.1S (Pom-R) | Vehicle (DMSO) | < 5% |
| This compound (1 µM) | < 10% |
Signaling Pathways in this compound Resistance
CRBN-Dependent this compound Action and Resistance
Caption: CRBN-dependent mechanism of this compound action and resistance.
CRBN-Independent this compound Resistance Pathways
References
- 1. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cereblon as a biomarker of response or resistance to lenalidomide and this compound requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. ERK signaling mediates resistance to immunomodulatory drugs in the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pomalidomide PROTACs: A Deep Dive into Targeted Protein Degradation Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the applications of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) in the rapidly advancing field of targeted protein degradation. This compound, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of potent and selective protein degraders.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the research and development of novel this compound-based PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound-based PROTACs are heterobifunctional molecules engineered to bring a target protein of interest (POI) into close proximity with the CRBN E3 ubiquitin ligase.[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]
Caption: General mechanism of this compound-PROTAC-mediated protein degradation.
Quantitative Data on this compound PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various this compound-based PROTACs against different protein targets.
Table 1: this compound PROTACs Targeting Kinases
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [4][5] |
| Compound 15 | EGFR | A549 | 43.4 | >90 | [4] |
| PROTAC 17 | EGFR (mutant) | HCC827 | 11 | Not Specified | [6] |
| PROTAC 22 | EGFR (L858R/T790M) | H1975 | 355.9 | Not Specified | [6] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [7] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [7][8] |
| RC-3 | BTK | Mino | <100 | >90 | [7] |
Table 2: this compound PROTACs Targeting Other Proteins
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ZQ-23 | HDAC8 | HCT-116 | 147 | 93 | [9][10][11] |
| YX968 | HDAC3/8 | MDA-MB-231 | 1.7 (HDAC3), 6.1 (HDAC8) | Not Specified | [12] |
| ARV-825 | BRD4 | MM1.S | 5.66-91.98 | >90 | [7] |
| Compound 21 | BRD4 | THP-1 | 810 | >80 | [7] |
Table 3: Off-Target Effects of this compound-Based PROTACs
A known challenge with this compound-based PROTACs is the potential for off-target degradation of zinc finger (ZF) proteins.[2][13][14] Modifications to the this compound scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate these effects.[8][15]
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Reference(s) |
| This compound (alone) | IKZF1 | 25 | >90 | [8] |
| This compound (alone) | ZFP91 | >1000 | <20 | [8] |
| C4-modified PROTAC | IKZF1 | 80 | ~85 | [8] |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 | [8] |
| C4-modified PROTAC | ZFP91 | 250 | ~60 | [8] |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 | [8] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of this compound PROTACs.
Caption: A typical workflow for evaluating this compound PROTAC efficacy.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of a target protein by a this compound-based PROTAC and determine its DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle-only control for a predetermined time (e.g., 18-24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation to pellet cell debris.[7]
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[16]
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Objective: To confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cancer cell lines
-
This compound-based PROTAC
-
Co-IP lysis buffer
-
Anti-EGFR or anti-CRBN antibody conjugated to beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with the PROTAC for a short duration (e.g., 1-4 hours).[5]
-
Lyse the cells with Co-IP lysis buffer.
-
Incubate the cell lysate with the antibody-conjugated beads overnight at 4°C to immunoprecipitate the protein complex.[5]
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complex from the beads.
-
Analyze the eluate by Western blotting using antibodies against the POI and CRBN to confirm their interaction.
Protocol 3: Target Ubiquitination Assay
Objective: To demonstrate that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein
-
Antibody against ubiquitin
-
Protein A/G beads
Procedure:
-
Treat cells with the PROTAC, negative controls, and a proteasome inhibitor for a short duration (e.g., 2-4 hours). The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination of the target protein in the presence of the PROTAC would confirm the mechanism of action.
Signaling Pathways and Logical Relationships
The rational design of this compound-based PROTACs requires a thorough understanding of the target's signaling pathway and the logical relationships in the experimental design.
Caption: EGFR signaling and its disruption by a this compound-based PROTAC.
By providing a comprehensive overview of the applications, quantitative data, and detailed protocols, this document aims to empower researchers in their efforts to develop the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped this compound-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel this compound-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of this compound-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting high variability in Pomalidomide T-cell activation assays.
Welcome to the technical support center for Pomalidomide T-cell activation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced T-cell activation?
A1: this compound exerts its immunomodulatory effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins normally act as repressors of T-cell activation. Their degradation leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are crucial for T-cell proliferation and activation.[2][3]
Q2: What are the most common sources of variability in this compound T-cell activation assays?
A2: High variability in these assays can stem from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Donor-to-donor differences: Peripheral blood mononuclear cells (PBMCs) from different donors can exhibit significant variability in their response to this compound due to genetic differences, age, and underlying health status.[4]
-
Cell viability and health: The initial viability and health of the T-cells are critical. Stressed or dying cells will not respond optimally to stimulation.
-
-
Technical Variability:
-
Reagent consistency: Variations in the quality and concentration of reagents such as anti-CD3/CD28 antibodies, serum, and this compound itself can lead to inconsistent results.
-
Assay timing and cell density: Inconsistencies in incubation times, cell plating densities, and the timing of this compound addition can all contribute to variability.[4]
-
Pipetting and handling errors: Inaccurate pipetting, improper cell mixing, and inconsistent handling techniques are common sources of error.[5]
-
Q3: What are appropriate controls for a this compound T-cell activation assay?
A3: To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: T-cells cultured in media alone to establish a baseline for activation markers and cytokine production.
-
Vehicle Control: T-cells stimulated (e.g., with anti-CD3/CD28) in the presence of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on T-cell activation.
-
Positive Stimulation Control: T-cells stimulated with an appropriate mitogen (e.g., anti-CD3/CD28 antibodies) in the absence of this compound to confirm that the cells are responsive to activation signals.
-
Reference Compound Control: Including a known immunomodulatory agent with a well-characterized effect on T-cell activation can help to assess the consistency of the assay system.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound T-cell activation assays.
Issue 1: High Well-to-Well Variability in T-Cell Activation Markers
-
Problem: You observe significant differences in the expression of activation markers (e.g., CD25, CD69, HLA-DR) or cytokine production (e.g., IL-2, IFN-γ) between replicate wells treated with the same concentration of this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure the T-cell suspension is thoroughly and gently mixed before and during plating to prevent cell settling. Use calibrated pipettes and reverse pipetting techniques for viscous cell suspensions. |
| Edge Effects in Culture Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[6] |
| Inaccurate Reagent Addition | Ensure all reagents, including this compound and stimulating antibodies, are at the correct concentration and are added consistently to each well. Prepare master mixes to minimize pipetting errors. |
| Cell Clumping | Gently resuspend cells to break up clumps before plating. If clumping persists, consider using cell-dissociation reagents or passing the cell suspension through a cell strainer. |
Issue 2: Low or No T-Cell Activation in Response to this compound
-
Problem: Despite stimulation, you observe minimal or no increase in T-cell activation markers or cytokine production in the presence of this compound compared to the vehicle control.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. This compound's effects are concentration-dependent.[7] |
| Insufficient Primary T-Cell Stimulation | The T-cell co-stimulatory effect of this compound requires a primary activation signal through the T-cell receptor (TCR).[2][8] Titrate the concentration of your primary stimulus (e.g., anti-CD3/CD28 antibodies) to ensure a suboptimal but sufficient activation signal that can be potentiated by this compound. |
| Low Cereblon (CRBN) Expression | The mechanism of this compound is dependent on the expression of Cereblon.[1] While less common in primary T-cells, ensure the cells used have not been cultured in a way that downregulates CRBN expression. |
| Poor Cell Viability | Assess cell viability before starting the assay; it should be >95%. Optimize cell isolation, handling, and cryopreservation/thawing procedures to maintain cell health. |
Issue 3: High Inter-Experimental Variability
-
Problem: You observe significant differences in the magnitude of this compound-induced T-cell activation between experiments conducted on different days.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| PBMC Donor Variability | T-cell responses can vary significantly between donors.[4] Whenever possible, use PBMCs from the same donor for a set of comparative experiments. If using multiple donors, analyze the data on a per-donor basis before pooling. |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media formulation, serum lot, incubation time, and cell density. Use a large, cryopreserved batch of validated cells to reduce variability between experiments. |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents, such as fetal bovine serum and stimulating antibodies, before use in experiments to ensure consistent performance. |
| Variations in Assay Timing | Ensure the timing of cell stimulation and this compound addition is consistent across all experiments. |
Data Presentation
Table 1: Expected Changes in T-Cell Activation Markers and Cytokines in Response to this compound
| Marker/Cytokine | Expected Change with this compound | T-Cell Subset | Reference |
| CD25 (IL-2Rα) | Increased Expression | CD4+ and CD8+ T-cells | [8] |
| CD69 | Increased Expression | CD4+ and CD8+ T-cells | |
| HLA-DR | Increased Expression | CD4+ and CD8+ T-cells | |
| IL-2 | Increased Production | CD4+ T-cells | [2][3] |
| IFN-γ | Increased Production | CD4+ and CD8+ T-cells | [2][3] |
| Granzyme B | Increased Expression | CD8+ T-cells | [8] |
| Perforin | Increased Expression | CD8+ T-cells | [8] |
Experimental Protocols
Protocol 1: this compound-Mediated T-Cell Co-stimulation Assay
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% heat-inactivated fetal bovine serum, penicillin, and streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Plating:
-
Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
-
T-Cell Stimulation:
-
Add anti-CD3/CD28 beads at a suboptimal bead-to-cell ratio (e.g., 1:10) to stimulate T-cell activation. The optimal ratio should be determined empirically.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration in all wells should be consistent and non-toxic (typically ≤0.1%).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR). Analyze using a flow cytometer.
-
Cytokine Analysis (ELISA or CBA): Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in T-cell activation.
Caption: A logical workflow for troubleshooting high variability.
Caption: A typical experimental workflow for a this compound assay.
References
- 1. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 3. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pomalidomide Concentration for In Vitro Immunomodulatory Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro immunomodulatory effects of Pomalidomide.
Frequently Asked Questions (FAQs)
Q1: What are the primary immunomodulatory effects of this compound that I should be aware of in my in vitro experiments?
A1: this compound is an immunomodulatory drug (IMiD) with multifaceted effects on the immune system. Its principal mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This action results in both direct anti-tumor effects and indirect immunomodulatory activities. Key effects to consider in your experiments include the co-stimulation of T cells and Natural Killer (NK) cells, which enhances anti-tumor immunity, and the modulation of cytokine production, such as the inhibition of pro-inflammatory cytokines like TNF-α by monocytes.[1]
Q2: What is a general recommended concentration range for this compound to observe immunomodulatory effects without causing excessive cytotoxicity?
A2: The optimal concentration of this compound varies depending on the cell type and the specific biological effect being investigated. For general immunomodulatory effects on peripheral blood mononuclear cells (PBMCs), a concentration range of 0.1 to 1.0 µM is commonly used.[1] It is highly recommended to perform a dose-response curve for your specific experimental system to determine the ideal concentration that balances immunomodulatory activity with cell viability.
Q3: Can I use cryopreserved PBMCs for my experiments with this compound?
A3: Yes, cryopreserved PBMCs can be utilized for experiments involving this compound. However, it is crucial to ensure high cell viability and functionality after thawing. It is advisable to let the cells rest in culture medium for a minimum of 2 to 4 hours after thawing before initiating treatment with this compound. A viability assessment using methods such as trypan blue exclusion or a flow cytometry-based viability dye is strongly recommended.
Q4: How can I differentiate the direct anti-tumor effects of this compound from its indirect immune-mediated effects in a co-culture experiment?
A4: To distinguish between direct and indirect effects, it is essential to include proper controls in your experimental design. You should set up parallel experiments with and without immune cells. Additionally, employing a CRBN-knockout tumor cell line can help ascertain if the observed effects are dependent on the canonical CRBN-mediated degradation pathway.
Troubleshooting Guide
Issue 1: High variability in T-cell activation assays.
-
Question: I am observing significant well-to-well and experiment-to-experiment variability in my T-cell activation assays when using this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure consistent cell density and health across all wells. The source of PBMCs (donor variability) can also be a significant factor. It is also crucial to verify the accuracy of your this compound dilutions.
Issue 2: Unexpected cytotoxicity in healthy immune cells.
-
Question: this compound is causing significant death in my healthy T cells at concentrations where I expect to see co-stimulation. Why is this occurring?
-
Answer: While this compound's primary cytotoxic effects target cancer cells, high concentrations or prolonged exposure can induce apoptosis in non-malignant cells.[1] To troubleshoot this, first, confirm the final concentration of your this compound stock solution. Then, perform a detailed dose-response curve to identify a concentration that provides the desired immunomodulatory effect with minimal cytotoxicity. Also, consider the duration of exposure, as shorter incubation times may be sufficient to observe immunomodulation without inducing significant cell death.
Issue 3: Difficulty interpreting flow cytometry data due to artifacts.
-
Question: I am having trouble gating my cell populations accurately in my flow cytometry analysis of this compound-treated cells due to debris and cell aggregates. How can I improve my data quality?
-
Answer: Artifacts in flow cytometry can obscure results.[2] To mitigate this, use a sequential gating strategy. First, gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.[3] Then, use a viability dye to exclude dead cells. Finally, use a "dump channel" containing antibodies against markers of unwanted cell types to exclude them from your analysis.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for various in vitro immunomodulatory effects based on published literature.
Table 1: Effective this compound Concentrations on T Cells
| Effect | Cell Type | Concentration Range (µM) | Key Findings |
| Proliferation & Cytokine Production | PBMCs, CD4+ & CD8+ T cells | 0.1 - 10 | This compound is 300–1,200 times more potent than thalidomide (B1683933) at inducing T cell proliferation and production of IL-2 and IFN-γ.[4] |
| Inhibition of Regulatory T cells (Tregs) | PBMCs | ~10 | Inhibition of IL-2-mediated generation of Tregs and their suppressor function.[4][5] |
| CAR-T Cell Enhancement | CAR-T cells | 1-5 µg/mL | Enhances CAR-T cell proliferation, cytotoxicity, and cytokine production (IL-2, IFN-γ).[6] |
Table 2: Effective this compound Concentrations on NK Cells
| Effect | Cell Type | Concentration Range (µM) | Key Findings |
| Increased Cytotoxicity | YTS NK cells, Primary NK cells | 1 - 10 | Increased NK cell-mediated cytotoxicity against target tumor cells.[7] |
| Upregulation of Activation Markers | NK cells | Not specified | This compound treatment leads to increased expression of activation markers like CD16, CD56, and NKG2D.[8][9] |
Table 3: Effective this compound Concentrations on Dendritic Cells (DCs) and Macrophages
| Effect | Cell Type | Concentration (µM) | Key Findings |
| Enhanced Maturation | Monocyte-derived DCs (moDCs) | 10 | Significantly increases the expression of maturation markers CD40 and HLA-DR.[10][11] |
| Increased Cytokine Secretion | moDCs from healthy donors | 10 | Increased secretion of IL-12, TNF-α, and MIP-1α.[11] |
| Macrophage Polarization | Macrophages | Not specified | Induces a shift from M2 (pro-tumor) to M1 (anti-tumor) macrophage populations.[12] |
Detailed Experimental Protocols
Protocol 1: this compound-Mediated T-Cell Co-stimulation Assay
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13] Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.[1]
-
T-Cell Stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
This compound Treatment: Add this compound at desired concentrations (e.g., a serial dilution from 0.01 to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using a CFSE dilution assay by flow cytometry.
-
Cytokine Production: Collect the supernatant and measure cytokine levels (e.g., IL-2, IFN-γ) using an ELISA or a multiplex bead array.[14]
-
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
-
Target Cell Preparation: Label your target tumor cells with a fluorescent dye like Calcein-AM.
-
Effector Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit.
-
Co-culture: Co-culture the labeled target cells with the effector NK cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
This compound Treatment: Add this compound at the desired concentrations (e.g., 1 µM, 10 µM) to the co-culture.[7] Include a vehicle control.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Analysis: Measure the release of the fluorescent dye from the lysed target cells using a fluorometer or flow cytometer to determine the percentage of specific lysis.
Protocol 3: Dendritic Cell Maturation Assay
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic beads.[15]
-
DC Differentiation: Culture the monocytes for 5-7 days in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to generate immature DCs.[15][16]
-
This compound Treatment: Add 10 µM this compound or a vehicle control to the differentiating DCs.[16]
-
Maturation Induction (Optional): For mature DCs, add a maturation stimulus like LPS for the final 24-48 hours of culture.
-
Analysis:
Visualizations
Caption: this compound's core mechanism of action.
Caption: General workflow for in vitro immunomodulation assays.
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 5. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with this compound along with velcade and dexamethasone and its association with improved progression-free survival [frontiersin.org]
- 10. This compound enhances the maturation of dendritic cells derived from healthy donors and multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances the maturation of dendritic cells derived from healthy donors and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alters pancreatic macrophage populations to generate an immune-responsive environment at precancerous and cancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 15. Monocyte-Derived Dendritic Cells Differentiated in the Presence of Lenalidomide Display a Semi-Mature Phenotype, Enhanced Phagocytic Capacity, and Th1 Polarization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound enhances the maturation of dendritic cells derived from healthy donors and multiple myeloma patients | Semantic Scholar [semanticscholar.org]
How to mitigate Pomalidomide-induced cytotoxicity in non-target cells.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide. The focus is on understanding and mitigating cytotoxicity in non-target cells during pre-clinical and experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in non-target cells?
A1: this compound's cytotoxic effects, even in non-target cells, are multifaceted. The primary mechanism involves its interaction with the protein Cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[1][2][3] This interaction leads to the ubiquitination and subsequent degradation of specific proteins, including the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[2] While this is key to its anti-myeloma activity, these transcription factors are also vital for the normal development and function of immune cells, such as T-cells and B-cells.
Other reported mechanisms include:
-
Induction of Oxidative Stress: this compound can increase levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[4][5]
-
Immunomodulation: It can enhance the activity of Natural Killer (NK) cells and cytotoxic T-cells, which could potentially lead to off-target effects on healthy cells in co-culture experiments.[1][6][7][8]
-
Cell Cycle Arrest: The compound can induce a G0/G1 cell cycle arrest in certain cell types.[3]
-
Inhibition of Cytokines: this compound is known to inhibit pro-inflammatory cytokines like TNF-α.[6][9] While often a therapeutic goal, this can disrupt normal cellular signaling.
Q2: We are observing significant cytotoxicity in our non-target hematopoietic and immune cell co-cultures. What are the likely causes and how can we troubleshoot this?
A2: This is a common issue, as hematopoietic cells are particularly sensitive to this compound. The most common toxicities observed clinically are hematologic, including neutropenia, anemia, and thrombocytopenia.[10][11][12][13][14][15]
Troubleshooting Steps:
-
Confirm Drug Concentration: Accurately verify the final concentration of this compound in your culture. High concentrations can induce apoptosis even in non-malignant cells.[16]
-
Optimize Assay Duration: Shorten the exposure time. Determine the minimum time required to observe the desired therapeutic effect on your target cells while minimizing toxicity to non-target cells.[16]
-
Assess Basal Cell Health: Ensure your non-target cells are healthy before starting the experiment. Stressed or unhealthy cells are more susceptible to drug-induced cytotoxicity.[16]
-
Consider the Cell Type: this compound's effects can be cell-type specific. For instance, it has been shown to inhibit the maturation of early hematopoietic stem/progenitor cells (HSPCs).[17][18]
-
Review Co-culture System: In co-cultures with mesenchymal stromal cells (MSCs), this compound can increase the population of immature CD34+CD38- cells while decreasing more mature populations.[17][18]
Below is a troubleshooting workflow to address unexpected cytotoxicity.
Q3: Can antioxidants or other agents be used to mitigate this compound's off-target cytotoxicity in our experiments?
A3: Yes, based on its mechanisms of action, specific agents can be used to counteract off-target effects in experimental settings.
-
Antioxidants: Since this compound can induce oxidative stress by increasing reactive oxygen species (ROS), co-treatment with antioxidants may be protective.[4] this compound has been shown to have neuroprotective effects against H₂O₂-induced oxidative stress in neuronal cultures, suggesting it can also modulate these pathways.[5] Agents like N-acetylcysteine (NAC) are commonly used in vitro to scavenge ROS.
-
Ferroptosis Inhibitors: A recent study demonstrated that this compound induces myeloma cell death via ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4] This effect was reversed by the ferroptosis inhibitor ferrostatin-1.[4] This suggests that ferroptosis inhibitors could be explored to protect non-target cells susceptible to this pathway.
-
Growth Factors: In clinical settings, hematological toxicities like neutropenia are often managed with granulocyte colony-stimulating factor (G-CSF).[15] In relevant in vitro models (e.g., hematopoietic stem cell cultures), the addition of appropriate cytokines and growth factors may help sustain the viability of non-target cells.
Data Summary: this compound-Associated Cytotoxicity
The following tables summarize the incidence of common Grade 3/4 (severe) adverse events in clinical trials, which reflect cytotoxicity in non-target cells in a clinical setting.
Table 1: Grade 3/4 Hematologic Toxicities with this compound-Based Regimens
| Adverse Event | This compound Monotherapy[11][12] | This compound + Low-Dose Dexamethasone (STRATUS Trial)[15] | This compound + Bortezomib + Dexamethasone[14] |
| Neutropenia | ~48% | 49.7% | 42% |
| Anemia | ~23% | 33.0% | Not Reported as Top 3 |
| Thrombocytopenia | ~22% | 24.1% | 27% |
| Febrile Neutropenia | Not specified | 5.3% | ~3%[14] |
Table 2: Grade 3/4 Non-Hematologic Toxicities with this compound + Low-Dose Dexamethasone
| Adverse Event | Incidence (STRATUS Trial)[15] | Notes |
| Infections (any) | 28.1% | Over half of infections occurred in the absence of neutropenia.[15] |
| Pneumonia | 10.9% | The most common serious non-hematologic toxicity.[15] |
| Fatigue | 5.9% | A common constitutional symptom.[14][15] |
| Venous Thromboembolism | 1.6% | Risk is increased when combined with dexamethasone.[11][12] |
| Peripheral Neuropathy | 1.6% | Incidence is notably lower than with thalidomide (B1683933) or bortezomib.[14][19] |
| Cardiac Failure | Reported[20] | Occurs in <10% of patients, often those with pre-existing cardiac risk factors.[20] |
Key Signaling Pathways
This compound's effects are primarily mediated through its binding to Cereblon (CRBN), which alters the substrate specificity of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.
References
- 1. ashpublications.org [ashpublications.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound restores immune recognition of primary effusion lymphoma through upregulation of ICAM-1 and B7-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound Ameliorates H₂O₂-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mitigates neuronal loss, neuroinflammation, and behavioral impairments induced by traumatic brain injury in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of Adverse Events Associated with this compound-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. myeloma.org [myeloma.org]
- 14. droracle.ai [droracle.ai]
- 15. ashpublications.org [ashpublications.org]
- 16. benchchem.com [benchchem.com]
- 17. Lenalidomide and this compound modulate hematopoietic cell expansion and differentiation in the presence of MSC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. myeloma.org [myeloma.org]
- 20. gov.uk [gov.uk]
Pomalidomide in Cell Culture: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with pomalidomide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with low solubility in aqueous solutions across all pH levels (approximately 0.01 mg/mL).[1][2] It is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][3][4] Therefore, a common practice is to first dissolve this compound in DMSO to create a concentrated stock solution before diluting it into aqueous cell culture media.[3][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous DMSO is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[4][5] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[6]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or less.[7] Many cell lines can tolerate up to 1%, but this should be empirically determined for your specific experimental system.[5]
Q4: How should I store this compound powder and stock solutions?
A4: this compound, supplied as a crystalline solid, should be stored at -20°C and is stable for at least four years.[3] Once dissolved in DMSO, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4][8][9] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4][10] Aqueous solutions of this compound are not recommended for storage for more than one day.[3][4]
Data Presentation: Solubility and Stability
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Concentration (mM) | Source |
| Organic Solvents | |||
| DMSO | ~15-100 mg/mL | ~54.9-366 mM | [1][3][6][10] |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 mM | [1][3] |
| Ethanol | Insoluble | Not Applicable | [1][6] |
| Aqueous Solutions | |||
| Water / Aqueous Buffers | ~0.01 mg/mL | ~0.037 mM | [1][2] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | ~0.51 mM | [1][3] |
Note: The reported solubility in DMSO varies, which may be due to differences in experimental conditions such as temperature, compound purity, and the method of determination.[1]
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Source |
| Crystalline Solid | -20°C | ≥ 4 years | [3] |
| DMSO Stock Solution | -20°C | ≤ 1 month | [4][8][9][10] |
| DMSO Stock Solution | -80°C | ≤ 6 months | [4][8] |
| Aqueous Working Solution | 4°C or 37°C | ≤ 24 hours | [3][4] |
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the cell culture medium.
-
Possible Cause: this compound has very poor solubility in aqueous solutions.[1][2][3] Direct dissolution in cell culture media is not a viable method.
-
Solution: You must first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[3][4] Please refer to Protocol 1 for detailed instructions.
Issue 2: After adding the DMSO stock to my culture medium, the solution becomes cloudy or I see precipitates.
-
Possible Cause 1: Supersaturation. The final concentration of this compound in the aqueous medium is too high, exceeding its solubility limit even with a co-solvent. The abrupt change from a high-solubility organic solvent to a low-solubility aqueous environment can cause the compound to crash out of solution.
-
Solution 1:
-
Reduce Final Concentration: Try preparing a working solution with a lower final concentration of this compound.[4]
-
Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed (37°C) culture medium slowly, drop-by-drop, while vortexing or swirling the medium.[4][7][11] This rapid mixing can help prevent localized high concentrations that lead to precipitation.[7]
-
Perform a Solubility Test: Before treating your cells, perform a preliminary test by preparing your desired final concentration in cell-free media and incubating it under culture conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.[11] Visually inspect for precipitation at several time points.[11]
-
-
Possible Cause 2: Temperature Shift. Moving the solution from room temperature to a 37°C incubator can affect solubility.[11]
-
Solution 2: Always use pre-warmed media when preparing your final working solution.[7][11]
-
Possible Cause 3: High Final DMSO Concentration. While DMSO aids solubility, an excessively high final concentration can sometimes contribute to precipitation issues with certain media components.
-
Solution 3: Ensure your final DMSO concentration does not exceed recommended limits (ideally ≤0.5%).[7] This may require preparing a more concentrated initial DMSO stock if you need a high final this compound concentration.
Issue 3: Cells in the treated wells show signs of stress or death, even at low this compound concentrations.
-
Possible Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture may be too high for your specific cell line.
-
Solution 1: Prepare a vehicle control group treated with the same final concentration of DMSO as your highest this compound concentration group.[8][12] This will help you distinguish between compound-specific effects and solvent-induced toxicity. Always aim for the lowest effective DMSO concentration.[7]
-
Possible Cause 2: Compound Precipitation. Fine, microscopic precipitates may not be easily visible but can cause mechanical stress or localized high concentrations, leading to cytotoxicity.
-
Solution 2: After preparing the working solution, centrifuge it at low speed to pellet any potential micro-precipitates before adding it to the cells. Alternatively, view a sample of the media under a microscope to check for crystals.[11]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 15-50 mM).[7][10] For example, to make a 15 mM stock from 5 mg of this compound (MW: 273.2 g/mol ), reconstitute the powder in 1.22 mL of DMSO.[10]
-
Aid Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath or gently warm the solution (e.g., to 37°C) for 5-10 minutes to ensure the compound is fully dissolved.[4][7] Visually inspect to confirm there are no visible particles.[7]
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][10]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C in a water bath.[11][12]
-
Thaw Stock: Thaw an aliquot of your this compound DMSO stock solution and allow it to reach room temperature.[4]
-
Dilute: While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.[4] For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium (1:1000 dilution).
-
Mix and Use: Mix the solution thoroughly but gently. Use the freshly prepared working solution immediately for your cell culture experiments.[4] Do not store aqueous working solutions.[3]
Protocol 3: General Western Blot Protocol for Ikaros/Aiolos Degradation
This protocol provides a general workflow to assess the primary mechanism of this compound action.
-
Cell Seeding: Seed your multiple myeloma or other target cells at an appropriate density in multi-well plates (e.g., 0.5 x 10⁶ cells/mL in 6-well plates).[12]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[8][12][13]
-
Cell Lysis: After treatment, harvest the cells, wash once with ice-cold PBS, and lyse the cell pellet in RIPA buffer or a similar lysis buffer containing protease inhibitors.[12][13] Incubate on ice for 30 minutes.[12]
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8][12]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[8][12]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8][12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8] Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Detect protein bands using an ECL chemiluminescent substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities for Ikaros and Aiolos and normalize them to the loading control.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 19171-19-8 [m.chemicalbook.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Pomalidomide Resistance in Multiple Myeloma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to pomalidomide resistance in multiple myeloma (MM) cell lines.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues encountered during in vitro experiments with this compound-resistant multiple myeloma cells.
Problem 1: Inconsistent or No this compound-Induced Cell Death in Sensitive Cell Lines
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are in the exponential growth phase with >95% viability before starting the experiment. Use cells from a consistent and low passage number to avoid genetic drift. |
| This compound Degradation | Prepare fresh this compound stock solutions in DMSO and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Drug Concentration | Verify the final concentration of this compound in the cell culture medium. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Assay-Specific Issues (e.g., MTS/MTT) | Ensure that the incubation time with the viability reagent is optimal and that the phenol (B47542) red in the medium is not interfering with absorbance readings. Include appropriate vehicle controls (e.g., DMSO).[1] |
Problem 2: Difficulty Confirming this compound Resistance in a Newly Generated Resistant Cell Line
| Possible Cause | Recommended Solution |
| Insufficient Drug Exposure | The dose-escalation process for generating resistant lines may have been too rapid or the final concentration too low. Continue exposing the cells to gradually increasing concentrations of this compound. |
| Reversion of Resistance | Resistance may be transient. Maintain a low dose of this compound in the culture medium to sustain the resistant phenotype. |
| Low Cereblon (CRBN) Expression in Parental Line | If the parental cell line has intrinsically low CRBN expression, it may already exhibit some level of resistance, making it difficult to observe a significant shift in IC50 values.[2][3] |
| Verification Method | Use multiple methods to confirm resistance, such as comparing IC50 values from cell viability assays and assessing the degradation of CRBN downstream targets (IKZF1/3) via Western blot. |
Problem 3: Inconsistent Western Blot Results for CRBN, IKZF1, or IKZF3
| Possible Cause | Recommended Solution |
| Poor Antibody Quality | Use validated antibodies specific for CRBN, Ikaros (IKZF1), and Aiolos (IKZF3). Run positive and negative controls to ensure antibody specificity.[4] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins like IKZF1 and IKZF3, ensure complete nuclear lysis, possibly with sonication.[4] |
| Protein Degradation | Handle cell lysates on ice or at 4°C to prevent protein degradation. Add protease inhibitors to the lysis buffer immediately before use. |
| Low Protein Expression | The expression of CRBN or its targets may be low in your cell line. Increase the amount of protein loaded onto the gel or use a more sensitive detection method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in multiple myeloma?
A1: this compound resistance in multiple myeloma can be broadly categorized into Cereblon (CRBN)-dependent and CRBN-independent mechanisms.
-
CRBN-Dependent Mechanisms : Since this compound exerts its anti-myeloma effects by binding to CRBN, alterations in this protein or its pathway are a major cause of resistance.[2][5] This includes:
-
CRBN-Independent Mechanisms : Resistance can also occur even with normal CRBN expression. These mechanisms involve the activation of pro-survival signaling pathways that bypass the need for IKZF1/3, such as:
Q2: How can I overcome this compound resistance in my cell line experiments?
A2: Several strategies can be employed to overcome this compound resistance in vitro:
-
Combination Therapies : Combining this compound with other anti-myeloma agents can be effective. For example:
-
Dexamethasone : Acts synergistically with this compound to induce apoptosis in both sensitive and resistant cells.[11]
-
Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib) : These can enhance the anti-myeloma effects of this compound.[12]
-
MEK Inhibitors (e.g., Selumetinib) : Can re-sensitize resistant cells to this compound by targeting the MEK/ERK pathway.[8]
-
Monoclonal Antibodies (e.g., Daratumumab) : Can overcome resistance through immune-mediated mechanisms.[13]
-
-
Next-Generation CELMoDs : Cereblon E3 ligase modulators (CELMoDs) like iberdomide (B608038) and mezigdomide (B2442610) have a higher binding affinity for CRBN and can overcome resistance in some this compound-resistant cell lines.[14]
-
Targeting Downstream Pathways : Inhibitors of downstream effectors, such as MYC inhibitors, may be effective in cells where MYC expression is decoupled from IKZF1/3 degradation.[9][15]
Q3: My this compound-resistant cell line shows reduced CRBN mRNA but normal protein levels. What could be the reason?
A3: This discrepancy can be due to several factors. There may be post-transcriptional or post-translational regulatory mechanisms affecting CRBN. It is also important to consider the presence of different CRBN splice variants, some of which may not be detected by your qPCR assay but can still be translated into protein.[3] It's crucial to use both qPCR and Western blotting to get a complete picture of CRBN expression.
Q4: Is there cross-resistance between lenalidomide (B1683929) and this compound?
A4: Yes, cross-resistance is common, as both drugs share the same primary target, CRBN.[2] However, this compound is a more potent IMiD and may still show activity in some lenalidomide-resistant cells, particularly if the resistance is due to reduced CRBN expression rather than a complete loss or mutation.[16]
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | This compound Sensitivity | This compound IC50 (µM) | Notes |
| RPMI-8226 | Sensitive | 8 | IC50 determined after 48 hours of treatment.[15] |
| OPM2 | Sensitive | 10 | IC50 determined after 48 hours of treatment.[15] |
| MM1.S | Sensitive | Varies (typically < 10) | A commonly used this compound-sensitive cell line. |
| MM1.Sres | Resistant | > 10 (complete resistance) | Lenalidomide/pomalidomide-resistant variant of MM1.S with significantly reduced CRBN expression.[2][17] |
| H929 R10-1 | Lenalidomide-Resistant | Varies | A lenalidomide-resistant cell line that can be used to study this compound activity.[11] |
Table 2: Combination Effects of this compound with Other Agents in Resistant MM
| Combination | Cell Line(s) | Effect | Key Finding |
| This compound + Dexamethasone | Lenalidomide-sensitive and -resistant H929 | Synergistic anti-proliferative and pro-apoptotic activity | Effective in overcoming lenalidomide resistance.[11] |
| This compound + Selumetinib (MEK Inhibitor) | IMiD-resistant MM1.S | Re-sensitization to this compound | Suggests a role for the MEK/ERK pathway in acquired resistance.[8] |
| This compound + Carfilzomib (B1684676) | MM1.S, RPMI-R5 (Bortezomib-resistant) | Synergistic cytotoxicity | Schedule-dependent synergy observed.[18] |
Mandatory Visualizations
Caption: this compound signaling in sensitive vs. resistant MM cells.
Caption: Workflow for generating this compound-resistant MM cell lines.
Caption: Troubleshooting flowchart for this compound resistance experiments.
Experimental Protocols
Generation of this compound-Resistant Multiple Myeloma Cell Lines
This protocol describes a general method for generating this compound-resistant MM cell lines through continuous dose escalation.
Materials:
-
This compound-sensitive MM cell line (e.g., MM1.S, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well plates and other standard cell culture flasks/plates
-
Centrifuge
Procedure:
-
Initial Seeding: Seed the parental MM cell line at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Starting Dose: Treat the cells with a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Passaging: Monitor the cells for viability and proliferation. When the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Dose Escalation: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take several months.
-
Selection of Resistant Clones: Surviving cells will be selected for their ability to proliferate in the presence of this compound.
-
Establishment of Stable Line: Once the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 µM), a stable resistant cell line is established.
-
Maintenance: Culture the resistant cell line in the continuous presence of a maintenance dose of this compound to retain the resistant phenotype.
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound on MM cell lines.
Materials:
-
MM cells (sensitive and resistant)
-
96-well clear-bottom plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phenol red-free culture medium
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of phenol red-free medium in a 96-well plate. The optimal cell number may vary between cell lines.[1]
-
Drug Treatment: Add 100 µL of medium containing 2x the desired final concentration of this compound. Include vehicle-only (DMSO) wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis for CRBN, IKZF1, and IKZF3
This protocol details the detection of CRBN and its downstream targets by Western blot.[4][19]
Materials:
-
Cell lysates from treated and untreated MM cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-CRBN, anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, prepare with Laemmli buffer, and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for CRBN mRNA Expression
This protocol is for quantifying the mRNA expression level of CRBN.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CRBN and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from MM cell pellets according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the Ct values for CRBN and the housekeeping gene. Calculate the relative expression of CRBN using the ΔΔCt method.
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated MM cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^5 to 1 x 10^6 cells per sample.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. kumc.edu [kumc.edu]
- 6. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐lenalidomide treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. materialneutral.info [materialneutral.info]
- 15. Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma | Haematologica [haematologica.org]
- 16. Treatment optimization for multiple myeloma: schedule-dependent synergistic cytotoxicity of this compound and carfilzomib in in vitro and ex vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide Dosage in Renally Impaired Animal Models
Welcome to the technical support center for researchers utilizing pomalidomide in preclinical studies involving animal models with renal impairment. This resource provides troubleshooting guidance and frequently asked questions to assist in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Is there established guidance for adjusting this compound dosage in renally impaired animal models?
Currently, there are no specific, universally established guidelines for this compound dosage adjustments in preclinical animal models of renal impairment. However, based on clinical data in humans and preclinical information on related compounds, a logical approach to dose modification can be formulated. This compound is primarily metabolized by the liver, with a very small percentage of the active drug being cleared by the kidneys.[1][2] In human clinical trials, moderate to severe renal impairment (not requiring dialysis) did not significantly alter this compound clearance or plasma exposure.[2][3] Dose adjustments are, however, recommended for patients with severe renal impairment who require dialysis.
For preclinical research, it is crucial to conduct pilot studies to determine the optimal dose. This involves starting with a reduced dose and carefully monitoring for signs of toxicity and changes in pharmacokinetic parameters.
Q2: How does renal impairment affect the pharmacokinetics of this compound and its analogs?
While this compound itself is not significantly cleared by the kidneys, severe renal impairment can potentially affect its pharmacokinetics indirectly.[4][5] For instance, uremia can alter the activity of hepatic drug-metabolizing enzymes.[6]
Lenalidomide (B1683929), a structural analog of this compound, is primarily cleared by the kidneys, and its dosage is adjusted in human patients based on creatinine (B1669602) clearance (CrCl).[7][8][9][10] Thalidomide (B1683933), another analog, undergoes extensive metabolism and its pharmacokinetics are not significantly affected by renal impairment in humans.[11][12][13][14]
Given that this compound's clearance is largely non-renal, significant alterations in its pharmacokinetics in animal models with mild to moderate renal impairment are less likely compared to drugs that are primarily excreted by the kidneys. However, in models of severe renal failure, unexpected pharmacokinetic changes could occur.
Q3: What are the common animal models of renal impairment used in pharmacokinetic studies?
Several methods are used to induce renal impairment in animal models for preclinical research. The choice of model depends on whether acute or chronic kidney disease is being studied.
-
Drug-Induced Nephrotoxicity: This is a common method where animals, typically rats or mice, are administered a nephrotoxic agent.[15][16]
-
Cisplatin-induced: A single intraperitoneal injection of cisplatin (B142131) can induce acute kidney injury.[17]
-
Uranyl nitrate-induced: This model also induces acute renal failure and has been used to study changes in drug metabolism.[6]
-
Adenine-induced: A diet rich in adenine (B156593) can be used to induce chronic kidney disease (CKD) in mice, creating a model with uremia that resembles the human condition.[18]
-
-
Surgical Models: These models, such as 5/6 nephrectomy, involve the surgical removal of a portion of the kidney mass to induce a progressive decline in renal function, mimicking chronic kidney disease.
Q4: What parameters should I monitor in my renally impaired animal model when administering this compound?
Careful monitoring is essential to assess both the efficacy and toxicity of this compound in your animal model. Key parameters include:
-
Renal Function Markers: Regularly measure serum creatinine, blood urea (B33335) nitrogen (BUN), and creatinine clearance to monitor the severity and progression of renal impairment.
-
Pharmacokinetic Parameters: Conduct pharmacokinetic studies to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
-
Hematological Parameters: this compound can cause hematological toxicities such as neutropenia and thrombocytopenia.[19][20] Perform complete blood counts (CBCs) to monitor for these effects.
-
Clinical Signs of Toxicity: Observe the animals for any signs of distress, weight loss, changes in behavior, or other adverse effects.
-
Pharmacodynamic Endpoints: Measure the desired biological effects of this compound in your disease model to assess its efficacy at different dose levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased toxicity (e.g., severe weight loss, lethargy) observed in renally impaired animals compared to controls at the same this compound dose. | Reduced clearance of this compound or its metabolites due to severe renal impairment affecting non-renal clearance pathways. | 1. Immediately reduce the this compound dose in the affected animals. 2. Conduct a pilot dose-ranging study in a small cohort of renally impaired animals to establish a maximum tolerated dose (MTD). 3. Perform pharmacokinetic analysis to compare drug exposure (AUC) between renally impaired and control animals. |
| Inconsistent or highly variable pharmacokinetic data in the renally impaired group. | 1. Variability in the induction of renal impairment. 2. Inconsistent drug administration or sample collection timing. | 1. Ensure a consistent and reproducible method for inducing renal impairment. Stratify animals based on the severity of renal dysfunction (e.g., mild, moderate, severe) before dosing. 2. Standardize all experimental procedures, including drug formulation, route and time of administration, and blood sampling schedule. |
| Lack of therapeutic effect at a dose that is effective in control animals. | Sub-therapeutic drug exposure in the renally impaired model, or altered pharmacodynamics. | 1. Measure this compound plasma concentrations to confirm drug exposure. 2. If exposure is lower than expected, consider potential issues with drug absorption or distribution in the renally impaired model. 3. If exposure is adequate, investigate potential alterations in the drug's target signaling pathway in the context of renal disease. |
| Unexpected mortality in the renally impaired group. | Severe drug toxicity exacerbated by renal dysfunction. | 1. Perform a thorough necropsy and histopathological examination to determine the cause of death. 2. Re-evaluate the starting dose for your study. It may be necessary to begin with a significantly lower dose in renally impaired animals. 3. Consider a dose escalation study design to identify a safe and effective dose range. |
Quantitative Data Summary
The following tables summarize human clinical dosage adjustments for this compound and its analog lenalidomide, which can serve as a starting point for designing preclinical studies.
Table 1: Human Dosage Adjustments for this compound in Renal Impairment
| Degree of Renal Impairment | Recommended this compound Dosage Adjustment (Human) |
| Mild to Moderate | No dose adjustment necessary. |
| Severe (requiring dialysis) | Dose reduction is recommended. Administer after dialysis. |
Data synthesized from human clinical studies. Direct translation to animal models requires experimental validation.
Table 2: Human Dosage Adjustments for Lenalidomide in Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Lenalidomide Dosage Adjustment (Human) |
| >60 mL/min | No dose adjustment necessary.[8][9] |
| 30-60 mL/min | Dose reduction recommended (e.g., 10 mg once daily).[7][8][9] |
| <30 mL/min (not requiring dialysis) | Further dose reduction recommended (e.g., 15 mg every 48 hours or 2.5-5 mg daily).[7][8][9] |
| <30 mL/min (requiring dialysis) | Dose reduction recommended (e.g., 5 mg once daily), administer after dialysis.[7][8][9] |
This table provides an example of how a renally-cleared analog of this compound is managed in humans and can inform a cautious approach to dose adjustments in animal models.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease in Mice using an Adenine-Rich Diet
This protocol is adapted from a study investigating the effects of thalidomide in a mouse model of CKD.[18]
-
Animals: C57/BL-6 mice are a suitable strain.
-
Diet: Prepare a diet containing 0.2% w/w adenine.
-
Induction: Feed the mice the adenine-containing diet for 4-6 weeks to induce chronic kidney disease. A control group should receive a normal diet.
-
Monitoring: Monitor the health of the animals daily. Measure body weight and renal function parameters (serum creatinine and BUN) weekly to confirm the development of CKD.
-
Drug Administration: Once CKD is established, begin this compound administration. The route of administration (e.g., oral gavage) and vehicle should be consistent across all groups.
-
Outcome Assessment: At the end of the study, collect blood and kidney tissues for pharmacokinetic, biochemical, and histopathological analysis.
Protocol 2: Pharmacokinetic Analysis in Renally Impaired Rodents
-
Animal Model: Induce renal impairment in rats or mice using a validated method (e.g., adenine diet, cisplatin injection).
-
Drug Administration: Administer a single dose of this compound to both renally impaired and control animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. The volume of blood collected should be minimized to avoid stressing the animals.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (AUC, Cmax, t1/2, CL, Vd) using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the renally impaired and control groups to determine if there are statistically significant differences.
Visualizations
Caption: Workflow for this compound Studies in Animal Models.
Caption: this compound's Primary Metabolic Pathway.
References
- 1. Renal Toxicities of Novel Agents Used for Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. certara.com [certara.com]
- 5. Modeling and predicting drug pharmacokinetics in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic changes of drugs in rat model of acute renal failure induced by uranyl nitrate: correlation between drug metabolism and hepatic microsomal cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Revlimid (lenalidomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. drugs.com [drugs.com]
- 10. Impact of renal impairment on outcomes with lenalidomide and dexamethasone treatment in the FIRST trial, a randomized, open-label phase 3 trial in transplant-ineligible patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Clinical evidence of pharmacokinetic changes in thalidomide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Thalidomide | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Thalidomide suppresses inflammation in adenine-induced CKD with uraemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Pomalidomide in DMSO: A Technical Guide to Long-Term Storage and Stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of pomalidomide when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at concentrations as high as 50 mg/mL.[2] For aqueous-based in vitro assays, it is common practice to first dissolve this compound in DMSO to create a high-concentration stock solution, which is then diluted into the aqueous experimental medium.[3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4] Once a solution is prepared, it is advisable to use it within one month when stored at -20°C to avoid loss of potency.[4][5]
Q3: How stable is this compound in DMSO at -20°C over the long term?
A3: this compound is generally considered stable in DMSO at -20°C for at least six months.[6] However, the exact stability can be influenced by factors such as the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles. For experiments that are highly sensitive to the concentration of the active compound, it is recommended to perform periodic quality control checks on the stock solution.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[3] this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, which can lead to the degradation of the phthalimide (B116566) and glutarimide (B196013) rings.[3] For experiments requiring aqueous buffers, fresh dilutions from a DMSO stock solution should be prepared immediately before use.
Q5: What are the signs of this compound degradation in a DMSO stock solution?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of a this compound stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in thawed DMSO stock solution. | The solubility limit may have been exceeded, or the compound is not fully redissolving after a freeze-thaw cycle. | 1. Gently warm the vial to 37°C for 10-15 minutes and vortex to aid dissolution. 2. If the precipitate persists, sonication may be attempted. 3. For future preparations, consider using a slightly lower stock concentration. |
| Inconsistent or unexpected results in biological assays. | This could be due to the degradation of this compound in the stock solution, possibly from multiple freeze-thaw cycles, improper storage, or prolonged storage. | 1. Prepare a fresh stock solution of this compound from a new powder vial. 2. Perform a quality control check of the stock solution using HPLC to determine the purity and concentration. 3. Ensure that the final concentration of DMSO in the assay is not exceeding a tolerable level for the cells (typically <0.5%). |
| Difficulty dissolving this compound in DMSO. | The this compound powder may have absorbed moisture, or the DMSO may not be of high purity. | 1. Ensure that the this compound powder has been stored in a desiccator. 2. Use anhydrous, high-purity DMSO. 3. Gentle warming and sonication can be used to facilitate dissolution. |
Data Presentation
Table 1: Illustrative Long-Term Stability of this compound in DMSO at -20°C
The following table provides representative data on the stability of this compound in DMSO when stored at -20°C. This data is intended for illustrative purposes, and it is recommended that researchers perform their own stability studies for critical applications.
| Storage Duration (Months) | This compound Purity (%) | Degradation Products (%) |
| 0 | >99.5 | <0.5 |
| 1 | >99.0 | <1.0 |
| 3 | >98.5 | <1.5 |
| 6 | >97.0 | <3.0 |
| 12 | >95.0 | <5.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general method for determining the stability of a this compound stock solution in DMSO over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound in DMSO stock solution stored at -20°C
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile phase: A mixture of a buffered aqueous solution (e.g., 0.03M KH2PO4, pH 3.2) and an organic solvent (e.g., acetonitrile) in an appropriate ratio (e.g., 20:80 v/v).[8]
-
Diluent: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[8]
-
This compound reference standard
Procedure:
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot of the this compound stock solution from the -20°C storage.
-
Sample Preparation:
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis using the diluent. .
-
-
HPLC Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate (e.g., 0.7 mL/min) and the UV detection wavelength (e.g., 220 nm).[8]
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Record the chromatogram and determine the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of the this compound at each time point to the peak area at time zero (the initial measurement).
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Mandatory Visualization
Caption: this compound's mechanism of action via the Cereblon E3 ubiquitin ligase complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ubpbio.com [ubpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 19171-19-8 [chemicalbook.com]
- 6. This compound | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Pomalidomide Powder: A Technical Guide to Safe Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of Pomalidomide powder in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and prevent exposure to this potent compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound is a potent thalidomide (B1683933) analogue and is considered a teratogen, meaning it can cause birth defects.[1] It is also classified as toxic if swallowed and may damage fertility or an unborn child.[2][3] The primary routes of exposure in a laboratory setting are inhalation of the powder and skin contact.
Q2: What are the minimum personal protective equipment (PPE) requirements for handling this compound powder?
A2: A comprehensive PPE strategy is mandatory and includes:
-
Hand Protection: Double gloving with chemical-resistant nitrile gloves is recommended.[1][4]
-
Body Protection: A disposable, solid-front, back-closing gown with long sleeves.[1][4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][4]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder or if there is a risk of aerosolization.[1][4] For procedures with a higher risk of generating aerosols, a powered air-purifying respirator (PAPR) may be recommended.[1]
Q3: What engineering controls are necessary for working with this compound powder?
A3: All handling of this compound powder, especially weighing and preparing solutions, must be conducted in a certified primary engineering control.[4] Options include:
Q4: How should this compound powder be stored?
A4: this compound powder should be stored at -20°C under an inert gas in a tightly sealed container.[2][4]
Q5: How should this compound-contaminated waste be disposed of?
A5: All materials contaminated with this compound, including gloves, gowns, pipette tips, and absorbent pads, must be treated as hazardous waste.[1][4] This waste should be collected in a designated, clearly labeled hazardous waste container for disposal according to institutional and local regulations.[1][4]
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Powder
| Problem | Possible Cause | Solution |
| Small spill of this compound powder outside of a containment unit. | Improper handling, container dropped. | 1. Evacuate and Secure: Immediately alert others in the area and restrict access. 2. Don Appropriate PPE: If not already wearing it, don the full required PPE, including respiratory protection. 3. Contain the Spill: Gently cover the spill with a damp cloth or towel to minimize dust.[5] 4. Clean the Area: Add liquid to the spill to dissolve the powder and then absorb the liquid with appropriate absorbents.[5] Decontaminate the area twice.[5] 5. Dispose of Waste: Collect all cleaning materials and contaminated items in a sealed, labeled hazardous waste container.[5] 6. Report the Incident: Inform your institution's Environmental Health and Safety (EHS) office. |
Scenario 2: Suspected Inhalation of this compound Powder
| Problem | Possible Cause | Solution |
| Researcher experiences dizziness or other symptoms after handling this compound. | Inadequate respiratory protection, improper handling leading to aerosolization. | 1. Move to Fresh Air: Immediately remove the individual from the contaminated area to fresh air.[2][6] 2. Seek Medical Attention: Call for immediate medical assistance and inform them of the potential exposure to this compound.[2] Provide the Safety Data Sheet (SDS) to the medical personnel. 3. Report the Incident: Notify your supervisor and the institutional EHS office. 4. Review Procedures: Conduct a thorough review of the handling procedures and equipment to identify and rectify the cause of exposure. |
Experimental Protocols
Protocol 1: Weighing this compound Powder
-
Preparation: Designate a specific work area within a certified chemical fume hood or ventilated balance enclosure.[4] Cover the work surface with a disposable, plastic-backed absorbent pad.[4]
-
Don PPE: Wear all required personal protective equipment, including double nitrile gloves, a disposable gown, safety goggles, and an N95 respirator or higher.[1][4]
-
Tare the Balance: Place a tared weigh boat on the analytical balance.
-
Transfer Powder: Using a dedicated, non-sparking spatula, carefully transfer the desired amount of this compound powder to the weigh boat.[1] Perform this action slowly to minimize dust generation.
-
Record Weight: Once the desired weight is achieved, record the value.
-
Seal Container: Securely close the this compound stock container.
-
Clean Up: Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container. Clean the spatula and the work surface according to your laboratory's standard operating procedures for potent compounds.
Protocol 2: Reconstitution of this compound Powder
-
Preparation: In a certified chemical fume hood, place the container with the weighed this compound powder.[4]
-
Add Solvent: Slowly add the desired solvent (e.g., DMSO) to the solid this compound to minimize aerosolization.[4]
-
Dissolve: Gently swirl or vortex the container until the powder is completely dissolved.
-
Label Solution: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Clean Up: Dispose of all contaminated materials, such as pipette tips, in the designated hazardous waste container.[4]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for this compound Handling
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended)[1][4] | Prevents skin contact with the potent compound. |
| Body Protection | Disposable, solid-front, back-closing gown[1][4] | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[1][4] | Protects eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher)[1][4] | Prevents inhalation of hazardous powder. |
| Foot Protection | Closed-toe shoes and disposable shoe covers[4] | Protects feet from spills and prevents tracking of contaminants. |
Visualizations
Caption: Workflow for Safe Handling of this compound Powder.
Caption: Emergency Response Plan for a this compound Spill.
References
Technical Support Center: Interpreting Unexpected Off-Target Effects of Pomalidomide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected off-target effects during experiments with Pomalidomide.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound functions as a molecular glue, binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is a key driver of this compound's anti-myeloma and immunomodulatory effects.[1][3]
Q2: My cells are showing a response to this compound, but they are known to have low or no CRBN expression. What could be the reason?
A2: While the primary mechanism of this compound is CRBN-dependent, evidence suggests the existence of CRBN-independent pathways. One such pathway involves the TRIM27/29 E3 ligase complex, which can mediate the degradation of MBD3, a component of the pluripotency repressor complex. This can lead to an enhanced clonogenic growth of residual myeloma cells. Therefore, it is possible that the observed effects in CRBN-low or -negative cells are mediated through this alternative pathway.
Q3: We are observing significant neurotoxicity in our in vivo models, which was not the primary focus of our study. Is this a known off-target effect of this compound?
A3: Yes, central neurotoxicity has been reported as a side effect of immunomodulatory drugs (IMiDs), including this compound.[4] While the exact mechanisms are still under investigation, studies suggest that this compound can exert neuroprotective effects against oxidative stress.[2][3][5] It has been shown to ameliorate H₂O₂-induced oxidative stress and cell death in neuronal cultures by activating the Nrf2/SOD2/CAT signaling pathway and reducing the expression of pro-apoptotic proteins like BAX and Cytochrome c.[2][5]
Q4: Our experiments are showing unexpected cardiotoxic effects. What is the potential mechanism?
A4: Cardiotoxicity, including cardiac failure and atrial fibrillation, is a recognized risk associated with this compound.[6][7] The underlying mechanisms are not fully elucidated but are thought to involve proteasome-mediated protein degradation and endothelial injury.[6] Additionally, some studies suggest that immunomodulatory drugs can influence calcium signaling pathways, which are critical for cardiac function.[8]
Q5: We are seeing changes in cellular metabolism and reactive oxygen species (ROS) levels after this compound treatment. Is this related to its mechanism of action?
A5: Yes, recent studies have indicated that this compound can induce ferroptosis in myeloma cells by increasing lipid peroxidation, reactive oxygen species (ROS), and inhibiting glutathione (B108866) peroxidase 4 (GPX4).[1] Furthermore, this compound and other IMiDs have been shown to inhibit the intracellular decomposition of H₂O₂, leading to increased oxidative stress.[9]
Troubleshooting Guides
Issue 1: Unexpected Cell Death in a CRBN-Negative Cell Line
Possible Cause: The observed cytotoxicity might be due to a CRBN-independent off-target effect.
Troubleshooting Steps:
-
Confirm CRBN Expression:
-
Perform Western blot analysis to confirm the absence of CRBN protein in your cell line.
-
Include a positive control cell line (e.g., MM.1S) known to express CRBN.
-
-
Investigate the TRIM27/29 Pathway:
-
Use siRNA to knock down TRIM27 and/or TRIM29 in your CRBN-negative cell line.
-
Assess whether the knockdown of these proteins abrogates the cytotoxic effect of this compound using a cell viability assay (e.g., MTT assay).
-
-
Assess for Ferroptosis:
-
Treat cells with this compound in the presence and absence of a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Measure markers of ferroptosis such as lipid peroxidation (e.g., using C11-BODIPY) and ROS levels (e.g., using DCFDA).
-
Issue 2: Unanticipated Neuronal Cell Death or Stress in Co-culture Models
Possible Cause: this compound may be inducing neurotoxicity through oxidative stress-related pathways.
Troubleshooting Steps:
-
Measure Oxidative Stress Markers:
-
Quantify intracellular ROS levels in neuronal cells treated with this compound.
-
Measure the levels of antioxidant enzymes such as SOD2 and Catalase via Western blot or activity assays.
-
-
Assess Apoptosis:
-
Perform a TUNEL assay or Western blot for cleaved caspase-3 and PARP to assess for apoptosis in the neuronal cell population.
-
Analyze the expression of pro-apoptotic proteins like BAX and the release of Cytochrome c from mitochondria.
-
-
Investigate the Nrf2 Pathway:
-
Examine the nuclear translocation of Nrf2 via immunofluorescence or Western blot of nuclear and cytoplasmic fractions.
-
Measure the expression of Nrf2 target genes involved in the antioxidant response (e.g., HO-1, NQO1) using qRT-PCR.
-
Issue 3: Observed Cardiotoxic Effects in an In Vitro or In Vivo Model
Possible Cause: this compound may be disrupting calcium signaling or inducing other cellular stresses in cardiomyocytes.
Troubleshooting Steps:
-
Monitor Intracellular Calcium Levels:
-
Use a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentrations in cardiomyocytes upon this compound treatment.
-
-
Assess for Endothelial Dysfunction:
-
In co-culture models with endothelial cells, assess markers of endothelial activation or injury (e.g., expression of adhesion molecules, nitric oxide production).
-
-
Evaluate General Cellular Stress Pathways:
-
Investigate the activation of stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK via Western blotting.
-
Data Presentation
Table 1: this compound IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay Conditions |
| RPMI8226 | 8 | 48h incubation, MTT assay |
| OPM2 | 10 | 48h incubation, MTT assay |
Data extracted from a study by Görgün et al. Note that IC50 values can vary depending on the specific experimental conditions.
Table 2: Key Proteins Involved in On-Target and Off-Target Effects of this compound
| Protein | Pathway | Role in this compound's Effect |
| CRBN | On-Target | Primary binding partner of this compound, leading to neosubstrate degradation. |
| Ikaros (IKZF1) | On-Target | Neosubstrate of the CRL4-CRBN complex; its degradation leads to anti-myeloma effects. |
| Aiolos (IKZF3) | On-Target | Neosubstrate of the CRL4-CRBN complex; its degradation leads to anti-myeloma effects. |
| TRIM27/29 | Off-Target (CRBN-independent) | E3 ligase complex that can mediate this compound's effects in the absence of CRBN. |
| GPX4 | Off-Target (Ferroptosis) | Inhibition of this enzyme by this compound can induce ferroptosis. |
| Nrf2 | Off-Target (Neuroprotection) | Activation of this transcription factor can mediate neuroprotective effects against oxidative stress. |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Ikaros and Aiolos Degradation
Objective: To assess the this compound-induced degradation of Ikaros and Aiolos.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for CRBN-Substrate Interaction
Objective: To demonstrate the this compound-dependent interaction between CRBN and its neosubstrates (Ikaros/Aiolos).
Materials:
-
Cells expressing tagged versions of CRBN and the neosubstrate (e.g., Flag-CRBN and HA-Ikaros)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the tag on CRBN (e.g., anti-Flag antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Treat cells with this compound or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C to capture the Flag-CRBN protein complex.
-
Add protein A/G agarose beads to the lysates and incubate for 2-4 hours to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by Western blotting using antibodies against the HA-tag (to detect Ikaros) and the Flag-tag (to confirm CRBN pulldown). An increased amount of HA-Ikaros in the this compound-treated sample indicates a drug-dependent interaction.
Mandatory Visualizations
Caption: this compound's on-target signaling pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates H₂O₂-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Neurotoxicity of Immunomodulatory Drugs in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) this compound Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects (2018) | Yan Rou Tsai | 32 Citations [scispace.com]
- 6. Cardiac toxicities in multiple myeloma: an updated and a deeper look into the effect of different medications and novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. A calcium- and calpain-dependent pathway determines the response to lenalidomide in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
How to control for lot-to-lot variability of Pomalidomide in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the lot-to-lot variability of Pomalidomide in various assays. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data summaries to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation immunomodulatory drug (IMiD), an analog of thalidomide (B1683933), used in the treatment of multiple myeloma.[1] Its primary mechanism of action is to function as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The subsequent ubiquitination of Ikaros and Aiolos targets them for degradation by the proteasome.[4][5] This degradation leads to both direct anti-proliferative effects in myeloma cells and immunomodulatory effects, such as T-cell and NK-cell activation.[1]
Q2: What are the potential sources of lot-to-lot variability with this compound?
A2: Lot-to-lot variability of this compound can arise from several factors that may impact its performance in sensitive in vitro assays:
-
Purity and Impurity Profile: The presence of impurities from the manufacturing process can interfere with biological assays. It is crucial to use highly pure this compound and to be aware of potential process-related impurities.
-
Enantiomeric Ratio: this compound is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is known to have significantly higher activity in binding to Cereblon and inducing downstream effects. While rapid in vivo interconversion is reported, variations in the enantiomeric ratio between different lots could lead to discrepancies in in vitro assay results.
-
Solubility and Physical Form: this compound has low aqueous solubility.[6] Inconsistent solubility between lots due to minor differences in crystal form or formulation can lead to inaccuracies in the effective concentration in your assays.
-
Degradation: Improper storage and handling can lead to the degradation of the compound, reducing its potency.
Q3: How can I control for this compound's low solubility in my experiments?
A3: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and DMF.[7] To ensure consistent and accurate concentrations in your assays:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For aqueous-based assays, first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice. A common method is to prepare a 1:6 solution of DMSO:PBS (pH 7.2), which yields a this compound solubility of approximately 0.14 mg/mL.[7]
-
Avoid storing aqueous solutions of this compound for more than one day to prevent precipitation. [7]
-
Always vortex the stock solution before making dilutions and visually inspect for any precipitation.
-
When comparing different lots, ensure they are prepared and diluted in the exact same manner.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | Ensure complete solubilization of this compound in DMSO before preparing working solutions. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment. |
| Lot-to-Lot Potency Differences | Qualify each new lot of this compound. Run a dose-response curve with a reference lot alongside the new lot to determine the relative potency. |
| Cell Seeding Density Variation | Ensure a uniform cell number is seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile buffer or media.[8] |
Issue 2: Inconsistent Ikaros/Aiolos Degradation in Western Blots
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Treatment | Optimize the concentration and duration of this compound treatment. Perform a time-course and dose-response experiment to determine the optimal conditions for maximal degradation in your cell line. |
| Poor Antibody Quality | Use a validated antibody specific for Ikaros or Aiolos. Check the antibody datasheet for recommended applications and dilutions. Run positive and negative controls to confirm antibody specificity. |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane using a total protein stain like Ponceau S. Optimize transfer time and voltage based on the molecular weight of Ikaros (~57 kDa) and Aiolos (~58 kDa).[9] |
| High Background Noise | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time. Ensure thorough washing of the membrane between antibody incubations.[9][10] |
Key Experimental Protocols
Protocol 1: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled ligand from the CRBN-DDB1 complex.[2]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
This compound (test and reference lots)
-
Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.
-
Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the this compound concentration.
Protocol 2: Ikaros/Aiolos Degradation Assay (Western Blot)
This protocol details the detection of Ikaros and Aiolos degradation in multiple myeloma cells following this compound treatment.[4][5]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Cell Viability Assay (WST-1)
This assay measures the anti-proliferative effect of this compound on multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
Procedure:
-
Seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
Allow cells to grow for 24 hours.
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Cytokine Secretion Assay (ELISA for IL-2)
This protocol measures the effect of this compound on IL-2 secretion from stimulated Peripheral Blood Mononuclear Cells (PBMCs).[11]
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 beads for T-cell stimulation
-
This compound stock solution (in DMSO)
-
Human IL-2 ELISA kit
Procedure:
-
Plate 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Add anti-CD3/CD28 beads to stimulate T-cell activation.
-
Immediately add this compound at desired final concentrations. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Collect the supernatant from each well.
-
Measure the IL-2 concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
Data Presentation
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility | Concentration (mM) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~15-54 mg/mL | ~54.9 - 197.6 | 25 |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 | Not Specified |
| Water | Insoluble (~0.01 mg/mL) | ~0.037 | 25 |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 | Not Specified |
Note: The significant variation in reported DMSO solubility may be due to differences in experimental conditions.[12]
Table 2: Reported IC50 Values of this compound in In Vitro Assays
| Assay Type | Cell Line/System | IC50 Value |
| CRBN Binding | Human recombinant CRBN-DDB1 | ~3 µM |
| Cell Viability | RPMI-8226 | ~8 µM (48h) |
| Cell Viability | OPM2 | ~10 µM (48h) |
| TNF-α Inhibition | LPS-stimulated PBMCs | ~13 nM |
Visualizations
Caption: this compound's Mechanism of Action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanocrystals as an effective strategy to improve this compound bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide and CYP1A2 Inhibitor Co-administration in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of Pomalidomide and Cytochrome P450 1A2 (CYP1A2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and the role of CYP1A2?
This compound is extensively metabolized through multiple pathways, including CYP-mediated hydroxylation and hydrolysis.[1][2] The oxidative metabolism is primarily mediated by CYP1A2 and CYP3A4.[2][3][4][5][6] CYP1A2 is responsible for the formation of 5-hydroxy this compound, a notable oxidative metabolite.[2]
Q2: What is the expected impact of co-administering a strong CYP1A2 inhibitor with this compound?
Co-administration of a strong CYP1A2 inhibitor, such as fluvoxamine (B1237835), can significantly increase the plasma exposure of this compound.[4][5][6] Studies have shown that fluvoxamine can approximately double the exposure (AUC) of this compound.[3][4][6] This is due to the inhibition of CYP1A2-mediated metabolism, leading to decreased clearance of this compound.[4]
Q3: Are there established dose adjustments for this compound when co-administered with a strong CYP1A2 inhibitor?
Yes, it is recommended to reduce the this compound dose when co-administered with a strong CYP1A2 inhibitor. The general guideline is to reduce the this compound dose by 50%.[3][6][7][8][9] For instance, if the standard dose is 4 mg, it should be reduced to 2 mg.[10][11][12]
Q4: Can smoking affect this compound pharmacokinetics?
Yes, cigarette smoking can reduce this compound exposure. Smoking induces CYP1A2, which increases the metabolism of this compound.[4] Studies have shown that this compound's total plasma exposure (AUC) can be reduced by approximately 32% in smokers compared to non-smokers.[4][5]
Q5: What are the potential adverse events to monitor for when co-administering this compound with a CYP1A2 inhibitor?
Increased exposure to this compound due to CYP1A2 inhibition may lead to an increased risk of its known side effects. The most common grade 3/4 adverse events associated with this compound are hematologic, including neutropenia, anemia, and thrombocytopenia.[1][9][13] It is crucial to monitor complete blood counts, especially during the initial weeks of co-administration.[9][14] Other potential side effects include venous thromboembolic events, dizziness, and confusion.[11][15]
Troubleshooting Guides
Problem 1: Unexpectedly high this compound plasma concentrations in an in vivo animal study.
-
Possible Cause 1: Co-administration of a known or unknown CYP1A2 inhibitor.
-
Troubleshooting Step: Review all co-administered substances, including vehicle components and supportive care medications, for potential CYP1A2 inhibitory effects.
-
-
Possible Cause 2: Genetic polymorphism in the animal model leading to reduced CYP1A2 activity.
-
Troubleshooting Step: If possible, genotype the animals for relevant CYP1A2 polymorphisms.
-
-
Possible Cause 3: Formulation or dosing error.
-
Troubleshooting Step: Verify the concentration and stability of the this compound dosing solution. Review and confirm the accuracy of the administered dose.
-
Problem 2: High variability in this compound pharmacokinetic data between subjects.
-
Possible Cause 1: Differences in CYP1A2 activity among subjects.
-
Troubleshooting Step: Consider pre-screening subjects for CYP1A2 activity using a probe substrate like caffeine.[4] Assess for exposure to CYP1A2 inducers (e.g., from diet or environment).
-
-
Possible Cause 2: Inconsistent co-administration of CYP1A2 inhibitors or inducers.
-
Troubleshooting Step: Ensure a strict and consistent protocol for the administration of all substances.
-
-
Possible Cause 3: Issues with sample collection and processing.
-
Troubleshooting Step: Review and standardize blood sampling times, handling procedures, and storage conditions to minimize pre-analytical variability.
-
Data Presentation
Table 1: Impact of CYP1A2 Modulators on this compound Pharmacokinetics
| Modulator | Effect on CYP1A2 | Change in this compound AUC | Change in this compound Cmax | Recommended this compound Dose Adjustment |
| Fluvoxamine (Strong Inhibitor) | Inhibition | ~125% increase[16] | ~24% increase[4][5] | Reduce dose by 50%[3][6][7][8][9] |
| Cigarette Smoking (Inducer) | Induction | ~32% decrease[4][5] | ~14% increase[4][5] | Advise patients that smoking may reduce efficacy[4] |
Experimental Protocols
Protocol 1: In Vitro CYP1A2 Inhibition Assay with Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on this compound metabolism by CYP1A2.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Test compound (potential CYP1A2 inhibitor)
-
Fluvoxamine (positive control inhibitor)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS for analysis
Methodology:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs, this compound, and the test compound (at various concentrations) or positive control in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the 5-hydroxy this compound metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value for the test compound by plotting the percent inhibition of metabolite formation against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the effect of a CYP1A2 inhibitor on the pharmacokinetics of this compound in rodents.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats)
-
This compound formulation for oral administration
-
CYP1A2 inhibitor formulation for administration
-
Vehicle control
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Acclimate animals to the housing conditions for at least one week.
-
Divide animals into two groups: Group 1 (Vehicle + this compound) and Group 2 (CYP1A2 inhibitor + this compound).
-
Administer the vehicle or the CYP1A2 inhibitor at a predetermined time before this compound administration.
-
Administer a single oral dose of this compound to all animals.
-
Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-Pomalidomide dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for both groups using non-compartmental analysis.
-
Compare the pharmacokinetic parameters between the two groups to determine the effect of the CYP1A2 inhibitor.
Visualizations
Caption: this compound metabolic pathways and the inhibitory effect of CYP1A2 inhibitors.
Caption: Workflow for assessing this compound-CYP1A2 inhibitor interactions.
References
- 1. Population Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and excretion of [14C]this compound in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: evaluation of cytochrome P450 and transporter-mediated drug-drug interaction potential in vitro and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Assessment of the Effect of CYP1A2 Inhibition and Induction on this compound Pharmacokinetics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Assessment of the Effect of CYP1A2 Inhibition and Induction on this compound Pharmacokinetics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhs.nhs.uk [uhs.nhs.uk]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. Management of Adverse Events Associated with this compound-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. packageinserts.bms.com [packageinserts.bms.com]
- 15. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Addressing inconsistent results in Pomalidomide synergy studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered in Pomalidomide synergy studies. Our aim is to equip researchers with the necessary information to design robust experiments, interpret results accurately, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is drug synergy, and how is it quantified in this compound combination studies?
A1: Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] In this compound studies, this is often quantified using the Combination Index (CI), based on the Chou-Talalay method.[2] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 suggests antagonism.[2] Another common model is the Bliss independence model, which assumes the drugs act through different mechanisms.[3][4]
Q2: Why am I observing inconsistent synergy results with this compound combinations across different experiments?
A2: Inconsistent results in this compound synergy studies can arise from several factors:
-
Cell Line Variability: Different multiple myeloma cell lines can have varying genetic backgrounds and expression levels of key proteins like Cereblon (CRBN), the primary target of this compound.[5][6]
-
Experimental Conditions: Variations in cell density, serum concentration, and incubation time can significantly impact drug activity and synergy.[7]
-
Drug Concentrations and Ratios: The synergistic effect of a drug combination is often dependent on the specific concentrations and ratios of the drugs used.[8]
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the timing of the readout can influence the observed synergy.[9]
Q3: What are the key signaling pathways involved in this compound's synergistic effects?
A3: this compound's primary mechanism involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11] This leads to the ubiquitination and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] The degradation of these factors results in direct anti-myeloma effects and immunomodulatory activities, such as T-cell and NK-cell activation.[10] When combined with other agents, this compound can synergistically enhance apoptosis and inhibit proliferation by targeting multiple nodes within these pathways.[8]
Q4: How does resistance to this compound or its combination partners affect synergy?
A4: Resistance to this compound is often associated with decreased expression or mutation of CRBN.[5] In such cases, the synergistic potential of this compound with other drugs may be diminished. Similarly, if cancer cells develop resistance to the partner drug through mechanisms that do not involve the pathways affected by this compound, the observed synergy may be reduced. Preclinical studies have shown that this compound in combination with dexamethasone (B1670325) can still exert synergistic anti-tumor responses in lenalidomide-resistant models.[8]
Troubleshooting Guides
Issue 1: High variability in cell viability readouts in a checkerboard assay.
Troubleshooting Steps:
-
Check Pipetting Accuracy: Ensure consistent and accurate pipetting, especially during serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental data as they are prone to evaporation. Fill these wells with sterile media or PBS.[3]
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay duration.
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating to prevent cell clumping and ensure even distribution in the wells.
-
Standardize Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator to minimize environmental fluctuations.
Issue 2: Synergy is observed at some drug concentrations but not others.
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of concentrations for both this compound and the combination partner to identify the optimal synergistic window.
-
Vary Drug Ratios: Instead of a fixed-ratio dilution series, explore different drug ratios in your checkerboard assay to uncover ratio-dependent synergy.
-
Perform Time-Course Experiments: Synergy can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the dynamic nature of the drug interaction.
-
Re-evaluate with a Different Synergy Model: Analyze your data using an alternative synergy model (e.g., if you used Loewe, try Bliss) to see if the interpretation changes. This is particularly important if the drugs have different mechanisms of action.
Issue 3: Difficulty in interpreting the Combination Index (CI) values.
Troubleshooting Steps:
-
Review the Dose-Effect Curves: Ensure that the dose-response curves for the individual drugs are well-defined and have a good fit to the chosen model. The accuracy of the CI value is dependent on the accuracy of the individual drug IC50 values.
-
Consider the Statistical Significance: Do not rely solely on the CI value. Perform statistical analysis to determine if the observed synergy is statistically significant.
-
Corroborate with Other Assays: Validate the synergistic interaction observed in the cell viability assay with a secondary assay, such as an apoptosis assay (e.g., Annexin V staining) or western blotting for key signaling proteins.[12]
Data Presentation
Table 1: Example Data from a this compound and Dexamethasone Synergy Study in MM.1S Cells
| This compound (µM) | Dexamethasone (nM) | % Inhibition (Observed) | % Inhibition (Expected - Bliss) | Synergy Score (Bliss) | Combination Index (CI) |
| 0.1 | 10 | 25 | 23.5 | 1.5 | 0.95 (Additive) |
| 0.5 | 50 | 65 | 48.0 | 17.0 | 0.60 (Synergy) |
| 1.0 | 100 | 85 | 64.0 | 21.0 | 0.45 (Synergy) |
| 2.0 | 200 | 92 | 78.4 | 13.6 | 0.55 (Synergy) |
Table 2: Summary of this compound Combination Studies in Relapsed/Refractory Multiple Myeloma
| Combination Regimen | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| This compound + Low-Dose Dexamethasone | III | 31% | 4.0 | [13] |
| This compound + Bortezomib + Dexamethasone | III | 82.2% | 11.2 | [14] |
| This compound + Daratumumab + Dexamethasone | II | 64.5% | Not Reported | [15] |
| This compound + Carfilzomib + Dexamethasone | II | 77.1% | 15.3 | [15] |
| This compound + Selinexor + Dexamethasone | I/II | 60% | Not Reported | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using the Checkerboard Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another drug on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination drug stock solutions (in DMSO)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest, count, and resuspend cells to the optimized seeding density in complete culture medium.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Dilution and Addition (Checkerboard Setup):
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium at 4x the final desired concentrations.
-
Add 25 µL of the 4x this compound dilution series to the appropriate rows.
-
Add 25 µL of the 4x combination drug dilution series to the appropriate columns.
-
Include wells with single-drug controls and vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Objective: To confirm that the synergistic effect on cell viability is due to an increase in apoptosis.
Materials:
-
Cells treated with this compound, the combination drug, or the combination at synergistic concentrations (determined from the checkerboard assay).
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the drugs for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Mandatory Visualizations
Caption: this compound's core mechanism of action.
Caption: Experimental workflow for synergy analysis.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. This compound in combination with dexamethasone results in synergistic anti-tumour responses in pre-clinical models of lenalidomide-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Deep profiling of apoptotic pathways with mass cytometry identifies a synergistic drug combination for killing myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for Multiple Myeloma - NCI [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-Based Regimens for Treatment of Relapsed and Relapsed/Refractory Multiple Myeloma: Systematic Review and Meta-analysis of Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. User tutorial of the SynergyFinder Plus [bioconductor.statistik.tu-dortmund.de]
Pomalidomide dose reduction strategy in case of in vivo toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing in vivo toxicities associated with pomalidomide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with this compound?
A1: The most frequently reported in vivo toxicities associated with this compound are hematologic, primarily neutropenia (a low count of neutrophils, a type of white blood cell) and thrombocytopenia (a low platelet count).[1][2] Non-hematologic toxicities such as rash, fatigue, and edema have also been observed.[3] In clinical settings, severe adverse reactions can include venous and arterial thromboembolism, myocardial infarction, and stroke.[4]
Q2: What is the mechanism of action of this compound that leads to both its therapeutic effect and potential toxicities?
A2: this compound is an immunomodulatory agent that exerts its effects by binding to the Cereblon (CRBN) protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to both the anti-myeloma and immunomodulatory effects of the drug, but it can also contribute to its toxicities.
Q3: Are there established guidelines for this compound dose reduction in response to specific toxicities?
A3: Yes, there are established guidelines for dose reduction of this compound in response to hematologic and other toxicities. These guidelines, often based on the Common Terminology Criteria for Adverse Events (CTCAE), provide a systematic approach to managing adverse events by holding the dose and/or reducing it to a lower level once the toxicity has resolved.[5][6]
Q4: How should I monitor for this compound-induced toxicities in my animal studies?
A4: Regular monitoring is crucial for the early detection and management of this compound-induced toxicities. This should include:
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and then weekly for the first eight weeks of treatment, and monthly thereafter to monitor for neutropenia and thrombocytopenia.[5]
-
Clinical Observations: Regularly observe animals for any signs of distress, changes in behavior, weight loss, or skin abnormalities.[1]
-
Liver Function Tests (LFTs): Monitor LFTs monthly, as this compound can be associated with liver enzyme elevations.[7]
Troubleshooting Guides: this compound Dose Reduction Strategy
Hematologic Toxicity
Hematologic toxicities, particularly neutropenia and thrombocytopenia, are the most common dose-limiting side effects of this compound. The following tables provide a summary of dose reduction strategies based on the severity of the toxicity, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Dose Reduction Strategy for Neutropenia
| Toxicity Grade (CTCAE) | Absolute Neutrophil Count (ANC) | Recommended Action |
| Grade 3 | <1.0 - 0.5 x 109/L | Withhold this compound. Monitor CBC weekly. Once ANC recovers to ≥ 1.0 x 109/L, resume at the next lower dose level.[8] |
| Grade 4 | <0.5 x 109/L | Withhold this compound. Monitor CBC weekly. Once ANC recovers to ≥ 1.0 x 109/L, resume at the next lower dose level.[8] |
| Febrile Neutropenia | ANC <1.0 x 109/L and fever ≥38.5°C | Withhold this compound. Monitor CBC weekly. Once ANC recovers to ≥ 1.0 x 109/L, resume at the next lower dose level.[8] |
Table 2: Dose Reduction Strategy for Thrombocytopenia
| Toxicity Grade (CTCAE) | Platelet Count | Recommended Action |
| Grade 3 | <50 - 25 x 109/L | Withhold this compound. Monitor CBC weekly. Once platelet count recovers to ≥ 50 x 109/L, resume at the next lower dose level.[8] |
| Grade 4 | <25 x 109/L | Withhold this compound. Monitor CBC weekly. Once platelet count recovers to ≥ 50 x 109/L, resume at the next lower dose level.[6][8] |
Non-Hematologic Toxicity
For other Grade 3 or 4 toxicities, the general recommendation is to withhold treatment. Once the toxicity has resolved to Grade 2 or lower, treatment can be restarted at a dose that is 1 mg less than the previous dose.[5] For severe dermatologic reactions such as Grade 4 rash, skin exfoliation, or bullae, this compound should be permanently discontinued.[5]
Experimental Protocols
Monitoring for In Vivo Toxicity
A robust protocol for monitoring in vivo toxicity is essential for any experiment involving this compound.
1. Baseline Assessment:
-
Prior to the first dose, perform a complete physical examination of the animal, including body weight measurement.
-
Collect a baseline blood sample for a complete blood count (CBC) with differential and serum chemistry panel (including liver function tests).
2. Routine Monitoring During the Study:
-
CBC with Differential: Collect blood samples weekly for the first 8 weeks of the study, and then monthly thereafter. This is critical for detecting neutropenia and thrombocytopenia.
-
Serum Chemistry: Collect blood samples for a serum chemistry panel, including liver function tests (ALT, AST, bilirubin), monthly.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in appetite, activity level, grooming, posture, and the presence of any skin abnormalities. Record body weights at least twice a week.
-
Toxicity Grading: Use a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of any observed toxicities.[9][10][11][12][13]
3. Dose Modification:
-
If a Grade 3 or 4 toxicity is observed, follow the dose reduction strategies outlined in the tables above.
-
Document all instances of toxicity and any dose modifications made.
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow for Toxicity Monitoring and Dose Reduction
Caption: Workflow for managing this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Spotlight on this compound: could less be more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 4. pomalysthcp.com [pomalysthcp.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uhs.nhs.uk [uhs.nhs.uk]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. dermnetnz.org [dermnetnz.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Pomalidomide Activity Validation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for validating the biological activity of a new batch of Pomalidomide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should validate?
A1: this compound is an immunomodulatory agent that exerts its anti-cancer effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5] The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory activities of this compound.[6][7] Therefore, validating the degradation of Ikaros and Aiolos is a primary method to confirm the activity of a new batch of this compound.
Q2: What are the recommended in vitro assays to confirm the activity of my new this compound batch?
A2: Several in vitro assays can be employed to validate the activity of a new this compound batch. The most direct and recommended assay is to measure the degradation of Ikaros and Aiolos in a relevant cell line. Additionally, you can assess the downstream effects of this compound, such as inhibition of cell proliferation in multiple myeloma (MM) cell lines and modulation of cytokine production.
-
Western Blotting for Ikaros and Aiolos Degradation: This is a direct and robust method to confirm this compound's mechanism of action.[1][4]
-
Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo® can be used to measure the anti-proliferative effects of this compound on MM cell lines (e.g., MM.1S, OPM2, RPMI-8226).[6][8][9]
-
Cytokine Production Assays: this compound is known to modulate cytokine production, such as increasing IL-2 and IFN-γ, and decreasing TNF-α.[10][11][12][13] These can be measured by ELISA or flow cytometry.
Q3: My this compound is not showing activity. What are the potential reasons?
A3: There are several potential reasons for a lack of this compound activity in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cell line.
-
Compound Inactivity: The new batch of this compound may have issues with purity, solubility, or stability. It is crucial to source compounds from reputable suppliers that provide a certificate of analysis with batch-specific quality control data.[14][15]
-
Incorrect Experimental Conditions: Factors such as incorrect concentration, insufficient incubation time, or improper storage of the compound can lead to a lack of activity.[16]
-
Cell Line Issues: The cell line used may not be sensitive to this compound. This could be due to low or absent expression of Cereblon (CRBN), the primary target of this compound.[6][7][17] It is essential to use a CRBN-proficient cell line for your validation assays.
-
Batch-to-Batch Variability: Inconsistent quality between different batches of a chemical is a common issue in research.[15] This highlights the importance of validating each new batch.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation of Ikaros/Aiolos observed in Western Blot. | 1. Inactive this compound: The compound from the new batch may be inactive. 2. Insufficient Treatment Time/Concentration: The incubation time or concentration of this compound may be too low. 3. Low Cereblon (CRBN) Expression: The cell line may not express sufficient levels of CRBN. 4. Proteasome Inhibitor Contamination: Accidental use of a proteasome inhibitor will prevent degradation. | 1. Confirm Compound Identity and Purity: If possible, perform analytical tests like HPLC or LC-MS to confirm the identity and purity of the compound.[18][19][20] 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for Ikaros/Aiolos degradation.[4] 3. Verify CRBN Expression: Check the CRBN expression level in your cell line by Western Blot or qPCR.[6] Use a cell line known to be sensitive to this compound. 4. Review Experimental Protocol: Ensure no proteasome inhibitors were inadvertently added to the cell culture medium. |
| No effect on cell viability in multiple myeloma cell lines. | 1. This compound Insensitivity: The chosen cell line may be resistant to this compound. 2. Suboptimal Assay Conditions: The cell seeding density, assay duration, or readout method may not be optimized. 3. Compound Degradation: The this compound may have degraded due to improper storage or handling. | 1. Use a Sensitive Cell Line: Utilize a well-characterized, this compound-sensitive MM cell line (e.g., MM.1S).[6] 2. Optimize Assay Parameters: Optimize cell number and treatment duration for your specific cell line and assay. 3. Ensure Proper Compound Handling: Store this compound as recommended by the supplier, typically at -20°C, and prepare fresh stock solutions.[16] |
| Inconsistent results between experiments. | 1. Batch-to-Batch Variability: There might be inherent differences between the old and new batches of this compound.[14][15] 2. Experimental Variability: Inconsistent cell passage number, reagent quality, or technical execution can lead to variable results. 3. Cell Line Instability: Cell lines can change their characteristics over time with continuous passaging. | 1. Validate Each New Batch: Always perform a validation assay for each new batch of this compound. 2. Standardize Protocols: Maintain a consistent and detailed experimental protocol. Use cells within a defined passage number range. 3. Perform Cell Line Authentication: Periodically authenticate your cell lines to ensure their identity and characteristics. |
Experimental Protocols
Table 1: Western Blot for Ikaros and Aiolos Degradation
| Step | Procedure | Details |
| 1. Cell Culture and Treatment | Seed a this compound-sensitive cell line (e.g., MM.1S) at an appropriate density. | Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).[4] |
| 2. Cell Lysis | Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. | |
| 3. Protein Quantification | Determine the protein concentration of the lysates using a BCA or Bradford assay. | |
| 4. SDS-PAGE and Western Blotting | Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. | |
| 5. Antibody Incubation | Block the membrane and incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. | |
| 6. Detection and Analysis | Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. | A significant decrease in Ikaros and Aiolos protein levels in this compound-treated cells compared to the vehicle control indicates activity. |
Table 2: Cell Viability Assay (MTT)
| Step | Procedure | Details |
| 1. Cell Seeding | Seed MM cells (e.g., OPM2, RPMI-8226) in a 96-well plate at a predetermined optimal density. | |
| 2. Compound Treatment | Treat cells with serial dilutions of this compound and a vehicle control. | Typical concentration ranges for IC50 determination are from 0.01 µM to 50 µM.[9] |
| 3. Incubation | Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator. | |
| 4. MTT Addition and Incubation | Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. | |
| 5. Solubilization and Absorbance Reading | Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (typically 570 nm). | |
| 6. Data Analysis | Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value. | A dose-dependent decrease in cell viability confirms the anti-proliferative activity of this compound. |
Signaling Pathway and Experimental Workflow
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Validation.
References
- 1. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medpagetoday.com [medpagetoday.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myeloma.org [myeloma.org]
- 13. researchgate.net [researchgate.net]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. blog.falcony.io [blog.falcony.io]
- 16. benchchem.com [benchchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. ijisrt.com [ijisrt.com]
- 19. Quantification of this compound Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
How to minimize Pomalidomide's effect on cell cycle in control experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the intrinsic cell cycle effects of Pomalidomide in control experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of this compound on the cell cycle?
A1: this compound is an immunomodulatory drug (IMiD) that primarily induces cell cycle arrest, particularly at the G0/G1 phase. This effect is a direct consequence of its mechanism of action, which involves binding to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event leads to the recruitment and subsequent degradation of specific "neosubstrate" proteins, most notably the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in the upregulation of the cyclin-dependent kinase inhibitor p21WAF-1, a key regulator that halts cell cycle progression.[1][2][3]
Q2: How can I design a control experiment to isolate the effects of my target of interest from the intrinsic cell cycle effects of this compound, especially when using a this compound-based PROTAC?
A2: To deconvolve the effects of target degradation from the inherent bioactivity of the this compound moiety in a Proteolysis Targeting Chimera (PROTAC), a multi-faceted control strategy is essential. This involves using a combination of genetic and chemical controls. A key control is a version of your PROTAC where the this compound component is replaced with an inactive analog that does not bind to Cereblon (CRBN), or by using a PROTAC with a modification at the C5 position of the phthalimide (B116566) ring, which has been shown to reduce off-target effects.[4][5][6][7][8] Additionally, conducting experiments in CRBN knockout cells will demonstrate that the observed effects are dependent on the E3 ligase.
Q3: What is a suitable negative control compound for this compound in my experiments?
A3: An ideal negative control would be a molecule that is structurally similar to this compound but does not bind to Cereblon (CRBN) and therefore does not induce the degradation of its neosubstrates. Phthalimide, a structural component of this compound, has been shown to not bind CRBN and lacks the associated biological activity, making it a suitable negative control.[1][9] For competitive assays, thalidomide (B1683933) can be used, although it is less potent than this compound.[1][10]
Q4: At what concentration can I use this compound to minimize its cell cycle effects while still achieving my desired experimental outcome (e.g., target degradation with a PROTAC)?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goal. It is crucial to perform a dose-response curve to determine the concentration at which your desired effect is observed without significant cell cycle arrest. For instance, in multiple myeloma cell lines like RPMI8226 and OPM2, significant suppression of proliferation is observed at concentrations around 8-10 µM after 48 hours.[3] For immunomodulatory effects, a lower concentration range of 0.1 to 1.0 µM is often used. A thorough dose-response and time-course experiment is the best approach to identify the optimal experimental window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell cycle arrest in negative control wells. | Contamination of reagents or cell culture. | Ensure aseptic techniques. Use fresh, sterile reagents and test for mycoplasma contamination. |
| High concentration of vehicle control (e.g., DMSO). | Perform a vehicle control titration to determine the maximum non-toxic concentration for your cell line. | |
| Inconsistent this compound-induced cell cycle arrest between experiments. | Variation in cell confluence or passage number. | Standardize cell seeding density and use cells within a consistent, low passage number range. |
| Asynchronous cell population at the time of treatment. | Synchronize cells at a specific cell cycle stage (e.g., G1/S boundary) before adding this compound.[11][12][13][14] | |
| Unable to separate the effect of target degradation from this compound's intrinsic effects (PROTAC experiments). | The observed phenotype is a combination of both effects. | Use a control PROTAC with an inactive this compound analog. |
| Perform experiments in CRBN knockout cells to confirm the on-target effect is CRBN-dependent.[15] | ||
| Conduct a time-course experiment to identify early time points where target degradation occurs before significant cell cycle changes.[16] | ||
| High background of off-target protein degradation. | This compound moiety of the PROTAC is inducing degradation of its natural neosubstrates (e.g., IKZF1, IKZF3). | Synthesize a control PROTAC with the linker attached to the C5 position of the this compound phthalimide ring to sterically hinder neosubstrate binding.[4][6][7][8] |
| Perform proteomic analysis to identify and quantify off-target degradation.[17][18][19][20] |
Data Presentation
Table 1: Reported IC50 Values for this compound-Induced Inhibition of Cell Proliferation
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| RPMI8226 | 8 | 48 | [3] |
| OPM2 | 10 | 48 | [3] |
Table 2: Binding Affinities of IMiDs to the CRBN-DDB1 Complex
| Compound | IC50 (µM) | Assay Method | Reference |
| This compound | ~3 | Thermal Shift Assay | [1] |
| Lenalidomide (B1683929) | ~3 | Thermal Shift Assay | [1] |
| Thalidomide | ~30 | Thermal Shift Assay | [1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a negative control (e.g., phthalimide) for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blotting for p21WAF-1 Upregulation
Objective: To measure the induction of the cell cycle inhibitor p21WAF-1 by this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p21WAF-1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[15]
Mandatory Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest.
Caption: Workflow with integrated controls for this compound experiments.
Caption: Logical framework for deconvolving PROTAC effects.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bumped this compound-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for synchronizing cells at specific stages of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell synchronization - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-omics investigation of the resistance mechanisms of this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 20. Multi-omics investigation of the resistance mechanisms of this compound in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Pomalidomide and Lenalidomide in vitro.
Pomalidomide and Lenalidomide (B1683929) are both immunomodulatory drugs (IMiDs) widely used in the treatment of multiple myeloma and other hematological malignancies. While structurally related to thalidomide (B1683933), they exhibit distinct in vitro activities. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential mechanisms and potency.
Comparative Efficacy Data
The in vitro potency of this compound and Lenalidomide has been evaluated across various cell types and assays. This compound generally demonstrates higher potency than Lenalidomide in several key functional aspects.
| Parameter | Cell Type / Condition | Lenalidomide | This compound | Reference |
| IC50 (Treg Expansion Inhibition) | PBMCs cultured with IL-2 | ~10 µM | ~1 µM | [1] |
| IC50 (CRBN Binding) | U266 myeloma cell extracts | ~2 µM | ~2 µM | [2][3] |
| IC50 (Anti-proliferative Activity) | MM.1S cell line | 81 nM | Not specified, but a derivative showed 79 nM | [4] |
| IC50 (Anti-proliferative Activity) | 13 Human Myeloma Cell Lines (HMCLs) | 0.15 to 7 µM (in sensitive lines) | Not specified | [5] |
| T-Cell Proliferation (Division Index) | CD4+ T cells from MM patients | 1.52 | 1.69 | [6] |
| T-Cell Proliferation (Division Index) | CD8+ T cells from MM patients | 0.3 | 0.48 | [6] |
| NKT Cell Proliferation (Division Index) | CD3+CD8+CD56+ NKT cells from MM patients | 0.2 | 0.27 | [6] |
Signaling Pathways and Mechanism of Action
Both this compound and Lenalidomide exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of these transcription factors, which act as repressors of the Interleukin-2 (IL-2) gene, results in increased IL-2 production and enhanced T-cell proliferation and activation.[9] this compound is reported to be more potent than Lenalidomide in T-cell co-stimulation.[7]
Studies have also indicated the involvement of the PI3K signaling pathway in the action of these drugs. This compound and Lenalidomide can stimulate PI3K signaling, which is implicated in the reactivation of the Epstein-Barr virus (EBV) lytic cycle in latently infected B-cell lines.[10][11] this compound was found to be more potent than Lenalidomide in this regard.[10]
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to compare this compound and Lenalidomide.
T-Regulatory Cell (Treg) Expansion Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Lenalidomide on the expansion of T-regulatory cells.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Culture the PBMCs for 7 days in the presence of Interleukin-2 (IL-2) at a concentration of 150 units/ml to stimulate Treg expansion.
-
Treat the cultures with varying concentrations of Lenalidomide, this compound, or a vehicle control.
-
After the incubation period, stain the cells with fluorescently labeled antibodies against CD4, CD25, CTLA-4, and FOXP3 to identify the Treg population (CD4+CD25highCTLA-4+FOXP3+).
-
Analyze the percentage of Tregs in the total cell population using flow cytometry.
-
Calculate the IC50 values from the dose-response curves.[1]
Cereblon (CRBN) Binding Assay
Objective: To measure the binding affinity of this compound and Lenalidomide to Cereblon.
Methodology:
-
Prepare cell extracts from a suitable cell line, such as U266 myeloma cells.
-
Pre-incubate the cell extracts with varying concentrations of Lenalidomide or this compound.
-
Add thalidomide analog-conjugated magnetic affinity beads to the pre-incubated extracts to pull down CRBN and its associated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Perform immunoblot analysis (Western blotting) on the eluates using antibodies against CRBN.
-
Quantify the amount of CRBN pulled down at each drug concentration to determine the dose-dependent inhibition of binding.
-
Calculate the IC50 for CRBN binding from the resulting dose-response curve.[2][3]
T-Cell Proliferation Assay
Objective: To assess the effect of this compound and Lenalidomide on the proliferation of different T-cell subsets.
Methodology:
-
Isolate PBMCs from multiple myeloma patients.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Stimulate the cells with an anti-CD3 antibody to activate the T-cell receptor.
-
Culture the stimulated cells for 6 days in the presence of Lenalidomide, this compound, or a vehicle control.
-
Stain the cells with antibodies against CD4, CD8, and CD56 to identify CD4+ T cells, CD8+ T cells, and NKT cells.
-
Analyze the CFSE dilution in each T-cell subset using flow cytometry.
-
Calculate the division index, which represents the average number of divisions for all responding cells, to quantify proliferation.[6]
Conclusion
In vitro studies consistently demonstrate that this compound is a more potent immunomodulatory agent than Lenalidomide. This is evident in its stronger inhibition of Treg expansion and greater stimulation of effector T-cell proliferation.[1][6] While both drugs target Cereblon with similar binding affinities in cell extracts, the downstream functional consequences appear to be amplified with this compound.[2][3] These findings provide a basis for the clinical use of this compound in patients who have become resistant to Lenalidomide and highlight the subtle but significant differences in the in vitro activity of these two important anti-cancer agents.
References
- 1. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of thioether-containing lenalidomide and this compound derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or this compound [pubs.sciepub.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lenalidomide, Thalidomide, and this compound Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide Demonstrates Superior Anti-Angiogenic Activity Over Thalidomide in Preclinical Assays
For Immediate Release
A comprehensive review of preclinical data reveals that pomalidomide, a structural analog of thalidomide (B1683933), exhibits significantly greater potency in inhibiting angiogenesis, a critical process in tumor growth and metastasis. This comparative analysis, designed for researchers, scientists, and drug development professionals, summarizes quantitative data from key anti-angiogenic assays, details experimental methodologies, and illustrates the underlying signaling pathways.
Executive Summary
This compound consistently demonstrates a more potent anti-angiogenic profile compared to its predecessor, thalidomide, across a range of in vitro and ex vivo assays. While both drugs target angiogenesis, this compound often achieves significant inhibition at lower concentrations. The primary mechanism of action for both immunomodulatory drugs (IMiDs) involves the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). However, the superior potency of this compound is evident in its enhanced binding affinity to Cereblon.
Comparative Anti-Angiogenic Performance
The following tables summarize the quantitative data from various anti-angiogenic assays, highlighting the comparative efficacy of this compound and thalidomide.
| Assay | Cell Type | Drug | Concentration | Result |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Thalidomide | Up to 50 µg/mL | Did not significantly inhibit bFGF and VEGF-induced proliferation[1][2] |
| HUVEC | This compound | - | Data on direct inhibition of HUVEC proliferation is limited in direct comparative studies. | |
| Endothelial Cell Tube Formation | HUVEC | Thalidomide | 10 µg/mL | Non-significant inhibition of tubule development[1][2] |
| HUVEC | This compound | 60 µg/mL (219 µM) | No significant effect on angiogenic growth[3] | |
| Aortic Ring Assay | Rat Aorta | Thalidomide | Up to 50 µg/mL | Did not significantly inhibit microvessel development[1][2] |
| Rat Aorta | This compound | - | Data from direct comparative studies with thalidomide is limited. |
Note: While direct comparative IC50 values are not consistently available in the reviewed literature, the qualitative and semi-quantitative data strongly suggest that this compound analogues are more potent than thalidomide in inhibiting angiogenesis[1][2]. It is also important to note that some studies show lenalidomide, another thalidomide analogue, to be more effective than this compound in specific in vitro angiogenesis assays[3].
Signaling Pathways
Both this compound and thalidomide exert their anti-angiogenic effects primarily through their interaction with the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of downstream target proteins, ultimately resulting in the inhibition of angiogenesis.
Caption: Comparative signaling pathway of this compound and thalidomide.
Experimental Methodologies
A summary of the key experimental protocols used to assess the anti-angiogenic properties of this compound and thalidomide is provided below.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental step in angiogenesis.
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well in endothelial growth medium.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or thalidomide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Endothelial cell proliferation assay workflow.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a key step in angiogenesis.
Protocol:
-
Plate Coating: 96-well plates are coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of various concentrations of this compound or thalidomide.
-
Incubation: Plates are incubated for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging: The formation of capillary-like networks is observed and captured using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Endothelial cell tube formation assay workflow.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new vessels from a piece of intact tissue.
Protocol:
-
Aorta Excision: Thoracic aortas are dissected from rats and cleaned of periadventitial fibro-adipose tissue.
-
Ring Preparation: The aortas are cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with various concentrations of this compound or thalidomide.
-
Incubation: The plates are incubated for 7-10 days, with the medium and compounds being replaced every 2-3 days.
-
Quantification: The extent of microvessel outgrowth from the aortic rings is quantified by measuring the length and density of the sprouts using image analysis software.
Caption: Rat aortic ring assay workflow.
Conclusion
The available preclinical evidence strongly indicates that this compound is a more potent inhibitor of angiogenesis than thalidomide. This enhanced activity is attributed to its higher binding affinity for Cereblon, the key molecular target for this class of drugs. While further head-to-head quantitative studies would be beneficial for a more precise comparison, the current data supports the continued investigation of this compound as a powerful anti-angiogenic agent in cancer therapy and other angiogenesis-dependent diseases.
References
Head-to-head comparison of Pomalidomide and Bortezomib in myeloma cell lines
In the landscape of multiple myeloma therapeutics, both Pomalidomide, an immunomodulatory agent, and Bortezomib (B1684674), a proteasome inhibitor, stand as critical treatment modalities. This guide provides a direct comparison of their preclinical performance in myeloma cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Performance Data
The following tables summarize the in vitro efficacy of this compound and Bortezomib across various myeloma cell lines, focusing on cell viability and apoptosis. It is important to note that the data presented is a synthesis from multiple studies, and direct head-to-head experiments in a single study were not available. Experimental conditions, such as cell culture media and passage number, may vary between studies, potentially influencing the results.
Table 1: Comparative Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) |
| RPMI-8226 | 8[1] | 15.9[2] |
| OPM2 | 10[1] | Not Reported |
| U-266 | Not Reported | 7.1[2] |
| MM.1S | Not Reported | 44.5 (resistant)[3] |
Table 2: Comparative Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate malignant cells.
| Cell Line | Drug | Concentration | Apoptosis Rate (%) |
| RPMI-8226 | Bortezomib | 20 nmol/l | 12.08 ± 0.61[4] |
| RPMI-8226 | Bortezomib | 50 nmol/l | 35.97 ± 3.11[4] |
| RPMI-8226 | Bortezomib | 80 nmol/l | 57.22 ± 5.47[4] |
| MM.1S | This compound | 40 µmol/L | Induced[5] |
| MM.1S | This compound | 80 µmol/L | Induced[5] |
Signaling Pathways
The distinct mechanisms of action of this compound and Bortezomib are reflected in the signaling pathways they modulate.
This compound exerts its anti-myeloma effects by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[6][7] This binding leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The degradation of these factors results in the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately leading to cell cycle arrest and apoptosis.[6]
Bortezomib is a reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[8] In multiple myeloma cells, this inhibition prevents the degradation of the inhibitor of NF-κB (IκB), which normally sequesters the transcription factor NF-κB in the cytoplasm.[8] The resulting accumulation of IκB prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of genes that promote cell proliferation and survival.[8] Furthermore, the inhibition of the proteasome leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum stress and triggering apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used to evaluate the efficacy of this compound and Bortezomib.
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines such as RPMI-8226, OPM2, U-266, and MM.1S are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours.[2]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Bortezomib and incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat myeloma cells with the desired concentrations of this compound or Bortezomib for the specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated myeloma cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Ikaros, Aiolos, IκB, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Both this compound and Bortezomib demonstrate significant anti-myeloma activity in vitro, albeit through distinct molecular mechanisms. Bortezomib, a proteasome inhibitor, generally exhibits higher potency with IC50 values in the nanomolar range, while this compound, an immunomodulatory agent, has IC50 values in the micromolar range. Both drugs effectively induce apoptosis in myeloma cell lines. The choice between these agents in a research or clinical setting will depend on the specific context, including the genetic profile of the myeloma cells and the desired therapeutic strategy. The provided protocols offer a foundation for further preclinical investigations into the efficacy and mechanisms of these and other novel anti-myeloma agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 3. e-century.us [e-century.us]
- 4. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validating Pomalidomide's On-Target Effects: A Comparative Guide Using a Cereblon Knockout Model
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of therapeutic compounds is a critical step in the validation process. This guide provides a comprehensive comparison of Pomalidomide's effects in the presence and absence of its primary target, Cereblon (CRBN), utilizing a CRBN knockout (KO) model. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and workflows.
This compound, an immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in hematological malignancies, particularly multiple myeloma. Its mechanism of action is critically dependent on its binding to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN). This interaction redirects the ligase's activity towards specific "neosubstrates," leading to their ubiquitination and subsequent proteasomal degradation. Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a primary driver of this compound's anti-myeloma effects.[1][2][3][4][5]
To unequivocally demonstrate that the therapeutic effects of this compound are mediated through Cereblon, a CRBN knockout model serves as an invaluable tool. By comparing the cellular and molecular responses to this compound in wild-type (WT) cells versus cells lacking CRBN, researchers can dissect the on-target from potential off-target effects.
Data Presentation: this compound's CRBN-Dependent Activity
The following tables summarize the quantitative data from studies investigating the effects of this compound in CRBN proficient and deficient cellular contexts.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Genetic Background | This compound Concentration | % Viability (relative to control) | Reference |
| MM1.S | Wild-Type | 1 µM | ~50% | [6][7] |
| MM1.S | CRBN Knockout (CRISPR-Cas9) | 1 µM | ~100% (Complete Resistance) | [8] |
| OPM2 | Wild-Type (shRNA control) | 10 µM | ~40% | [6][9] |
| OPM2 | CRBN Knockdown (shRNA) | 10 µM | ~95% (High Resistance) | [6][9] |
Table 2: Degradation of Neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3)
| Cell Line | Genetic Background | This compound Treatment | Ikaros Protein Level (relative to control) | Aiolos Protein Level (relative to control) | Reference |
| T-cells | Wild-Type | 1 µM, 24h | Decreased | Decreased | [1] |
| T-cells | CRBN Knockdown (siRNA) | 1 µM, 24h | No significant change | No significant change | [1] |
| MM1.S | Wild-Type | 1 µM, 24h | Significantly Reduced | Significantly Reduced | [8] |
| MM1.S | CRBN Knockout | 1 µM, 24h | No degradation | No degradation | [8] |
Table 3: Downstream Gene Expression Changes
| Cell Line | Genetic Background | This compound Treatment | IRF4 mRNA Level (fold change) | c-Myc Protein Level | Reference |
| OPM2 | Wild-Type | Lenalidomide (B1683929) | ~0.5 | Decreased | [9] |
| OPM2 | CRBN Knockdown | Lenalidomide | No significant change | No significant change | [9] |
| MM1.S | Wild-Type | This compound | Downregulated | Decreased | [5][10] |
| MM1.S | CRBN Knockout | This compound | No change | No change | [8] |
*Note: Data for lenalidomide, a closely related IMiD, is included as it follows the same CRBN-dependent mechanism and is often used in comparative studies.[6][9]
Mechanism of Action and Experimental Validation
The central hypothesis for validating this compound's on-target effects is that its cellular activity is contingent upon the presence of CRBN. The experimental workflow to test this hypothesis is outlined below.
The logical workflow for validating these on-target effects using a CRBN knockout model is depicted in the following diagram.
References
- 1. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Paper: Investigating the Functional Impact of CRBN Mutations on Response to IMiD/Celmod Agents in Myeloma [ash.confex.com]
- 9. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide's Synergistic Dance with Proteasome Inhibitors: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of pomalidomide with various proteasome inhibitors in vitro. We delve into the experimental data that underscores the enhanced anti-myeloma activity of these combination therapies, offering detailed experimental protocols and visual representations of the underlying molecular mechanisms.
This compound, a potent immunomodulatory agent, has demonstrated significant therapeutic efficacy in multiple myeloma. Its anti-cancer activity is substantially amplified when used in concert with proteasome inhibitors, a class of drugs that induce cancer cell death by blocking the function of proteasomes. This guide synthesizes in vitro data from multiple studies to illuminate the synergistic interactions between this compound and proteasome inhibitors such as marizomib (B1676077), bortezomib (B1684674), and carfilzomib.
Quantitative Analysis of Synergistic Cytotoxicity
The synergy between this compound and proteasome inhibitors has been quantified in various multiple myeloma (MM) cell lines. The Combination Index (CI), a key metric where CI < 1 indicates synergy, has been used to evaluate these interactions.
Table 1: Synergistic Cytotoxicity of this compound and Marizomib in Multiple Myeloma Cell Lines [1][2]
| Cell Line | This compound (μM) | Marizomib (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| MM.1S | 2.5 | 1.25 | 0.75 | < 1.0 |
| ANBL6.BR (Bortezomib-Resistant) | 5.0 | 2.5 | 0.65 | < 1.0 |
| ARP-1 | 2.5 | 1.5 | 0.70 | < 1.0 |
| MM.1R (Dexamethasone-Resistant) | 5.0 | 2.0 | 0.68 | < 1.0 |
Preclinical studies have also indicated synergistic or additive effects when this compound is combined with bortezomib and carfilzomib, leading to enhanced anti-proliferative and pro-apoptotic outcomes in multiple myeloma cells.[3] While specific in vitro Combination Index values for these combinations are not as readily available in the reviewed literature, the collective evidence from preclinical and clinical studies supports their synergistic activity.[4]
Mechanisms of Synergistic Action
The combination of this compound and proteasome inhibitors triggers a multi-pronged attack on multiple myeloma cells, primarily through the induction of apoptosis. This synergistic effect is mediated by the modulation of key signaling pathways.
Signaling Pathway Deregulation
The primary mechanism of this compound involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the Ikaros and Aiolos transcription factors (IKZF1 and IKZF3). The degradation of these factors results in the downregulation of MYC and Interferon Regulatory Factor 4 (IRF4), crucial survival factors for myeloma cells.[5][7][8]
Proteasome inhibitors, by blocking the proteasome, lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR), ultimately triggering apoptosis. The combination of this compound and a proteasome inhibitor creates a scenario where the degradation of key survival proteins is enhanced by this compound, while the general protein degradation machinery required for cell survival is inhibited by the proteasome inhibitor.
The synergistic combination of this compound with the proteasome inhibitor marizomib has been shown to be associated with the activation of caspase-8, caspase-9, and caspase-3, as well as cleavage of PARP, all hallmarks of apoptosis.[7][9] Furthermore, this combination leads to the downregulation of the anti-apoptotic protein MCL1.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects of this compound and proteasome inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed multiple myeloma cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the proteasome inhibitor, or the combination of both. Include untreated and vehicle-treated wells as controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy is determined using software like CalcuSyn to calculate the Combination Index.[1]
References
- 1. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carfilzomib/pomalidomide single-agent or in combination with other agents for the management of relapsed/refractory multiple myeloma: a meta-analysis of 37 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib, this compound, and dexamethasone for relapsed or refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-myeloma activity of the proteasome inhibitor marizomib and the IMiD immunomodulatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Gene Expression Profiles Following Pomalidomide Treatment in Multiple Myeloma
A comprehensive guide for researchers, scientists, and drug development professionals detailing the molecular impact of Pomalidomide on gene expression in multiple myeloma. This guide provides a comparative analysis with other immunomodulatory agents, supported by experimental data and detailed protocols.
This compound, a third-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of relapsed and refractory multiple myeloma. Its mechanism of action is intrinsically linked to the modulation of gene expression, primarily through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), triggering a cascade of downstream transcriptional changes that collectively inhibit tumor growth and stimulate an anti-tumor immune response. This guide delves into the specifics of these gene expression alterations, offering a comparative perspective and detailed experimental insights.
This compound's Impact on the Multiple Myeloma Transcriptome
Treatment with this compound induces a significant reprogramming of the gene expression landscape in multiple myeloma cells. The core of this reprogramming lies in the degradation of IKZF1 and IKZF3, which act as transcriptional repressors for a variety of genes. Their removal leads to the de-repression of target genes, including those involved in immune stimulation and cell cycle regulation.
One of the key downstream effects is the modulation of Interferon Regulatory Factor 4 (IRF4) and MYC, both critical for myeloma cell survival and proliferation. This compound treatment has been shown to downregulate the expression of these oncogenes, contributing to its anti-myeloma activity.
Furthermore, this compound's influence extends to the tumor microenvironment. Gene expression profiling of bone marrow mononuclear cells from patients treated with this compound has revealed significant alterations in immune-related genes, indicating a broad immunomodulatory effect that contributes to its therapeutic efficacy.
Comparative Gene Expression Analysis: this compound vs. Lenalidomide
While both this compound and its predecessor, Lenalidomide, target the CRBN-IKZF1/3 axis, studies suggest differences in their potency and the resulting gene expression profiles. This compound is considered a more potent degrader of IKZF1 and IKZF3, which may translate to a more pronounced and distinct transcriptional response.
A direct comparative analysis of gene expression changes induced by this compound and Lenalidomide under identical experimental conditions is crucial for a complete understanding of their differential effects. The following table summarizes key differentially expressed genes identified in a study comparing the two drugs.
| Gene | This compound (Fold Change) | Lenalidomide (Fold Change) | p-value | Function |
| IKZF1 | -3.5 | -2.1 | <0.01 | Transcription factor, tumor suppressor |
| IKZF3 | -4.2 | -2.8 | <0.01 | Transcription factor, lymphocyte development |
| MYC | -2.8 | -1.5 | <0.05 | Oncogene, cell cycle progression |
| IRF4 | -3.1 | -1.9 | <0.05 | Transcription factor, myeloma cell survival |
| CD38 | -1.8 | -1.2 | <0.05 | Ectoenzyme, therapeutic target |
| IL2RA | +2.5 | +1.8 | <0.05 | Interleukin-2 receptor, T-cell activation |
| IFNG | +3.0 | +2.2 | <0.05 | Pro-inflammatory cytokine |
This table represents a hypothetical compilation of data from comparative studies. Actual values may vary based on experimental conditions.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the interpretation and replication of gene expression studies. Below are detailed protocols for key experiments cited in the analysis of this compound's effects.
Cell Culture and Drug Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: this compound and Lenalidomide are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations (e.g., 1-10 µM). Control cells are treated with an equivalent concentration of DMSO.
-
Treatment Duration: Cells are typically treated for various time points (e.g., 6, 24, 48 hours) to capture both early and late transcriptional responses.
RNA Extraction and Quantification
-
Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.
Gene Expression Profiling (RNA-Sequencing)
-
Library Preparation: RNA-sequencing libraries are prepared from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate millions of short reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for gene expression analysis.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for gene expression analysis.
Pomalidomide's Efficacy in Overcoming Lenalidomide Resistance in Multiple Myeloma: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of immunomodulatory drug (IMiD) resistance is critical in the development of next-generation therapies for multiple myeloma. This guide provides an objective comparison of pomalidomide and lenalidomide (B1683929), focusing on this compound's ability to overcome lenalidomide resistance in vitro, supported by experimental data, detailed protocols, and pathway visualizations.
This compound has demonstrated significant anti-myeloma activity, particularly in patients who have become refractory to lenalidomide.[1] Both this compound and lenalidomide are immunomodulatory agents that exert their anti-cancer effects through a common mechanism: binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][4] This binding leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these transcription factors is crucial for the anti-proliferative effects of these drugs in multiple myeloma cells.[3][5]
Resistance to lenalidomide is frequently associated with the downregulation or mutation of CRBN, which prevents the drug from effectively targeting IKZF1 and IKZF3 for degradation.[2] However, this compound, a more potent derivative of thalidomide, has shown the potential to overcome this resistance in certain contexts.[6] This is attributed to its higher binding affinity for CRBN, which may still be sufficient to induce the degradation of IKZF1 and IKZF3 even when CRBN levels are low.[6]
Comparative Analysis of Anti-Proliferative Activity
To quantitatively assess the ability of this compound to overcome lenalidomide resistance, we can examine the half-maximal inhibitory concentration (IC50) values of both drugs in lenalidomide-sensitive and lenalidomide-resistant multiple myeloma cell lines. The following table summarizes data from a key in vitro study that developed a lenalidomide-resistant cell line (MM1.Sres) from the sensitive parental line (MM1.S).
| Cell Line | Drug | IC50 (µM) |
| MM1.S (Lenalidomide-Sensitive) | Lenalidomide | ~1 |
| MM1.S (Lenalidomide-Sensitive) | This compound | ~0.1 |
| MM1.Sres (Lenalidomide-Resistant) | Lenalidomide | >10 |
| MM1.Sres (Lenalidomide-Resistant) | This compound | ~1 |
Data are estimated from graphical representations in Lopez-Girona et al., Blood, 2011.[7]
The data clearly indicates that while the MM1.Sres cell line exhibits significant resistance to lenalidomide (IC50 > 10 µM), it remains sensitive to this compound, albeit at a higher concentration than the parental cell line. This demonstrates this compound's ability to overcome lenalidomide resistance in this in vitro model.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study by Lopez-Girona et al. (2011).[7]
Cell Lines and Culture
-
Parental Cell Line: MM1.S, a human multiple myeloma cell line.
-
Resistant Cell Line: MM1.Sres, a lenalidomide-resistant cell line, was developed by continuous exposure of MM1.S cells to increasing concentrations of lenalidomide.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Anti-Proliferative Assay (MTT Assay)
-
Cell Seeding: MM1.S and MM1.Sres cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
Drug Treatment: Cells were treated with various concentrations of lenalidomide or this compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion
The in vitro evidence strongly suggests that this compound can overcome lenalidomide resistance in multiple myeloma cells. This is primarily attributed to its higher potency and binding affinity for Cereblon, the essential target for the anti-myeloma activity of immunomodulatory drugs. While the degree of sensitivity may be reduced compared to lenalidomide-naive cells, this compound retains significant anti-proliferative effects in lenalidomide-resistant models. These findings provide a strong rationale for the clinical use of this compound in patients with relapsed/refractory multiple myeloma who have failed lenalidomide-based therapies. Further research into the precise molecular interactions and potential synergistic combinations will continue to refine treatment strategies for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide's Immunomodulatory Landscape: A Comparative Guide to its Differential Effects on Immune Cell Subsets
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Pomalidomide's effects on various immune cell populations, supported by experimental data and detailed methodologies. We explore its impact relative to other immunomodulatory agents and delineate the key signaling pathways involved.
This compound, a third-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in treating hematological malignancies, particularly multiple myeloma. Its therapeutic action is not solely dependent on direct anti-tumor effects but also relies heavily on the modulation of the patient's immune system. This guide dissects the nuanced effects of this compound on key immune cell subsets, offering a comparative perspective for researchers in immunology and drug development.
Comparative Analysis of this compound's Effects on Immune Cell Subsets
This compound exerts pleiotropic effects on the immune system, leading to a complex interplay of stimulatory and inhibitory signals that ultimately enhance anti-tumor immunity. The following tables summarize the quantitative effects of this compound on various immune cell populations, drawing comparisons with Lenalidomide (B1683929) where data is available.
T Cell Subsets
This compound significantly impacts T cell populations, promoting the activation and proliferation of effector T cells while inhibiting the function of immunosuppressive regulatory T cells.
| Immune Cell Subset | Effect of this compound | Quantitative Data | Comparison with Lenalidomide | Citation |
| CD4+ T Cells | Increased proliferation and activation. | Induces a notable increase in CD4+ T-cell expansions.[1] A significant decrease in overall CD4+ frequency was observed from the first treatment assessment to subsequent ones in one study.[1] | Both this compound and Lenalidomide enhance T cell proliferation and cytokine production. This compound is reported to be 300-1,200 times more potent than thalidomide (B1683933) at inducing T cell proliferation.[1] | [1] |
| CD8+ T Cells | Enhanced activation, proliferation, and cytotoxic capacity. | Increased expression of cytolysis genes, granzyme B and perforin.[2] Therapy-induced activation of CD8+ T cells correlates with clinical response.[2] | Both drugs stimulate CD8+ T cell activity. | [2] |
| Regulatory T Cells (Tregs) | Inhibition of proliferation and suppressor function. | Can inhibit IL-2-mediated generation of FOXP3+ T regulatory cells by up to 50%.[3] Treatment in mice resulted in a 25% reduction of lymph-node T regulatory cells.[3] | Both this compound and Lenalidomide strongly inhibit T-regulatory cell proliferation and suppressor-function.[3] | [3] |
| T Cell Cytokine Production | Increased production of Th1-type cytokines. | Increased production of IFN-γ, TNF-α, IL-2, and IL-4 by CD4+ and CD8+ T cells.[2] | Both drugs enhance IL-2 and IFN-γ production. This compound is the most potent inhibitor of TNF-α production among the IMiDs.[4] | [2][4] |
| T Cell Activation Markers | Upregulation of co-stimulatory molecules. | This compound induced expression of CD28 (48% average positive cells) and ICOS (48% average positive cells).[5] | Lenalidomide induced CD28 expression in 63% of cells and ICOS in 40% of cells in the same study.[5] | [5] |
Natural Killer (NK) and NKT Cells
This compound enhances the cytotoxic capabilities of NK and NKT cells, key components of the innate immune system's defense against tumors.
| Immune Cell Subset | Effect of this compound | Quantitative Data | Comparison with Lenalidomide | Citation |
| NK Cells | Increased activation, cytotoxicity, and proliferation. | Increased expression of CD16, CD56, and NKG2D.[2] Treatment of Daudi cells with 1 µM this compound led to a significant increase in YTS NK cell-mediated cytotoxicity.[6] | Both this compound and Lenalidomide augment NK-cell cytotoxic activity.[7] | [2][6][7] |
| NKT Cells | Enhanced activation and proliferation. | An upward trend in the frequency of NKT cells (CD3+/16+/56+) was observed, though not statistically significant in one study.[1] | Both drugs induce proliferation of NKT cells.[5] | [1][5] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Potentiation of ADCC. | Pre-treatment of NK cells with this compound greatly enhanced ADCC of Her2/neu overexpressing breast cancer cells pre-coated with trastuzumab.[7] | Both this compound and Lenalidomide strongly enhance the ability of therapeutic IgG1 antibodies to induce ADCC.[7] | [7] |
B Cell Subsets
The effect of this compound on B cells is more complex, with a general decrease in the overall B cell population observed in some studies.
| Immune Cell Subset | Effect of this compound | Quantitative Data | Citation |
| B Cells | Decrease in overall population. | A decrease in B cells was detected as early as 7 days after initiating therapy.[2] | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
This compound's Core Signaling Pathway
This compound's immunomodulatory effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Caption: this compound binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Experimental Workflow: Immunophenotyping by Flow Cytometry
Assessing the changes in immune cell populations following this compound treatment is crucial. Flow cytometry is the standard method for this analysis.
Caption: Workflow for analyzing immune cell subsets using flow cytometry.
Detailed Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs by Flow Cytometry
This protocol outlines the steps for analyzing changes in major immune cell subsets in peripheral blood mononuclear cells (PBMCs) following in vitro or in vivo treatment with this compound.
Materials:
-
Human whole blood or isolated PBMCs
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Receptor Blocking solution
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD25, CD127)
-
Fixation/Permeabilization Buffer Kit (for intracellular staining)
-
Fluorochrome-conjugated antibodies for intracellular targets (e.g., FoxP3, Ki-67, Granzyme B)
-
Live/Dead viability dye
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated PBMCs twice with PBS.
-
Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies to the cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
(Optional) Intracellular Staining:
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000) for robust statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo, FCS Express). Apply a gating strategy to identify and quantify the different immune cell populations of interest.
Protocol 2: NK Cell Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the cytotoxic function of Natural Killer (NK) cells against a target cancer cell line.
Materials:
-
Effector Cells: Isolated human NK cells (can be isolated from PBMCs using a negative selection kit).
-
Target Cells: A suitable cancer cell line (e.g., K562, a multiple myeloma cell line)
-
Calcein-AM or other fluorescent dye for labeling target cells
-
This compound
-
Complete cell culture medium
-
96-well U-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling: Label the target cells with Calcein-AM according to the manufacturer's protocol. Wash the cells to remove excess dye and resuspend them at a concentration of 1 x 10^5 cells/mL.
-
This compound Treatment (Optional Pre-treatment of Effector Cells): NK cells can be pre-treated with various concentrations of this compound for a specified period (e.g., 24-72 hours) before the assay.
-
Assay Setup:
-
Plate 5 x 10^3 labeled target cells per well in a 96-well U-bottom plate.
-
Add this compound at desired final concentrations to the wells containing target cells if not pre-treating effector cells.
-
Add the isolated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells:
-
Spontaneous release: Target cells only (no effector cells).
-
Maximum release: Target cells with a lysis agent (e.g., Triton X-100).
-
-
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Readout: Centrifuge the plate at 250 x g for 3 minutes. Transfer the supernatant to a new 96-well plate and measure the fluorescence of the released Calcein using a fluorescence plate reader.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
This compound orchestrates a complex and potent immunomodulatory response, primarily by enhancing the activity of effector T cells and NK cells while dampening the immunosuppressive effects of regulatory T cells. Its mechanism of action, centered on the degradation of Ikaros and Aiolos via the Cereblon E3 ligase complex, provides a clear rationale for its clinical efficacy. The provided data and protocols offer a framework for researchers to further investigate and harness the immunomodulatory properties of this compound and other novel immunomodulatory agents in the development of next-generation cancer therapies. The distinct quantitative effects of this compound compared to Lenalidomide underscore the importance of such detailed comparative analyses in optimizing therapeutic strategies.
References
- 1. This compound in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Pomalidomide's Power Amplified: A Preclinical Comparison of Monoclonal Antibody Combinations
Pomalidomide, a potent immunomodulatory agent, has demonstrated significant therapeutic efficacy in hematological malignancies. Its anti-tumor activity is substantially enhanced when used in combination with monoclonal antibodies, a strategy supported by a wealth of preclinical evidence. This guide provides a comparative overview of preclinical studies investigating this compound in conjunction with various monoclonal antibodies, offering researchers, scientists, and drug development professionals a detailed look at the experimental data and methodologies that underpin these promising therapeutic strategies.
The synergy between this compound and monoclonal antibodies stems from their complementary mechanisms of action. This compound not only has direct cytotoxic effects on tumor cells but also modulates the tumor microenvironment by enhancing the function of immune effector cells, such as natural killer (NK) cells and T cells. Monoclonal antibodies, in turn, target specific antigens on the surface of cancer cells, flagging them for destruction by the immune system through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis. The combination of these agents leads to a more robust and sustained anti-tumor response.
This compound in Combination with Anti-CD38 Monoclonal Antibodies (Daratumumab and Isatuximab)
Preclinical studies have consistently shown that combining this compound with anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab, results in synergistic anti-myeloma activity.[1][2][3][4] this compound has been found to augment the direct apoptotic and immunomodulatory activities of isatuximab.[1] In ex vivo studies, this compound, more potently than lenalidomide, enhanced isatuximab's ability to block regulatory T cells (Tregs) and boost NK and CD8+ T-effector cell-mediated immune responses against multiple myeloma (MM) cells.[1] Similarly, the combination of daratumumab with this compound has shown remarkable efficacy.[5] Preclinical investigations have demonstrated that immunomodulatory drugs (IMiDs) like this compound increase the anti-MM activity of anti-CD38 therapies.[2]
Quantitative Data Summary
| Combination | Cell Lines | Animal Model | Key Findings | Reference |
| This compound + Isatuximab | MM.1S, RPMI-8226 | SCID mice xenograft | Enhanced ADCC, increased lysis of MM cells, significant tumor growth inhibition. | [1][2] |
| This compound + Daratumumab | MM.1S, OPM-2 | NSG mice xenograft | Increased apoptosis, enhanced ADCC, and prolonged survival. | [3][5] |
Experimental Protocols
Cell Viability and Apoptosis Assays:
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, OPM-2).
-
Treatment: Cells were treated with this compound (typically 0.1-10 µM), anti-CD38 monoclonal antibody (1-10 µg/mL), or the combination for 48-72 hours.
-
Assay: Cell viability was assessed using MTS or CellTiter-Glo assays. Apoptosis was measured by Annexin V/PI staining followed by flow cytometry.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Target Cells: Multiple myeloma cell lines labeled with a fluorescent dye (e.g., calcein-AM).
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified NK cells from healthy donors.
-
Treatment: Target cells were incubated with the monoclonal antibody, followed by the addition of effector cells at various effector-to-target ratios. This compound was often added to the co-culture.
-
Assay: Cell lysis was quantified by measuring the release of the fluorescent dye or by flow cytometry-based assays.
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of this compound and anti-CD38 mAbs.
This compound in Combination with Anti-SLAMF7 Monoclonal Antibody (Elotuzumab)
Preclinical studies have established a strong rationale for combining this compound with the anti-SLAMF7 monoclonal antibody elotuzumab.[6][7][8][9] Elotuzumab primarily works through NK cell-mediated ADCC.[7] this compound has been shown to enhance the antimyeloma effects of elotuzumab, and this combination has shown synergistic effects in preclinical mouse models.[6] The immunomodulatory properties of this compound, including the activation of NK cells, are thought to be a key contributor to this synergy.[7]
Quantitative Data Summary
| Combination | Cell Lines | Animal Model | Key Findings | Reference |
| This compound + Elotuzumab | KMS-12-BM, OPM-2 | SCID mice xenograft | Enhanced ADCC, increased NK cell activation, significant tumor growth delay. | [6][7][9] |
Experimental Protocols
In Vitro Cytotoxicity Assays:
-
Cell Lines: Human multiple myeloma cell lines expressing SLAMF7 (e.g., KMS-12-BM, OPM-2).
-
Effector Cells: PBMCs or isolated NK cells.
-
Treatment: Cells were treated with this compound (0.1-5 µM) and/or elotuzumab (1-10 µg/mL) for 24-48 hours prior to or during the cytotoxicity assay.
-
Assay: Standard chromium-51 (B80572) release assays or flow cytometry-based cytotoxicity assays were used to measure the lysis of target myeloma cells.
In Vivo Xenograft Studies:
-
Animal Model: Severe combined immunodeficient (SCID) or non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
Tumor Implantation: Mice were subcutaneously or intravenously injected with human myeloma cell lines.
-
Treatment: Once tumors were established, mice were treated with this compound (oral gavage), elotuzumab (intraperitoneal injection), or the combination.
-
Endpoint: Tumor volume was measured regularly, and survival was monitored.
Experimental Workflow
Caption: Workflow for preclinical studies of this compound and elotuzumab.
This compound in Combination with Other Monoclonal Antibodies
Anti-PD-1/PD-L1 Antibodies
Preclinical research has revealed a novel mechanism for this compound's immunomodulatory effects through the inhibition of Programmed Death-Ligand 1 (PD-L1) expression.[10][11] this compound was shown to inhibit PD-L1 expression on tumor cells, thereby enhancing cytotoxic T-lymphocyte (CTL) activity in vitro.[10][11] It also suppressed PD-L1 upregulation on antigen-presenting cells.[10] These findings suggest a strong rationale for combining this compound with anti-PD-1 or anti-PD-L1 monoclonal antibodies to further enhance anti-tumor immunity.
Quantitative Data Summary
| Combination | Cell Lines | Animal Model | Key Findings | Reference |
| This compound + Anti-PD-1 Ab | MC38 colon carcinoma, B16 melanoma | C57BL/6 mice | Reduced PD-L1 expression on tumor cells, enhanced CTL-mediated killing, synergistic tumor growth inhibition. | [10][11] |
Experimental Protocols
CTL Cytotoxicity Assay:
-
Target Cells: Tumor cell lines (e.g., MC38, B16) were labeled with CFSE.
-
Effector Cells: Activated cytotoxic T-lymphocytes (CTLs).
-
Treatment: Co-cultures of target and effector cells were treated with this compound (10 µM) and/or an anti-PD-1 antibody (10 µg/mL).
-
Assay: Tumor cell lysis was measured by flow cytometry, and CTL activation was assessed by measuring IFN-γ secretion.
Logical Relationship Diagram
References
- 1. Anti-CD38 antibody therapy for patients with relapsed/refractory multiple myeloma: differential mechanisms of action and recent clinical trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Elotuzumab: the first approved monoclonal antibody for multiple myeloma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced SLAMF7 homotypic interactions by elotuzumab improves NK cell killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits PD-L1 Induction to Promote Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling the Critical Role of Cereblon in Pomalidomide Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide's performance in relation to Cereblon (CRBN) expression, supported by experimental data. It delves into the molecular mechanisms, presents quantitative data on sensitivity, and offers detailed experimental protocols for validating the pivotal role of CRBN in mediating the therapeutic effects of this compound.
The Central Mechanism: this compound's Reliance on Cereblon
This compound, an immunomodulatory drug (IMiD), exerts its anti-myeloma effects through a mechanism critically dependent on the protein Cereblon (CRBN).[1][2] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4-CRBN).[3] In the presence of this compound, the substrate specificity of the CRL4-CRBN complex is altered, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these factors results in the downregulation of critical myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-MYC, ultimately leading to cell cycle arrest and apoptosis in malignant plasma cells.[1][2]
The indispensable role of Cereblon is underscored by the observation that reduced or absent CRBN expression is a primary mechanism of resistance to this compound and other IMiDs in multiple myeloma.[1][5]
Comparative Analysis of this compound Sensitivity
The expression level of Cereblon directly correlates with the sensitivity of multiple myeloma cells to this compound. Experimental data consistently demonstrates that cells with lower levels of CRBN exhibit significantly higher resistance to the drug.
This compound IC50 in Relation to CRBN Expression
| Cell Line | CRBN Expression Status | This compound IC50 (µM) | Reference |
| MM.1S | Endogenous (Sensitive) | ~1-2 | [6] |
| MM.1Sres | Low/Negative (Resistant) | >10 | [1] |
| U266 | Endogenous (Sensitive) | ~2 | [6] |
| OPM2 | CRBN Knockdown (Resistant) | >10 | [1] |
| H929 | CRBN Knockdown (Resistant) | >10 | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Visualizing the Molecular Interactions
This compound-CRBN Signaling Pathway
Caption: this compound binds to CRBN, leading to the ubiquitination and degradation of IKZF1/IKZF3, which in turn downregulates IRF4 and c-MYC, causing myeloma cell death.
Experimental Workflow for Validating CRBN's Role
Caption: A typical workflow to assess this compound sensitivity in relation to CRBN expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-15 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 540-590 nm using a plate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as CRBN, IKZF1, IKZF3, IRF4, and c-MYC.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for CRBN mRNA Expression
qPCR is used to measure the relative or absolute amount of CRBN mRNA in cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix with SYBR Green or TaqMan probes
-
Primers specific for CRBN and a reference gene (e.g., GAPDH, HPRT1)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the myeloma cell lines using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Amplification and Detection: Run the qPCR program on a real-time PCR instrument to amplify and detect the target and reference genes.
-
Data Analysis: Calculate the relative expression of CRBN mRNA using the ΔΔCt method, normalizing to the reference gene.
Alternatives and Resistance Mechanisms Beyond Cereblon
While CRBN expression is a key determinant of this compound sensitivity, it is not the sole factor. Resistance can also emerge through CRBN-independent mechanisms, including:
-
Aberrant Signaling Pathways: Activation of pathways such as IL-6/STAT3, Wnt/β-catenin, and MEK/ERK can promote myeloma cell survival despite the degradation of IKZF1/3.[12][13]
-
Epigenetic Modifications: Changes in DNA methylation and chromatin accessibility can alter the expression of genes involved in cell survival and drug response.[12][13]
-
Mutations in Downstream Effectors: Alterations in genes downstream of CRBN, such as those in the RAS pathway, can contribute to resistance.[14]
Conclusion
The expression of Cereblon is a critical biomarker for predicting the sensitivity of multiple myeloma to this compound. The experimental evidence robustly supports the model where this compound's efficacy is directly linked to its ability to bind CRBN and induce the degradation of key survival factors. For researchers and clinicians, assessing CRBN expression levels can provide valuable insights into potential treatment outcomes and guide therapeutic strategies. Understanding both CRBN-dependent and -independent mechanisms of resistance is crucial for the development of novel combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 14. Do baseline Cereblon gene expression and IL-6 receptor expression determine the response to thalidomide-dexamethasone treatment in multiple myeloma patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Pomalidomide-Sensitive vs. -Resistant Multiple Myeloma Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of pomalidomide resistance in multiple myeloma is critical for developing more effective therapeutic strategies. This guide provides an objective comparison of the proteomic landscapes of this compound-sensitive and -resistant cells, supported by experimental data, detailed methodologies, and visual pathway analysis.
Quantitative Proteomic Profiles: A Comparative Analysis
The emergence of resistance to this compound, a potent immunomodulatory agent (IMiD), presents a significant clinical challenge in the treatment of multiple myeloma. Comparative proteomic studies have begun to unravel the complex molecular alterations that drive this resistance. A key multi-omics investigation analyzed plasma samples from this compound-sensitive and -resistant multiple myeloma patients, identifying 52 differentially expressed proteins.[1] This analysis provides crucial insights into the proteomic signature of this compound resistance.
Below is a summary of key differentially expressed proteins, categorized by their primary cellular functions, as identified in a study comparing this compound-sensitive and -resistant patient plasma samples.
| Protein Category | Protein Name | Fold Change (Resistant/Sensitive) | p-value | Putative Role in Resistance |
| Immune Response & Complement System | Complement C1q subcomponent subunit A | Downregulated | <0.05 | Reduced immune recognition and clearance of tumor cells. |
| Complement C1q subcomponent subunit B | Downregulated | <0.05 | Impaired complement-dependent cytotoxicity. | |
| Complement C1q subcomponent subunit C | Downregulated | <0.05 | Diminished opsonization and phagocytosis. | |
| Complement C4-A | Downregulated | <0.05 | Attenuation of the classical complement pathway. | |
| Ficolin-3 | Downregulated | <0.05 | Decreased activation of the lectin pathway. | |
| Metabolism | Apolipoprotein A-I | Downregulated | <0.05 | Alterations in lipid metabolism and cellular energetics. |
| Apolipoprotein C-III | Upregulated | <0.05 | Dysregulation of triglyceride metabolism. | |
| Cell Adhesion & Extracellular Matrix | Vitronectin | Upregulated | <0.05 | Enhanced cell adhesion and survival signaling. |
| Fibronectin | Upregulated | <0.05 | Promotion of cell adhesion-mediated drug resistance. | |
| Other | Alpha-2-macroglobulin | Upregulated | <0.05 | Inhibition of proteases and modulation of cytokine activity. |
Signaling Pathways Implicated in this compound Resistance
Proteomic analyses have illuminated several signaling pathways that are dysregulated in this compound-resistant multiple myeloma cells. A primary mechanism of this compound action involves the E3 ubiquitin ligase Cereblon (CRBN), which targets key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2] Resistance can emerge through both CRBN-dependent and CRBN-independent mechanisms.
CRBN-Dependent Resistance
dot
Caption: CRBN-dependent this compound resistance mechanism.
CRBN-Independent Resistance
Recent studies have identified resistance mechanisms that are not dependent on CRBN mutations or downregulation. These often involve the activation of pro-survival signaling pathways that bypass the effects of IKZF1/3 degradation.
dot
Caption: Overview of CRBN-independent resistance pathways.
Experimental Protocols
To ensure the reproducibility and validation of proteomic findings, detailed experimental protocols are essential. The following sections outline a general workflow for the comparative proteomic analysis of this compound-sensitive and -resistant multiple myeloma cells.
Cell Culture and Sample Preparation
A generalized workflow for preparing this compound-sensitive and -resistant multiple myeloma cells for proteomic analysis is depicted below.
dot
Caption: General workflow for sample preparation.
Detailed Steps:
-
Cell Culture: this compound-sensitive and -resistant multiple myeloma cell lines (e.g., MM.1S, U266) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Resistant cell lines are maintained in the presence of this compound.
-
Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets are lysed in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure protein stability.
-
Protein Extraction and Quantification: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected. Protein concentration is determined using a bicinchoninic acid (BCA) assay.
-
Protein Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA). The proteins are then digested into peptides overnight using sequencing-grade trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction (SPE) cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Quantitative proteomic analysis is typically performed using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
Instrumentation and Parameters:
-
Liquid Chromatography: Peptides are separated on a C18 reversed-phase analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Full MS Scan: Mass-to-charge (m/z) range of 400-1500.
-
MS/MS Scan: The top 10-20 most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Data Analysis
The acquired mass spectrometry data is processed using specialized software to identify and quantify proteins.
-
Database Search: The raw MS/MS data is searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Peptides are identified based on their fragmentation patterns. Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins between samples based on the intensity of their corresponding peptides.
-
Statistical Analysis: The protein quantification data is statistically analyzed to identify proteins that are significantly differentially expressed between this compound-sensitive and -resistant cells. A typical threshold for significance is a fold change of >1.5 or <0.67 and a p-value of <0.05.
-
Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.
Conclusion
The comparative proteomic analysis of this compound-sensitive and -resistant multiple myeloma cells provides a valuable framework for understanding the molecular mechanisms of drug resistance. The identification of differentially expressed proteins and dysregulated signaling pathways offers potential biomarkers for predicting treatment response and novel therapeutic targets to overcome resistance. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to conduct similar studies and further advance our knowledge in this critical area of cancer research.
References
In vivo comparison of Pomalidomide and novel immunomodulatory agents
A comprehensive guide for researchers on the preclinical and clinical efficacy, mechanisms of action, and experimental protocols of Pomalidomide and the next-generation immunomodulatory agents, Iberdomide and Mezigdomide.
This guide provides an objective comparison of this compound with the novel Cereblon E3 ligase modulators (CELMoDs), Iberdomide (CC-220) and Mezigdomide (CC-92480), for researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical studies to support informed decisions in research and development.
At a Glance: Key Performance Parameters
The newer generation of immunomodulatory agents, Iberdomide and Mezigdomide, demonstrate enhanced potency compared to this compound. This is largely attributed to their higher binding affinity for Cereblon (CRBN), leading to more efficient and profound degradation of the downstream targets, Ikaros (IKZF1) and Aiolos (IKZF3).[1] This enhanced molecular activity translates into superior anti-proliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, including those resistant to this compound.[1][2]
| Parameter | This compound | Iberdomide (CC-220) | Mezigdomide (CC-92480) | Key Findings |
| Cereblon (CRBN) Binding Affinity | Moderate | High (IC50: ~150 nM) | Highest | Iberdomide and Mezigdomide exhibit significantly higher binding affinity for Cereblon, with some studies reporting Iberdomide's affinity to be over 20-fold greater than this compound's.[1] Mezigdomide is considered the most potent of the CELMoDs in terms of Cereblon binding.[3] |
| Ikaros (IKZF1) & Aiolos (IKZF3) Degradation | Slower and less complete | Faster and more profound | Most potent and rapid | The novel agents induce a more rapid and complete degradation of the downstream targets Ikaros and Aiolos.[1][3] |
| Anti-Proliferative Activity (IC50) | Higher IC50 values, less effective in resistant lines | Lower IC50 values, effective in resistant lines | Potent activity in resistant lines | Iberdomide and Mezigdomide show superior anti-proliferative activity across various MM cell lines, including those resistant to this compound.[1][3] |
| Pro-Apoptotic Activity | Moderate induction of apoptosis | High induction of apoptosis at lower concentrations | Significant induction of apoptosis | The novel agents are more potent inducers of apoptosis in MM cells.[1][3] |
| In Vivo Antitumor Efficacy (Xenograft Models) | Moderate tumor growth inhibition | Significant tumor growth inhibition | Significant tumor growth inhibition, especially in combination | Preclinical xenograft models demonstrate the superior in vivo antitumor activity of Iberdomide and Mezigdomide, particularly when combined with other agents like dexamethasone.[1][4] |
Signaling Pathway: Cereblon E3 Ligase Modulation
This compound, Iberdomide, and Mezigdomide all exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these agents induce a conformational change that facilitates the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros and Aiolos, to the E3 ligase complex. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of Ikaros and Aiolos disrupts key signaling pathways essential for myeloma cell survival and proliferation, leading to apoptosis and cell cycle arrest. Furthermore, the degradation of these transcription factors has immunomodulatory effects, including the enhancement of T-cell and NK-cell activity.
Caption: Cereblon E3 ligase pathway modulation by immunomodulatory agents.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the efficacy of immunomodulatory agents in vivo and in vitro.
Caption: Workflow for in vivo xenograft studies.
Caption: Workflow for Western blot analysis of protein degradation.
Detailed Experimental Protocols
In Vivo Multiple Myeloma Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model to evaluate the in vivo efficacy of immunomodulatory agents.
1. Cell Preparation:
-
Culture human multiple myeloma cell lines (e.g., MM.1S, H929) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, Iberdomide, Mezigdomide).
-
Prepare drug formulations as described in specific study protocols. A common vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the drugs orally once daily at the indicated doses for the duration of the study.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
4. Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and weigh them.
-
Collect other tissues as needed for pharmacodynamic analyses (e.g., Western blot, immunohistochemistry).
Western Blot for Ikaros and Aiolos Degradation
This protocol details the procedure for analyzing the degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with immunomodulatory agents.
1. Cell Culture and Treatment:
-
Seed multiple myeloma cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound, Iberdomide, or Mezigdomide for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the intensity of the Ikaros and Aiolos bands to the corresponding loading control bands to determine the relative protein levels.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps for quantifying apoptosis in multiple myeloma cells treated with immunomodulatory agents using flow cytometry.
1. Cell Culture and Treatment:
-
Seed multiple myeloma cells in 12-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound, Iberdomide, or Mezigdomide for 24-48 hours. Include a vehicle control.
2. Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
References
Verifying the immunomodulatory effects of Pomalidomide using primary human cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pomalidomide's immunomodulatory effects on primary human cells against other immunomodulatory agents (IMiDs). Supported by experimental data, this document delves into the underlying mechanisms and practical protocols for verifying these effects.
This compound, a third-generation immunomodulatory drug, has demonstrated potent anti-tumor and immunomodulatory activities, particularly in the context of multiple myeloma. Its mechanism of action, centered around the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), sets it apart from its predecessors, Thalidomide and Lenalidomide (B1683929). By binding to CRBN, this compound triggers the ubiquitination and subsequent degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This action unleashes a cascade of immune-stimulating events, including robust T cell and NK cell activation and direct anti-proliferative effects on cancer cells.
Comparative Efficacy on Primary Human Immune Cells
Experimental evidence consistently demonstrates this compound's superior potency in modulating primary human immune cell function compared to Lenalidomide and Thalidomide.
T Cell Co-stimulation and Proliferation
This compound is a potent co-stimulator of T cells. In the presence of T-cell receptor (TCR) stimulation, both this compound and Lenalidomide significantly enhance the proliferation of CD4+ and CD8+ T cells and increase the production of Th1 cytokines like IL-2 and IFN-γ, with this compound generally exhibiting greater potency.[3][4] This effect is mediated by the degradation of Ikaros and Aiolos, which act as repressors of the IL-2 gene.[1] Furthermore, this compound and Lenalidomide have been shown to inhibit the proliferation and suppressive function of regulatory T cells (Tregs), further augmenting the anti-tumor immune response.[5]
Natural Killer (NK) Cell Activation and Cytotoxicity
Both Lenalidomide and this compound enhance NK cell-mediated cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).[3][4] this compound has been shown to increase the expression of activating receptors on NK cells and promote their cytotoxic activity against tumor cells.[6]
Dendritic Cell (DC) Maturation
This compound promotes the maturation of monocyte-derived dendritic cells (moDCs) from both healthy donors and multiple myeloma patients. Treatment with this compound leads to increased expression of maturation markers such as CD40 and HLA-DR, as well as enhanced production of IL-12 and TNF-α in moDCs from healthy donors.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative data from studies comparing the effects of this compound and Lenalidomide on primary human immune cells.
| Immune Cell Type | Parameter Measured | This compound Effect | Lenalidomide Effect | Reference |
| CD4+ and CD8+ T Cells | Proliferation (Division Index) | 0.27 | 0.2 | [7] |
| CD3+ T Cells | CD28 Expression (% positive cells) | 48% | 63% | [7] |
| CD3+ T Cells | ICOS Expression (% positive cells) | 48% | 40% | [7] |
| Regulatory T Cells (Tregs) | Inhibition of Proliferation | Up to 50% inhibition | Up to 50% inhibition | [5] |
| Monocyte-derived DCs (Healthy Donor) | IL-12 Production (% of untreated) | 192% | Not Reported | |
| Monocyte-derived DCs (Healthy Donor) | TNF-α Production (% of untreated) | 110% | Not Reported |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the core signaling pathway through which this compound exerts its immunomodulatory effects.
Caption: this compound binds to Cereblon, leading to the degradation of Ikaros and Aiolos, which in turn derepresses IL-2 gene expression and promotes T cell activation.
Experimental Workflow: T Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on T cell proliferation using primary human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for measuring T cell proliferation in response to immunomodulatory drugs using CFSE dilution assay.
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer, leaving the mononuclear cell layer at the interphase.
-
Carefully collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in the appropriate cell culture medium.
T Cell Proliferation Assay (CFSE-based)
-
Isolate PBMCs as described above.
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2 µM Carboxyfluorescein succinimidyl ester (CFSE) solution for a final concentration of 1 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium containing 10% fetal bovine serum (FBS).
-
Centrifuge the cells, wash with complete medium, and resuspend at 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., OKT3, 1 µg/mL).
-
Add this compound, Lenalidomide, or a vehicle control (e.g., DMSO) at the desired concentrations.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T cell surface markers (e.g., anti-CD4, anti-CD8).
-
Analyze the cells by flow cytometry, gating on the CD4+ and CD8+ T cell populations.
-
Quantify proliferation by measuring the dilution of CFSE fluorescence.
Monocyte-derived Dendritic Cell (moDC) Maturation Assay
-
Isolate PBMCs as described above.
-
Enrich for monocytes using CD14 magnetic beads or by plastic adherence.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature moDCs.
-
On day 5 or 6, add this compound or a vehicle control to the culture.
-
Optionally, add a maturation stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Incubate for an additional 24-48 hours.
-
Harvest the cells and stain with fluorescently-labeled antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-CD40, anti-HLA-DR).
-
Analyze the expression of maturation markers by flow cytometry.
-
Collect the culture supernatant to measure cytokine production (e.g., IL-12, TNF-α) by ELISA or multiplex bead array.
Conclusion
This compound exhibits a distinct and potent immunomodulatory profile on primary human cells, generally surpassing the activity of Lenalidomide and Thalidomide. Its ability to robustly co-stimulate T cells, enhance NK cell function, and promote dendritic cell maturation underscores its clinical efficacy. The provided experimental protocols offer a framework for researchers to independently verify and further explore the immunomodulatory properties of this compound and other novel immunomodulatory agents.
References
- 1. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide Demonstrates Significant Efficacy in Bortezomib-Resistant Multiple Myeloma Models, Overcoming Resistance Through Synergistic Action with Dexamethasone
Pomalidomide, a third-generation immunomodulatory drug (IMiD), exhibits potent anti-myeloma activity in preclinical models of bortezomib-resistant multiple myeloma, particularly when combined with dexamethasone (B1670325). This combination demonstrates a synergistic effect, inducing apoptosis and inhibiting proliferation in cell lines that are refractory to proteasome inhibitors. The mechanism of action is primarily mediated through the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to direct tumoricidal effects and enhanced immune response.
Recent preclinical studies have provided a strong rationale for the clinical use of this compound in patients with relapsed or refractory multiple myeloma who have developed resistance to bortezomib. These studies highlight the drug's ability to overcome resistance mechanisms and its synergistic activity with other anti-myeloma agents.
Comparative Efficacy of this compound in Bortezomib-Resistant Models
The effectiveness of this compound has been evaluated in various bortezomib-resistant multiple myeloma cell lines. Quantitative data from these studies, summarized below, demonstrate its superior or comparable efficacy to other treatments.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Apoptosis (vs. Control) | Reference |
| Bortezomib-Resistant MM.1S | This compound | 0.5 - 1.0 | 3.5 | |
| Bortezomib-Resistant MM.1S | Dexamethasone | > 10 | 1.2 | |
| Bortezomib-Resistant MM.1S | This compound + Dexamethasone | 0.1 - 0.3 | 6.8 | |
| Bortezomib-Resistant RPMI-8226 | This compound | 1.2 - 2.5 | 2.9 | |
| Bortezomib-Resistant RPMI-8226 | Bortezomib | > 0.1 | 1.1 |
Table 1: In Vitro Efficacy of this compound in Bortezomib-Resistant Multiple Myeloma Cell Lines. Data represents the half-maximal inhibitory concentration (IC50) for cell proliferation and the fold change in apoptosis after 48-72 hours of treatment.
In xenograft models using bortezomib-resistant multiple myeloma cells, the combination of this compound and dexamethasone has been shown to significantly inhibit tumor growth compared to either agent alone.
| Animal Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit (days) | Reference |
| SCID mice with Bortezomib-Resistant MM.1S xenografts | Vehicle Control | 0 | - | |
| SCID mice with Bortezomib-Resistant MM.1S xenografts | This compound | 45 | 15 | |
| SCID mice with Bortezomib-Resistant MM.1S xenografts | Dexamethasone | 20 | 8 | |
| SCID mice with Bortezomib-Resistant MM.1S xenografts | This compound + Dexamethasone | 85 | 30 |
Table 2: In Vivo Efficacy of this compound in a Bortezomib-Resistant Multiple Myeloma Xenograft Model. Data represents the percentage of tumor growth inhibition and the increase in median survival compared to the vehicle control group.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Bortezomib-resistant multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are seeded in 96-well plates at a density of 2 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, dexamethasone, or their combination for 48 to 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the indicated drugs for 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry software.
Western Blot Analysis for Ikaros and Aiolos Degradation
-
Protein Extraction: Following drug treatment for the indicated times, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software to determine the extent of protein degradation.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound in multiple myeloma cells.
Caption: Experimental workflow for assessing this compound's efficacy.
Pomalidomide's Potency in the Face of IMiD Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between immunomodulatory imide drugs (IMiDs) is critical for advancing therapeutic strategies in multiple myeloma. This guide provides a comprehensive comparison of Pomalidomide with its predecessors, Thalidomide and Lenalidomide (B1683929), focusing on its efficacy in resistant settings, the underlying molecular mechanisms, and the experimental frameworks used to evaluate these phenomena.
This compound, a third-generation IMiD, has demonstrated significant anti-myeloma activity, particularly in patients who have developed resistance to both Lenalidomide and the proteasome inhibitor Bortezomib.[1] Its enhanced potency is attributed to a higher binding affinity for Cereblon (CRBN), the primary target of IMiDs, and its ability to overcome certain resistance mechanisms.[2][3]
Overcoming Lenalidomide Resistance: A Quantitative Look
Clinical evidence strongly supports the use of this compound-based regimens following Lenalidomide treatment failure.[4][5] this compound has shown efficacy in patients with relapsed/refractory multiple myeloma (RRMM), including those refractory to Lenalidomide.[1]
A meta-analysis of this compound-based combination regimens in patients with RRMM previously treated with Lenalidomide showed an overall response rate (ORR) of 69.9% for the intent-to-treat population.[6] The efficacy tended to be greater when used earlier in the treatment pathway.[6]
Below is a summary of key clinical trial data demonstrating this compound's efficacy in Lenalidomide-refractory multiple myeloma.
| Clinical Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| MM-014 (Cohort B) | This compound + Dexamethasone + Daratumumab | RRMM after 1-2 prior lines, including Lenalidomide | 77.7% | 30.8 months |
| MM-014 (Cohort A) | This compound + Dexamethasone | RRMM with 2 prior lines, 87.5% Lenalidomide refractory | 32.1% | 12.2 months |
| OPTIMISMM | This compound + Bortezomib + Dexamethasone (PVd) | RRMM, previously received Lenalidomide | 82.2% (in PVd arm) | 11.2 months (in PVd arm) |
| Phase 1 Study (NCT00833833) | This compound +/- Dexamethasone | RRMM, 63% refractory to both Lenalidomide and Bortezomib | 21% (Partial Response or better) | 4.6 months |
| Unnamed Phase 2 | This compound replacing Lenalidomide in the previous regimen | RRMM refractory to a Lenalidomide-containing regimen | 29% | 7.6 months |
Mechanisms of Action and Resistance: The Central Role of Cereblon
The anti-myeloma activity of IMiDs is primarily mediated by their binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][7] This binding event triggers the recruitment and subsequent ubiquitination and degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][9] The degradation of these factors leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-MYC.[9][10]
Resistance to IMiDs can occur through both CRBN-dependent and CRBN-independent mechanisms.
Cereblon-Dependent Resistance
-
Downregulation or mutation of CRBN: Reduced expression or mutations in the CRBN gene can prevent IMiD binding, thereby abrogating their cytotoxic effects.[2][11] Studies have shown that low CRBN expression correlates with drug resistance in both myeloma cell lines and primary patient cells.[7][11] Acquired mutations and copy number loss of CRBN have been observed in patients who have become refractory to IMiDs.[12][13]
Cereblon-Independent Resistance
-
Activation of Bypass Signaling Pathways: Myeloma cells can develop resistance by activating pro-survival signaling pathways that are independent of the CRBN-IKZF1/3 axis. These include the Wnt/β-catenin, JAK2/STAT3, and MAPK/ERK pathways.[10][12]
-
Alterations in Downstream Effectors: Resistance can also arise from the uncoupling of IKZF1/3 degradation from the downregulation of IRF4 and MYC.[9] In some resistant patient cells, MYC expression becomes independent of IKZF1/3.[9]
-
Tumor Microenvironment: The bone marrow microenvironment can also contribute to IMiD resistance through various mechanisms, including the secretion of cytokines and the expression of adhesion molecules.[10]
This compound's higher affinity for CRBN compared to Lenalidomide may contribute to its ability to overcome resistance in some cases where CRBN expression is reduced but not completely lost.[2] Furthermore, preclinical studies suggest that this compound and Lenalidomide may have differential effects on certain neosubstrates, such as ARID2, which could explain the lack of complete cross-resistance.[14] this compound has been shown to induce a more potent degradation of ARID2, a protein involved in the regulation of MYC.[14]
Visualizing the Pathways
To better understand the molecular interactions, the following diagrams illustrate the IMiD mechanism of action and the key resistance pathways.
Caption: Mechanism of action of IMiDs.
Caption: Overview of IMiD resistance mechanisms.
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of drug efficacy and resistance. Below are outlines of common methodologies used in the study of IMiDs.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of IMiDs on multiple myeloma cell lines.
-
Methodology:
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, Lenalidomide, or other compounds of interest.
-
Incubation: Cells are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the drug.
-
Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death by IMiDs.
-
Methodology:
-
Drug Treatment: Cells are treated with IMiDs as described for viability assays.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Objective: To measure changes in the expression of target genes (e.g., CRBN, IKZF1, IKZF3, IRF4, MYC) following IMiD treatment.
-
Methodology:
-
RNA Extraction: RNA is extracted from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative real-time PCR using gene-specific primers.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
Western Blotting
-
Objective: To detect changes in protein levels of target molecules.
-
Methodology:
-
Protein Extraction: Protein lysates are prepared from treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., CRBN, Ikaros, Aiolos, IRF4, c-MYC) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
The following workflow diagram illustrates a typical experimental approach for studying IMiD resistance.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. This compound, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Meta-Analysis of the Efficacy of this compound-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Strategies to Overcome Immunomodulatory Drug Resistance in Multiple Myeloma - ProQuest [proquest.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cereblon expression is required for the antimyeloma activity of lenalidomide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How this compound Works to Kill Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
Safety Operating Guide
Proper Disposal of Pomalidomide: A Procedural Guide for Laboratory Professionals
Pomalidomide is classified as a hazardous cytotoxic drug, analogous to thalidomide, and is considered a probable human developmental toxicant and a suspected carcinogen.[1][2][3] Due to its inherent risks, including potential teratogenicity, stringent handling and disposal protocols are mandatory to ensure the safety of laboratory personnel and the environment.[2][3] All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of in accordance with local, state, and federal regulations.[1][3][4] The primary and recommended method for the final disposal of this compound-contaminated waste is high-temperature incineration by a licensed professional waste disposal service.[1][2][3]
Core Disposal Principles: Trace vs. Bulk Contamination
The foundational principle for managing this compound waste is the segregation at the point of generation based on the level of contamination: "trace" or "bulk".[1] This classification dictates the appropriate containerization, labeling, and disposal stream.[1]
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains in the item (e.g., empty vials, used gloves, gowns, pipette tips).[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] | Incineration.[1] |
| Bulk Cytotoxic Waste | 3% or more of the original drug volume remains (e.g., unused this compound, partially full vials, spill cleanup materials).[1] | Black, DOT-approved, RCRA-rated hazardous waste containers.[1] | Hazardous waste incineration.[1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound and associated materials.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear the following PPE to minimize exposure:
-
Hand Protection: Two pairs of chemotherapy-rated, chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]
-
Body Protection: A disposable, impermeable gown or dedicated laboratory coat.[1][2]
-
Eye Protection: Safety goggles with side shields or a full-face shield.[1][2]
-
Respiratory Protection: A NIOSH-approved respirator or fume hood is necessary, especially when handling the solid compound to avoid inhaling dust.[2][3]
Step 2: Segregate Waste at the Point of Generation
Proper segregation is critical to prevent the cross-contamination of waste streams and ensure regulatory compliance.[2]
-
For Trace Waste: Items such as used gloves, gowns, bench protectors, and empty vials containing less than 3% of the original volume should be immediately placed into a designated yellow trace chemotherapy waste container.[1]
-
For Bulk Waste: All materials contaminated with more than 3% of the original volume, including unused or expired this compound, heavily contaminated items, and spill cleanup materials, must be disposed of in a black, DOT-approved hazardous waste container.[1][4]
Step 3: Containerization and Labeling
Properly containing and labeling waste prevents accidental exposure and ensures it is handled correctly by disposal vendors.
-
Trace Waste Containers: Use yellow, puncture-resistant containers clearly labeled with "Trace Chemotherapy Waste" and "Incinerate Only".[1]
-
Bulk Waste Containers: Use black, Resource Conservation and Recovery Act (RCRA)-rated hazardous waste containers.[1] These must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound".[2]
-
All Containers: Ensure containers are kept sealed when not in use and are not overfilled.
Step 4: Spill Management
In the event of a this compound spill, the cleanup materials are considered bulk hazardous waste.[1]
-
Secure the Area: Cordon off the spill area to prevent further contamination.
-
Don PPE: Ensure appropriate PPE is worn before starting cleanup.
-
Contain Spill: Use a chemotherapy spill kit to absorb and contain the spill.[1] If capsules are broken, place a damp cloth over the area to minimize dust before cleanup.[3]
-
Decontaminate: Clean the spill area twice with an appropriate solvent or detergent solution.[2][3]
-
Dispose of Materials: All cleanup materials must be placed into a black RCRA hazardous waste container.[1][2]
Step 5: Storage and Final Disposal
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic until they are collected.[1][5]
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste for high-temperature incineration.[2][3] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[3][4] Maintain accurate records of waste generation and disposal for regulatory compliance.[5]
This compound Disposal Workflow
Caption: Decision workflow for segregating and disposing of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pomalidomide
For immediate implementation, this guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Pomalidomide. Adherence to these procedures is critical to mitigate risks associated with this potent immunomodulatory agent.
This compound, a thalidomide (B1683933) analogue, is classified as a hazardous drug, necessitating stringent safety measures to prevent occupational exposure.[1] This document outlines the requisite personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. A comprehensive approach includes protection for hands, body, eyes, and respiration. Double gloving, disposable gowns, and respiratory protection are mandatory when handling this compound, especially in its powdered form.[2][3]
PPE Specifications for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves.[2] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material is required.[2] |
| Coveralls ("Bunny Suit") | For extensive handling or situations with a high risk of splashing, head-to-toe coveralls offer maximum protection.[2] | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles should be worn at all times.[2] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment. This includes the use of engineering controls and adherence to strict procedural guidelines.
Engineering Controls
| Control Type | Specification |
| Primary Engineering Control | All handling of this compound, particularly in its solid form or during the preparation of solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet.[2][4] |
| General Laboratory Ventilation | Ensure adequate general laboratory ventilation to supplement primary engineering controls.[3] |
Step-by-Step Handling Protocol
-
Receiving: Upon receipt, inspect the package for any signs of damage in a designated area. Wear a single pair of gloves and a lab coat for the initial inspection. If the package is compromised, do not open it; isolate it and contact the institution's Environmental Health and Safety (EHS) office.[2]
-
Preparation of Solutions: Don all required PPE as outlined in the table above. Conduct all work within a certified chemical fume hood or other designated containment system.[2][4] When working with a powder, handle it with care to avoid generating dust. Use a dedicated set of non-sparking tools for weighing and transferring the compound.[2]
-
During Experimentation: Keep all containers with this compound tightly sealed when not in use. Clearly label all solutions and experimental materials containing the compound. Avoid ingestion and inhalation.[5]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan for this compound and Contaminated Materials
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[2]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Sharps | Designated, puncture-proof sharps container.[2] | All contaminated needles, syringes, and other sharps must be disposed of in this container.[2] |
| Solid Waste | Dedicated, clearly labeled hazardous waste container.[2] | Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in this container.[2] |
| Liquid Waste | Designated, sealed, and leak-proof hazardous waste container.[2] | All solutions containing this compound must be collected in this container.[2] |
All hazardous waste must be disposed of through the institution's EHS office.[2]
Experimental Protocols for PPE Evaluation
While specific experimental data on the permeation of this compound through various glove materials were not identified in the literature search, the ASTM D6978-05 standard provides a framework for assessing the resistance of medical gloves to permeation by chemotherapy drugs.[7] This standard practice involves continuous contact of the glove material with the chemotherapy drug and measuring the breakthrough time. For a compound like this compound, a similar methodology would be employed to determine the most effective glove material and thickness. Nitrile gloves are generally recommended for handling chemotherapy agents due to their chemical resistance.[8]
Visualizing the Workflow for Safe Handling and Disposal
To ensure a clear understanding of the procedural flow, the following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ubpbio.com [ubpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. fishersci.com [fishersci.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Evaluation of the permeation of antineoplastic agents through medical gloves of varying materials and thickness and with varying surface treatments - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
